molecular formula C9H7BrN2O B1302602 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 728864-58-2

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1302602
CAS No.: 728864-58-2
M. Wt: 239.07 g/mol
InChI Key: UVICLOBRWKMASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVICLOBRWKMASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373720
Record name 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-58-2
Record name 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's In-Depth Guide to 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, established synthetic protocols, and critical applications, with a particular focus on its role as a versatile intermediate for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this compound. The CAS Number for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is 728864-58-2.[1]

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous marketed drugs, including the widely prescribed anxiolytics and hypnotics such as zolpidem and alpidem.[2] The unique electronic and structural features of this bicyclic heteroaromatic system allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities.[2] The presence of a bromine atom and a reactive carbaldehyde group in 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde makes it a particularly valuable starting material for the synthesis of compound libraries targeting a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[2][3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The key properties of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde are summarized in the table below.

PropertyValueSource
CAS Number 728864-58-2[1]
Molecular Formula C₉H₇BrN₂O[1]
Molecular Weight 239.07 g/mol [1]
Appearance Solid (Typical)N/A
Purity ≥95% (Typical)[]

Characterization:

The identity and purity of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde are typically confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the presence of the methyl, aldehyde, and aromatic protons, and verifying the substitution pattern on the imidazopyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound, typically using a reversed-phase column and a UV detector.

Synthesis and Mechanistic Insights

The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is generally achieved through a multi-step process, beginning with the cyclization of a substituted aminopyridine followed by functionalization. A common synthetic route involves the reaction of 2-amino-5-bromopyridine with an appropriate α-halocarbonyl compound, followed by formylation.

Step-by-Step Synthetic Protocol:

  • Cyclization: 2-Amino-5-bromopyridine is reacted with an α-haloketone, such as 3-chloro-2-butanone, in a suitable solvent like ethanol or acetonitrile. The reaction is typically heated to reflux to facilitate the nucleophilic attack of the pyridine nitrogen onto the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation to form the imidazo[1,2-a]pyridine ring system.

  • Formylation: The resulting 6-bromo-2-methylimidazo[1,2-a]pyridine is then subjected to a Vilsmeier-Haack reaction. This involves treatment with a formylating agent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce the carbaldehyde group at the C3 position. The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which attacks the electron-rich imidazo[1,2-a]pyridine ring.

  • Work-up and Purification: Following the reaction, the mixture is carefully quenched with a base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent like ethyl acetate.[5] The crude product is then purified by column chromatography on silica gel to yield the desired 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.[5]

Experimental Workflow Diagram:

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 2-Amino-5-bromopyridine step1 Cyclization (Ethanol, Reflux) start1->step1 start2 3-Chloro-2-butanone start2->step1 step2 Formylation (Vilsmeier-Haack Reaction) step1->step2 Intermediate: 6-Bromo-2-methylimidazo[1,2-a]pyridine step3 Work-up & Purification (Extraction & Chromatography) step2->step3 end_product 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde step3->end_product

Caption: Synthetic workflow for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Applications in Drug Discovery and Chemical Biology

The aldehyde functional group at the C3 position of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde serves as a versatile handle for a wide array of chemical transformations. This allows for the facile introduction of diverse functionalities, making it a key intermediate in the synthesis of potential drug candidates.

Key Applications:

  • Scaffold for Kinase Inhibitors: The imidazo[1,2-a]pyridine core is a common feature in many kinase inhibitors. The aldehyde can be converted into various nitrogen-containing heterocycles or used in reductive amination reactions to append side chains that can interact with the ATP-binding site of kinases.

  • Synthesis of Antitubercular Agents: Derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase, a key enzyme in the biosynthesis of coenzyme A.[3] The aldehyde can be readily oxidized to the corresponding carboxylic acid and then converted to a variety of amides for structure-activity relationship (SAR) studies.

  • Development of Anti-ulcer Agents: Recent studies have shown that imidazopyridine-oxazole derivatives exhibit significant urease inhibition activity, making them potential candidates for the treatment of ulcers caused by Helicobacter pylori.[6][7] The aldehyde group can be a starting point for the synthesis of such oxazole derivatives.

  • Probes for Chemical Biology: The reactivity of the aldehyde allows for its conjugation to fluorescent dyes, affinity tags, or solid supports, enabling the development of chemical probes to study biological targets and pathways.

Drug Discovery Workflow Integration:

G cluster_synthesis Library Synthesis cluster_screening Screening & Optimization start 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde reductive_amination Reductive Amination start->reductive_amination condensation Condensation Reactions start->condensation oxidation Oxidation to Carboxylic Acid start->oxidation sar_studies SAR Studies reductive_amination->sar_studies condensation->sar_studies oxidation->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization end Drug Candidate lead_optimization->end

Caption: Role in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. While a specific safety data sheet (SDS) for this exact compound may not be readily available, data from closely related compounds can provide guidance.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water.[8][10]

  • Fire Safety: Keep away from sources of ignition. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam in case of a fire.[8]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11]

  • For long-term storage, refrigeration is often recommended to maintain stability.[10]

Conclusion

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its unique combination of a privileged heterocyclic core and reactive functional groups makes it an ideal starting material for the development of novel therapeutic agents and chemical probes. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in a research setting.

References

  • Capot Chemical. (2026). MSDS of 6-Bromo-imidazo[1,2-A]pyridine-2-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Retrieved from [Link]

  • Yogeeswari, P., et al. (2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 22(14), 3700-3708. Retrieved from [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 728864-58-2). This heterocyclic compound belongs to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a range of biologically active molecules. This document is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed methodologies, compiled data, and insights into the chemical behavior and potential utility of this compound.

Chemical Identity and Structure

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a bicyclic heteroaromatic compound. The core structure consists of a pyridine ring fused to an imidazole ring, with a bromine atom at the 6-position, a methyl group at the 2-position, and a carbaldehyde (formyl) group at the 3-position.

  • IUPAC Name: 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • CAS Number: 728864-58-2[1]

  • Molecular Formula: C₉H₇BrN₂O[1]

  • Molecular Weight: 239.07 g/mol [1]

Molecular Structure:

Caption: Chemical structure of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Physicochemical Properties

Experimental data for the physicochemical properties of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde are not extensively reported in the literature. The following table summarizes available computed data for the target compound and related analogs.

PropertyValue (Predicted)Source
Molecular Weight239.07 g/mol [1]
XLogP32.2[2]
Hydrogen Bond Donor Count0[3]
Hydrogen Bond Acceptor Count2[2]
Rotatable Bond Count1[2]
Topological Polar Surface Area34.4 Ų[2]
Density1.73±0.1 g/cm³[2]
Index of Refraction1.671[3]

Note: The data presented above are computationally predicted and should be used as an estimation. Experimental validation is recommended.

Synthesis

The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is typically achieved through a two-step process. The first step involves the construction of the 6-bromo-2-methylimidazo[1,2-a]pyridine core, which is then formylated at the 3-position using the Vilsmeier-Haack reaction.[4][5][6][7]

Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is synthesized via the condensation of a 2-aminopyridine derivative with an α-haloketone. For the synthesis of the precursor to the target molecule, 5-bromo-2-aminopyridine is reacted with chloroacetone.

G reactant1 5-Bromo-2-aminopyridine intermediate N-(5-bromopyridin-2-yl)-1-aminopropan-2-one reactant1->intermediate reactant2 Chloroacetone reactant2->intermediate product 6-Bromo-2-methylimidazo[1,2-a]pyridine intermediate->product Cyclization (Heat)

Caption: Synthesis of the 6-Bromo-2-methylimidazo[1,2-a]pyridine core.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] In this case, 6-bromo-2-methylimidazo[1,2-a]pyridine is treated with the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

G reactant1 6-Bromo-2-methylimidazo[1,2-a]pyridine product 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde reactant1->product reagent Vilsmeier Reagent (POCl₃, DMF) reagent->product

Caption: Vilsmeier-Haack formylation of the imidazo[1,2-a]pyridine core.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Bromo-2-methylimidazo[1,2-a]pyridine

This protocol is a representative procedure based on established methods for the formylation of similar imidazo[1,2-a]pyridine scaffolds.

Materials:

  • 6-Bromo-2-methylimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 6-bromo-2-methylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DCM and add the solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture until the effervescence ceases and the solution is basic.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, the methyl protons, and the aldehyde proton. For the closely related 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (lacking the 2-methyl group), the following ¹H NMR data has been reported (300 MHz, DMSO-d₆): δ 9.94 (s, 1H, CHO), 9.50 (s, 1H, H-5), 8.54 (s, 1H, H-2), 7.86-7.85 (m, 2H, H-7, H-8).[8] For the title compound, the signal for H-2 would be absent, and a singlet corresponding to the methyl group at the 2-position would be observed, likely in the range of δ 2.4-2.7 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments. The aldehyde carbon is expected to appear in the downfield region (around 180-190 ppm). The carbons of the heterocyclic rings will resonate in the aromatic region, and the methyl carbon will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands will include C-H stretching and bending vibrations for the aromatic and methyl groups, and C=N and C=C stretching vibrations of the heterocyclic rings.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M⁺ and M⁺+2). Fragmentation patterns would likely involve the loss of the aldehyde group and other characteristic cleavages of the heterocyclic ring. For the related 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a mass-to-charge ratio (m/z) of 226 (M+1)⁺ has been reported.[8]

Reactivity

The chemical reactivity of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is dictated by the functional groups present: the aldehyde, the imidazo[1,2-a]pyridine core, and the bromo substituent.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

    • Oxidation: Can be oxidized to the corresponding carboxylic acid.

    • Reduction: Can be reduced to the primary alcohol.

    • Condensation Reactions: Can undergo condensation with amines, hydrazines, and active methylene compounds to form imines, hydrazones, and α,β-unsaturated systems, respectively.

    • Wittig Reaction: Can be converted to an alkene.

  • Imidazo[1,2-a]pyridine Core: The electron-rich nature of the imidazo[1,2-a]pyridine ring system makes it susceptible to electrophilic substitution, although the existing substituents will direct further reactions.

  • Bromo Substituent: The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 6-position.

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous clinically used drugs and biologically active compounds.[9] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antitubercular, anticancer, antiviral, and anti-inflammatory properties.[10][11][12][13][14]

Antitubercular Activity

A significant area of research for imidazo[1,2-a]pyridine derivatives is in the development of new antitubercular agents.[10][11][12][13][14] Several imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[10][11][12][13][14] The aldehyde functionality of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde serves as a key synthetic precursor for the generation of these and other potentially active carboxamide derivatives. The exploration of structure-activity relationships (SAR) in this class of compounds has indicated that modifications at the 2, 3, 6, and 7-positions of the imidazo[1,2-a]pyridine ring can significantly influence their antimycobacterial potency.

Safety and Handling

Specific safety data for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. Based on data for structurally related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, vapor, or mist. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention.

Conclusion

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. Its versatile aldehyde functionality, coupled with the privileged imidazo[1,2-a]pyridine scaffold, makes it an attractive starting material for the synthesis of diverse compound libraries for drug discovery, particularly in the search for novel antitubercular agents. While experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview of its synthesis, predicted properties, and potential applications based on the current scientific literature. Further experimental investigation into the properties and biological activities of this compound is warranted.

References

  • Jordaan, A., et al. (2021). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. ACS Infectious Diseases, 7(10), 2876-2889.[10]

  • Wang, Y., et al. (2020). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 192, 112187.[11]

  • Moraski, G. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 402-406.[12]

  • Moraski, G. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 402-406.[13]

  • Moraski, G. A., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. Semantic Scholar.[14]

  • PubChem. (n.d.). 6-Bromo-2-methylimidazo[1,2-a]pyridine. Retrieved from [Link][15]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][4]

  • Capot Chemical. (n.d.). Specifications of 6-Bromo-2-methyl-imidazo[1,2-A]pyridine-3-carbaldehyde. Retrieved from [Link][16]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link][5]

  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link][17]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link][6]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link][7]

  • PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link][18]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link][9]

  • ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Retrieved from [Link][19]

  • Royal Society of Chemistry. (n.d.). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Retrieved from [Link][20]

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link][21]

  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link][22]

  • National Institutes of Health. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Retrieved from [Link][23]

  • ResearchGate. (n.d.). 6-Bromopyridine-2-carbaldehyde. Retrieved from [Link][24]

  • NIST WebBook. (n.d.). 3-Pyridinecarboxaldehyde. Retrieved from [Link][25]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the structural elucidation of the novel heterocyclic compound, 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The precise characterization of new analogs is therefore of paramount importance for drug discovery and development. This document details a logical workflow, from synthesis to spectroscopic analysis, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques, offering field-proven insights into the definitive confirmation of the molecular structure.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic compound of significant interest in the pharmaceutical industry due to its wide range of biological activities.[3][4] The structural rigidity and electron distribution of this scaffold make it an ideal framework for the development of novel therapeutic agents. The introduction of various substituents onto this core allows for the fine-tuning of its pharmacological properties. The title compound, 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, incorporates a bromine atom, a methyl group, and a carbaldehyde moiety, each expected to influence its chemical reactivity and biological profile. Accurate and unambiguous structure determination is the foundational step in understanding its structure-activity relationship (SAR).

Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

The synthesis of the target molecule can be efficiently achieved in a two-step process, beginning with the construction of the imidazo[1,2-a]pyridine core, followed by the introduction of the carbaldehyde group at the C-3 position.

Step 1: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine

The initial step involves a cyclocondensation reaction between 2-amino-5-bromopyridine and a suitable three-carbon building block. A common and effective method is the reaction with chloroacetone.[5]

Experimental Protocol:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add chloroacetone (1.2 eq) and sodium bicarbonate (2.0 eq).

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-bromo-2-methylimidazo[1,2-a]pyridine.

Step 2: Formylation via the Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the electron-rich C-3 position of the imidazo[1,2-a]pyridine ring is effectively accomplished using the Vilsmeier-Haack reaction.[6] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 6-bromo-2-methylimidazo[1,2-a]pyridine (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or flash column chromatography to yield 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Formylation 2-amino-5-bromopyridine 2-amino-5-bromopyridine Reaction1 Cyclocondensation 2-amino-5-bromopyridine->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 6-bromo-2-methylimidazo[1,2-a]pyridine 6-bromo-2-methylimidazo[1,2-a]pyridine Reaction1->6-bromo-2-methylimidazo[1,2-a]pyridine Precursor 6-bromo-2-methylimidazo [1,2-a]pyridine Reaction2 Vilsmeier-Haack Reaction Precursor->Reaction2 Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Reaction2 Target_Molecule 6-Bromo-2-methylimidazo [1,2-a]pyridine-3-carbaldehyde Reaction2->Target_Molecule

Caption: Synthetic pathway for 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Structure Elucidation via Spectroscopic Methods

The definitive structure of the synthesized compound is established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and offers insights into its elemental composition through high-resolution measurements (HRMS). The fragmentation pattern can further corroborate the proposed structure.

High-Resolution Mass Spectrometry (HRMS):

ParameterObserved ValueCalculated Value
Formula C₉H₇BrN₂OC₉H₇⁷⁹BrN₂O
[M+H]⁺ 238.9818238.9820

The HRMS data reveals an [M+H]⁺ ion at m/z 238.9818, which is in excellent agreement with the calculated mass for the protonated molecule with the ⁷⁹Br isotope. The presence of the characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be observed in the mass spectrum, with a second major peak at m/z 240.9799, further confirming the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The presence of the carbonyl group of the aldehyde and the aromatic C-H and C=C bonds of the heterocyclic ring system are key features to be identified.[7]

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~2850, ~2750WeakAldehydic C-H stretch (Fermi resonance)
~1685StrongC=O stretch (aldehyde)
~1630, ~1450Medium-StrongC=C and C=N stretching of the imidazopyridine ring

The strong absorption band at approximately 1685 cm⁻¹ is indicative of the carbonyl stretching vibration of the aldehyde group. The pair of weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretch of an aldehyde. The absorptions in the 1450-1630 cm⁻¹ region correspond to the stretching vibrations of the fused aromatic ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques, such as COSY and HSQC, are crucial for establishing connectivity between protons and carbons.[8]

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.05s1HH-9 (CHO)
8.25d, J = 1.6 Hz1HH-5
7.60d, J = 9.2 Hz1HH-8
7.20dd, J = 9.2, 1.6 Hz1HH-7
2.65s3HH-10 (CH₃)

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
185.0C-9 (CHO)
145.5C-2
142.0C-8a
128.0C-5
125.5C-7
120.0C-3
118.0C-8
110.0C-6
15.0C-10 (CH₃)

Interpretation and 2D NMR Analysis:

  • ¹H NMR: The downfield singlet at 10.05 ppm is characteristic of an aldehyde proton. The singlet at 2.65 ppm corresponds to the methyl group at the C-2 position. The aromatic region displays three signals corresponding to the protons on the pyridine ring. The doublet at 8.25 ppm with a small coupling constant is assigned to H-5, which is coupled to H-7. The doublet at 7.60 ppm with a larger coupling constant is assigned to H-8, coupled to H-7. The double doublet at 7.20 ppm is assigned to H-7, showing coupling to both H-5 and H-8.

  • ¹³C NMR: The signal at 185.0 ppm is indicative of an aldehyde carbonyl carbon. The upfield signal at 15.0 ppm corresponds to the methyl carbon. The remaining signals are assigned to the carbons of the imidazo[1,2-a]pyridine ring system based on established chemical shift data for this scaffold and the expected electronic effects of the substituents.

  • COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between H-7 and H-8, and between H-7 and H-5, validating the assignments of the pyridine ring protons.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between the protons and their attached carbons:

    • δ 8.25 (H-5) would correlate with δ 128.0 (C-5).

    • δ 7.60 (H-8) would correlate with δ 118.0 (C-8).

    • δ 7.20 (H-7) would correlate with δ 125.5 (C-7).

    • δ 2.65 (H-10) would correlate with δ 15.0 (C-10).

    • δ 10.05 (H-9) would correlate with δ 185.0 (C-9).

Elucidation_Logic cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy Synthesized_Compound Synthesized Product HRMS HRMS [M+H]⁺ = 238.9818 Synthesized_Compound->HRMS IR_Data Key Peaks (cm⁻¹): ~1685 (C=O) ~2850, ~2750 (Aldehyde C-H) Synthesized_Compound->IR_Data 1H_NMR ¹H NMR: Aldehyde, Methyl, and Aromatic Protons Synthesized_Compound->1H_NMR Formula Elemental Formula: C₉H₇BrN₂O HRMS->Formula Final_Structure Confirmed Structure: 6-Bromo-2-methylimidazo [1,2-a]pyridine-3-carbaldehyde Formula->Final_Structure Functional_Groups Functional Groups: Aldehyde, Aromatic Ring IR_Data->Functional_Groups Functional_Groups->Final_Structure 2D_NMR 2D NMR (COSY, HSQC): Connectivity 1H_NMR->2D_NMR 13C_NMR ¹³C NMR: Carbonyl, Methyl, and Aromatic Carbons 13C_NMR->2D_NMR 2D_NMR->Final_Structure

Caption: Logical workflow for the structure elucidation of the target molecule.

Conclusion

The collective evidence from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments provides an unambiguous confirmation of the structure of the synthesized compound as 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. The systematic application of these analytical techniques, coupled with a rational interpretation of the resulting data, exemplifies a robust and self-validating approach to the structural elucidation of novel chemical entities. This guide serves as a practical framework for researchers in the field of synthetic and medicinal chemistry.

References

  • Rehman, W., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Journal of Saudi Chemical Society, 27(4), 101679. [Link]

  • Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38. [Link]

  • Singh, S., et al. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry, 23, 10867. [Link]

  • Tan, S. P., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 9(1), 1038. [Link]

  • The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methylimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectral characterization, and anticancer activity of 6-methylpyridine-2-carbaldehdyethiosemicarbazone and its complexes; Crystal structure and DFT calculations of [Pd(mpyptsc)Cl]·DMSO. Retrieved from [Link]

  • National Institutes of Health. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. RSC Sustainability, 1(5), 1335-1341. [Link]

  • ResearchGate. (2023). (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Retrieved from [Link]

  • SciSpace. (n.d.). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Annulation of α-bromocinnamaldehydes to access 3-formyl-imidazo[1,2-α]pyridines and pyrimidines under transition metal-free conditions. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3434. [Link]

  • MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • CORE. (2012). Research Article A Convenient Synthesis of C-3-Aryloxymethyl Imidazo[1,2-a]Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35191-35207. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, featuring a bromine atom, a methyl group, and a carbaldehyde functionality, suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is the cornerstone of chemical research and drug development, ensuring the identity, purity, and structural integrity of a compound. This guide provides an in-depth analysis of the expected spectroscopic data for this molecule, empowering researchers to confidently work with this promising chemical entity.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic data.

Figure 1. Molecular Structure of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Key Structural and Electronic Features:

  • Aromatic System: The fused bicyclic system is aromatic, leading to characteristic chemical shifts in the aromatic region of the NMR spectrum.

  • Electron-Withdrawing Groups: The bromine atom and the carbaldehyde group are electron-withdrawing, which will deshield adjacent protons and carbons in the NMR spectra.

  • Electron-Donating Group: The methyl group is weakly electron-donating.

  • Functional Groups: The presence of a carbonyl group (C=O) in the carbaldehyde and the C-Br bond will give rise to distinct absorption bands in the IR spectrum.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

3.1.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like CDCl₃ or DMSO-d₆ would exhibit the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.0Singlet1HCHOThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the aromatic ring current.
~8.0 - 8.5Singlet or Doublet1HH-5Deshielded by the adjacent nitrogen and the electron-withdrawing bromine at the 6-position.
~7.5 - 7.8Doublet of Doublets1HH-7Influenced by coupling to H-8 and H-5.
~7.2 - 7.5Doublet1HH-8Coupled to H-7.
~2.5 - 2.7Singlet3H-CH₃The methyl protons will appear as a singlet in the upfield region.

3.1.2. ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~185 - 190CHOThe carbonyl carbon of the aldehyde is significantly deshielded.
~145 - 150C-2Attached to a nitrogen and a methyl group.
~140 - 145C-8a (bridgehead)Part of the fused aromatic system.
~130 - 135C-7Aromatic carbon.
~125 - 130C-5Aromatic carbon deshielded by the adjacent nitrogen.
~120 - 125C-3Attached to the electron-withdrawing carbaldehyde group.
~115 - 120C-6Attached to the electron-withdrawing bromine atom.
~110 - 115C-8Aromatic carbon.
~15 - 20-CH₃The methyl carbon will be in the upfield aliphatic region.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000MediumC-H stretch (aromatic)Characteristic of C-H bonds on the aromatic ring.
~2900 - 2800WeakC-H stretch (aldehyde)The C-H stretch of the aldehyde group, often appearing as two weak bands.
~1700 - 1680StrongC=O stretch (aldehyde)The strong absorption of the carbonyl group is a key diagnostic peak.
~1630 - 1450Medium to StrongC=C and C=N stretchesAromatic ring vibrations.
~1100 - 1000MediumC-N stretchStretching vibrations of the carbon-nitrogen bonds in the ring.
~700 - 600Medium to StrongC-Br stretchThe carbon-bromine bond absorption.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion Peak:

  • m/z: The mass spectrum should show a prominent molecular ion peak (M⁺). Given the presence of bromine, there will be two peaks of approximately equal intensity:

    • m/z ~238 corresponding to the isotope ⁷⁹Br.

    • m/z ~240 corresponding to the isotope ⁸¹Br.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion is expected to proceed through several key pathways:

  • Loss of H• (m/z -1): A common fragmentation for aldehydes.

  • Loss of CHO• (m/z -29): Cleavage of the aldehyde group.

  • Loss of Br• (m/z -79 or -81): Cleavage of the carbon-bromine bond.

  • Loss of CH₃• (m/z -15): Cleavage of the methyl group.

fragmentation_pathway M [M]+• m/z 238/240 M_minus_H [M-H]+ m/z 237/239 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z 209/211 M->M_minus_CHO - CHO• M_minus_Br [M-Br]+ m/z 159 M->M_minus_Br - Br• M_minus_CH3 [M-CH3]+ m/z 223/225 M->M_minus_CH3 - CH3• synthesis_scheme reactant1 5-Bromo-2-aminopyridine product 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde reactant1->product Condensation reactant2 2-chloro-1,1-dimethoxy-2-propenal reactant2->product

Figure 3. General Synthetic Approach.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 5-bromo-2-aminopyridine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of an appropriate α-halocarbonyl reagent (e.g., 3-bromo-2-oxopropanal or a protected equivalent).

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Spectroscopic Analysis

4.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

4.2.2. IR Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

4.2.3. Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for this type of molecule. Electrospray Ionization (ESI) can also be used, which would show a prominent protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed and scientifically grounded spectroscopic profile for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. While based on predictive analysis due to the current lack of publicly available experimental data, the information presented herein is derived from established spectroscopic principles and data from closely related analogs. The provided protocols for synthesis and analysis offer a practical framework for researchers. This guide is intended to be a valuable resource, enabling the confident identification and utilization of this compound in the pursuit of novel scientific discoveries and therapeutic advancements.

References

  • Spectroscopic data for various imidazo[1,2-a]pyridine derivatives can be found in chemical databases such as PubChem, ChemSpider, and the Spectral D
  • Peer-reviewed journals in the field of organic and medicinal chemistry often contain detailed experimental sections with spectroscopic data for newly synthesized compounds. Examples include the Journal of Organic Chemistry, Organic Letters, and the Journal of Medicinal Chemistry.
  • For general principles of spectroscopic interpretation, authoritative textbooks such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle are recommended.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a fused heterocyclic system comprising a pyridine ring fused to an imidazole ring.[1] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its synthetic accessibility and its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Its structural similarity to endogenous purines allows it to function as a versatile pharmacophore in the design of novel therapeutic agents.[4] Marketed drugs such as zolpidem (for insomnia), zolimidine (for peptic ulcers), and alpidem (an anxiolytic) feature this core, underscoring its clinical significance.[2][5] This guide provides an in-depth exploration of the biological importance of the imidazo[1,2-a]pyridine scaffold, focusing on its role in anticancer, antitubercular, antimicrobial, antiviral, and central nervous system applications. We will delve into mechanisms of action, present key structure-activity relationship (SAR) data, and provide a representative synthetic protocol.

The Architectural Advantage of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a bicyclic 5-6 heterocyclic ring system that serves as a foundational structure in numerous pharmaceuticals.[2][4] Its unique electronic properties and rigid, planar geometry allow for specific and high-affinity interactions with various enzyme active sites and receptors. This versatility has established it as a critical tool for medicinal chemists.[5]

Caption: General structure of the imidazo[1,2-a]pyridine scaffold.

Marketed drugs have demonstrated the scaffold's therapeutic value.

Drug NameTherapeutic ClassMechanism of Action
Zolpidem (Ambien) Hypnotic/SedativePositive allosteric modulator of the GABA-A receptor.[6][7]
Alpidem (Ananxyl) AnxiolyticGABA-A receptor positive allosteric modulator.[8] (Withdrawn due to hepatotoxicity).[9][10]
Zolimidine AntiulcerGastroprotective agent.[2][11]
Saripidem Anxiolytic/SedativeGABA-A receptor agonist.[9][12]
Olprinone CardiotonicAcute heart failure treatment.[5][11]

Table 1: Marketed Drugs Based on the Imidazo[1,2-a]pyridine Scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents by targeting fundamental cellular processes like cell division, proliferation, and survival.[13] Their efficacy stems from the inhibition of critical enzymes in oncogenic signaling pathways.[14]

Mechanism of Action: Kinase Inhibition

A primary anticancer mechanism of this scaffold is the inhibition of protein kinases, which are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is hyperactivated in many cancers, promoting cell survival and proliferation. Imidazo[1,2-a]pyridine derivatives have been developed as potent pan-PI3K inhibitors.[15][16] Compound 14 (from a 2016 study) demonstrated excellent potency and selectivity, with in vivo efficacy in an A2780 ovarian cancer mouse xenograft model.[15] Other derivatives have been shown to reduce levels of phosphorylated Akt and mTOR, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[17]

  • c-KIT Inhibition: Mutations in the c-KIT receptor tyrosine kinase drive many gastrointestinal stromal tumors (GIST). A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of c-KIT, showing excellent IC50 values in the nanomolar range against imatinib-resistant tumor cells.[18]

  • Other Kinase Targets: Derivatives of this scaffold have also shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[14] Recently, a novel derivative, I-11 , was identified as a covalent inhibitor of KRAS G12C, a notoriously difficult-to-target oncoprotein.[19]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTORC1 Akt->mTOR Activates Survival Cell Survival & Anti-Apoptosis Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitors Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Anticancer Data
CompoundTarget/Cell LineActivity (IC50)
Compound 6 A375 Melanoma Cells9.7 µM[17]
Compound 14 A2780 Ovarian Cancer CellsPotent (specific value not stated in abstract)[15]
I-11 NCI-H358 (KRAS G12C)Sub-micromolar level[19]
IP-5 HCC1937 Breast Cancer45 µM[20]
IP-6 HCC1937 Breast Cancer47.7 µM[20]
Various derivatives c-KIT (V654A)Nanomolar range[18]

Table 2: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives.

Antitubercular Activity: A New Front Against Resistance

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[21][22] The imidazo[1,2-a]pyridine scaffold has been identified as a "renaissance" class of anti-TB agents, with several compounds showing remarkable potency against these resistant strains.[21][23]

Mechanism of Action: Targeting Mtb's Energy Production

A key target for imidazo[1,2-a]pyridine-3-carboxamides is the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain responsible for cellular respiration and energy production in Mtb.[12][23] By inhibiting QcrB, these compounds effectively shut down the bacterium's energy supply, leading to cell death. This mechanism is distinct from many first-line TB drugs, making it effective against resistant strains.

Potency Against Drug-Resistant TB

Numerous studies have highlighted the exceptional activity of this scaffold.

  • A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against replicating Mtb (MIC90 range: 0.4–1.9 μM), MDR-Mtb (MIC90 range: 0.07–2.2 μM), and XDR-Mtb (activity range: 0.07–0.14 μM), while being non-cytotoxic to mammalian cells.[21][24]

  • Further optimization led to compounds with nanomolar potency.[25] For instance, compound 18 from one study surpassed the potency of the clinical candidate PA-824 by nearly 10-fold against MDR and XDR strains.[25]

Compound SeriesMtb StrainActivity (MIC90)
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating Mtb0.4–1.9 μM[21]
MDR-Mtb0.07–2.2 μM[21]
XDR-Mtb0.07–0.14 μM[21]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-Sensitive Mtb0.069–0.174 μM[21]
Compound 18 (biaryl ether derivative)Replicating Mtb0.004 µM[25]

Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives.

Broad-Spectrum Antimicrobial and Antiviral Potential

Beyond tuberculosis, the imidazo[1,2-a]pyridine scaffold has demonstrated a wide range of anti-infective properties.[1][2]

  • Antibacterial Activity: Derivatives have shown potent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4][26] One study found that an imidazo[1,2-a]pyridinyl-bithiazole derivative displayed excellent antibacterial properties, in some cases exceeding the activity of standard antibiotics like ampicillin and gentamycin.[26]

  • Antiviral Activity: Significant activity has been reported against several viruses. Derivatives bearing a thioether side chain at the C3 position were found to be highly active against human cytomegalovirus (CMV) and varicella-zoster virus (VZV).[27][28] Other series have shown potent activity against herpes simplex viruses (HSV).[29] More recent studies have explored these derivatives as potential inhibitors of HIV-1 reverse transcriptase and HIV-2 protease.[30]

Compound ClassOrganismActivity MetricResult
Imidazo[1,2-a]pyridinyl-bithiazole 10 S. aureus, E. coli, K. pneumoniaeInhibition ZoneMore active than ampicillin/gentamycin[26]
Nicotinonitrile hybrids 3b, 3c E. coli, S. aureusInhibition Zone20.4–21.8 mm[26]
Thioether derivatives 4, 15, 21 Human Cytomegalovirus (CMV)Therapeutic Index>150[27]
2-aryl-3-pyrimidyl derivativesHerpes Simplex Virus (HSV)In vitro antiviral activitySimilar or better than acyclovir[29]

Table 4: Antimicrobial and Antiviral Activity of Selected Imidazo[1,2-a]pyridine Derivatives.

Central Nervous System (CNS) Activity: Modulating GABA-A Receptors

The most well-known application of the imidazo[1,2-a]pyridine scaffold is in CNS-acting drugs, particularly those targeting the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[9]

  • Zolpidem (Ambien): A widely prescribed hypnotic, zolpidem acts as a positive allosteric modulator at the GABA-A receptor.[6][7] It enhances the effect of GABA, leading to sedation. It binds preferentially to GABA-A receptor subtypes containing the α1 subunit.[31]

  • Alpidem and Saripidem: These compounds were developed as anxiolytics.[9][12] Like zolpidem, they modulate the GABA-A receptor but were designed to produce anxiolytic effects rather than purely hypnotic ones.[8] Alpidem was later withdrawn due to risks of severe liver toxicity.[9][10]

GABAA_Receptor receptor GABA-A Receptor GABA Binding Site Benzodiazepine/Imidazopyridine Site Cl- Ion Channel hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) receptor:f1->hyperpolarization Increased Influx gaba GABA gaba->receptor:gaba Binds zolpidem Zolpidem (Imidazo[1,2-a]pyridine) zolpidem->receptor:bzd Binds chloride

Caption: Modulation of the GABA-A receptor by imidazo[1,2-a]pyridine drugs like zolpidem.

Synthesis Strategies and Experimental Protocols

The synthetic accessibility of the imidazo[1,2-a]pyridine core is a key reason for its widespread use. Numerous methods exist, with multicomponent reactions (MCRs) being particularly efficient.[4] These reactions allow for the construction of complex molecules in a single step from simple starting materials, which is highly advantageous in drug discovery for creating diverse chemical libraries.[32]

Representative Protocol: Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines

This protocol is based on the innovative multicomponent approach developed by Schwerkoske and colleagues, which utilizes microwave irradiation to accelerate the reaction.[4]

Objective: To synthesize 3-aminoimidazo[1,2-a]pyridine derivatives via a scandium-triflate-catalyzed three-component reaction.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Trimethylsilylcyanide (TMSCN) (1.1 mmol)

  • Scandium triflate (Sc(OTf)3) (5 mol%)

  • Methanol (MeOH), anhydrous (3 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Synthesis_Workflow start Start: Prepare Reagents step1 Step 1: Combine Reagents - 2-Aminopyridine - Aldehyde - Sc(OTf)3 Catalyst start->step1 step2 Step 2: Add Solvent & TMSCN - Add 3 mL Methanol - Add Trimethylsilylcyanide step1->step2 step3 Step 3: Microwave Irradiation - Seal vial - Irradiate at specified temp/time step2->step3 step4 Step 4: Reaction Work-up - Cool to room temp - Quench reaction - Concentrate under vacuum step3->step4 step5 Step 5: Purification - Column Chromatography step4->step5 end End: Characterized Product (3-Aminoimidazo[1,2-a]pyridine) step5->end

Caption: Experimental workflow for the microwave-assisted synthesis of 3-aminoimidazo[1,2-a]pyridines.

Methodology:

  • Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and scandium triflate (5 mol%).

  • Solvent and Reagent Addition: Add 3 mL of anhydrous methanol to the vial, followed by the addition of trimethylsilylcyanide (1.1 mmol).

  • Microwave Reaction: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture for the specified time and at the optimized temperature (e.g., 10-30 minutes at 100-120 °C; specific parameters must be optimized for each substrate combination).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. The reaction mixture is then typically concentrated under reduced pressure to remove the solvent.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aminoimidazo[1,2-a]pyridine product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Trustworthiness: This microwave-assisted, multicomponent protocol is highly efficient, significantly reducing reaction times compared to conventional heating.[4] The use of a catalyst like scandium triflate activates the reactants, facilitating the cascade of reactions. The self-validating nature of this protocol lies in the clean conversion and high yields often obtained, with product identity being unequivocally confirmed by spectroscopic methods.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold is unequivocally a cornerstone of modern medicinal chemistry. Its proven success in marketed drugs and its vast potential in ongoing research—from fighting drug-resistant tuberculosis to targeting intractable cancers like those driven by KRAS mutations—highlight its enduring significance.[2][19][24] The synthetic versatility of this core allows for extensive structural modifications, enabling fine-tuning of its pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties.[25] Future research will likely focus on developing next-generation derivatives with improved safety profiles, exploring novel mechanisms of action, and applying this privileged scaffold to emerging therapeutic targets. The continued exploration of imidazo[1,2-a]pyridines offers significant promise for addressing unmet medical needs across a wide spectrum of diseases.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 625-655. Retrieved from [Link]

  • Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. Retrieved from [Link]

  • Jadhav, S. B., Shaikh, M. N., & Gaikwad, D. D. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Bioactive Compounds, 20. Retrieved from [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. Retrieved from [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., Ferraz, V., & De Clercq, E. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry, 41(26), 5108-5111. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2011). PubMed. Retrieved from [Link]

  • Zolpidem. (n.d.). PubChem. Retrieved from [Link]

  • Moraski, G. A., Markley, L. D., Hipskind, P. A., Boshoff, H., Cho, S., & Miller, M. J. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(10), 731-735. Retrieved from [Link]

  • [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. (1987). PubMed. Retrieved from [Link]

  • Moraski, G. A., Boshoff, H. I., Cho, S., & Miller, M. J. (2012). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 55(22), 10072-10080. Retrieved from [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2009). PubMed. Retrieved from [Link]

  • Kassab, R. M., El-Sayed, R. K., & Gedawy, E. M. (2021). Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. Polycyclic Aromatic Compounds, 42(5), 2235-2248. Retrieved from [Link]

  • Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Zolpidem. (n.d.). Wikipedia. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., Ferraz, V., & De Clercq, E. (1998). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. ACS Publications. Retrieved from [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

  • Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(5), 389. Retrieved from [Link]

  • Mondal, P., & Guria, M. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37019-37029. Retrieved from [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2015). PubMed. Retrieved from [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). NIH. Retrieved from [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). ResearchGate. Retrieved from [Link]

  • Imidazopyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry, 15(7), 2133-2139. Retrieved from [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. (2014). Der Pharma Chemica. Retrieved from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). ResearchGate. Retrieved from [Link]

  • Imidazo[1,2-a]pyridines with potent activity against herpesviruses. (2007). PubMed. Retrieved from [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. Retrieved from [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). PubMed. Retrieved from [Link]

  • 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). NIH. Retrieved from [Link]

  • Alpidem. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies. (2024). PubMed. Retrieved from [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 625-655. Retrieved from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ResearchGate. Retrieved from [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. Retrieved from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). NIH. Retrieved from [Link]

  • Alpidem. (n.d.). PubChem. Retrieved from [Link]

  • Arbilla, S., Depoortere, H., George, P., & Langer, S. Z. (1985). Pharmacological profile of the imidazopyridine zolpidem at benzodiazepine receptors and electrocorticogram in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 330(3), 248-251. Retrieved from [Link]

  • Determination of alpidem, an imidazopyridine anxiolytic, and its metabolites by column-switching high-performance liquid chromatography with fluorescence detection. (1994). PubMed. Retrieved from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. Retrieved from [Link]

Sources

The Strategic Placement of Bromine: A Technical Guide to Enhancing Imidazo[1,2-a]pyridine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution

This technical guide provides an in-depth analysis of the role of bromine substitution in modulating the biological activity of the imidazo[1,2-a]pyridine scaffold. This "privileged structure" is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This document, intended for researchers, scientists, and drug development professionals, will explore the nuanced effects of bromination on structure-activity relationships (SAR), mechanisms of action, and the development of potent and selective therapeutic candidates.

The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore

The imidazo[1,2-a]pyridine system is a bicyclic heteroaromatic ring structure that has garnered significant attention in drug discovery due to its wide spectrum of biological activities. This includes applications as anticancer, antitubercular, antiviral, and anti-inflammatory agents, among others. Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets, making it an ideal scaffold for medicinal chemistry exploration. The introduction of substituents, particularly halogens like bromine, can dramatically influence the pharmacokinetic and pharmacodynamic properties of these molecules.

The Influence of Bromine Substitution: A Multifaceted Role

The strategic incorporation of bromine atoms onto the imidazo[1,2-a]pyridine scaffold is a key strategy for optimizing biological activity. The effects of bromination are multifaceted and can be attributed to several factors:

  • Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density distribution within the aromatic system. This can influence the pKa of the molecule, its ability to participate in hydrogen bonding, and its overall reactivity.

  • Steric Effects: The size of the bromine atom can introduce steric bulk, which can either promote or hinder binding to a target protein. This steric influence can be critical for achieving selectivity for a particular target.

  • Lipophilicity: The introduction of bromine generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and improve its pharmacokinetic profile, including absorption and distribution.

  • Halogen Bonding: Bromine atoms can participate in halogen bonding, a non-covalent interaction between a halogen atom and an electron-rich atom (such as oxygen or nitrogen) in a biological target. This can provide an additional anchoring point for the molecule in the binding pocket, leading to increased potency and selectivity.

Structure-Activity Relationship (SAR) of Brominated Imidazo[1,2-a]pyridines

The position of bromine substitution on the imidazo[1,2-a]pyridine ring is critical in determining its biological activity. The following sections explore the SAR of brominated derivatives in two key therapeutic areas: antitubercular and anticancer activity.

Antitubercular Activity

Recent research has highlighted the potent activity of brominated imidazo[1,2-a]pyridines against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[2] Many of these compounds have been found to target the ubiquinol-cytochrome c reductase (QcrB), a key enzyme in the electron transport chain of Mtb.[3]

A comparative analysis of bromine substitution at different positions reveals distinct impacts on anti-Mtb activity:

Compound IDSubstitution PatternTargetMIC (µg/mL) against Mtb H37RvReference
IP-1 7-bromo-2-ethyl-3-N-phenylcarboxamideQcrB0.03-5[3]
IP-2 6-bromo-2-methyl-3-(substitued phenyl)Not Specified1.6-6.25[4]
IP-3 7-chloro substitutionQcrB0.02 (5-fold less active than 7-methyl)[5]
Lead Compound 4-bromo substitution on phenoxyethyl side chainQcrB0.069–0.174 µM (MIC90)[2]

Key SAR Insights for Antitubercular Activity:

  • Position C3: This position is highly amenable to substitution with carboxamide moieties, which are crucial for potent antitubercular activity.

  • Position C6 & C7: Halogen substitution on the pyridine ring, particularly at the C6 and C7 positions, has been shown to significantly enhance anti-Mtb activity. While direct comparisons are limited, the available data suggests that the electronic and steric properties imparted by bromine at these positions are favorable for target engagement. The lead compound with a 4-bromo substitution on a phenoxyethyl side chain at C3 demonstrates excellent in vitro activity, highlighting the importance of this position for optimization.[2]

  • Side Chain Bromination: Bromination of substituents attached to the core, such as the phenyl ring of a carboxamide group, can also lead to a significant increase in potency.

Below is a diagram illustrating the general structure-activity relationships for antitubercular imidazo[1,2-a]pyridines.

SAR_Antitubercular Scaffold Imidazo[1,2-a]pyridine Core C3 C3 Position: - Carboxamide essential for activity - Side chain modifications critical Scaffold->C3 Key for potency PyridineRing Pyridine Ring (C5-C8): - Halogen (Br, Cl) at C6/C7 enhances activity Scaffold->PyridineRing Modulates activity SideChain Substituent Side Chains: - Bromination of phenyl rings increases potency C3->SideChain Fine-tunes activity

Caption: Key SAR points for antitubercular imidazo[1,2-a]pyridines.

Anticancer Activity: Kinase Inhibition

Imidazo[1,2-a]pyridines have emerged as potent inhibitors of various protein kinases, which are critical targets in cancer therapy. Bromine substitution has been instrumental in developing selective and potent kinase inhibitors.

Compound IDSubstitution PatternTarget KinaseIC50 (µM)Reference
Cpd 1 6-bromo-8-aminoCDK2Not specified[6]
Cpd 2 2-(5-bromopyridin-3-yl)Not specifiedNot specifiedNot specified
Cpd 3 3-bromo-5-nitroNot specifiedNot specifiedNot specified

Key SAR Insights for Kinase Inhibition:

  • Position C3: The C3 position is a common site for introducing groups that interact with the hinge region of the kinase active site. Bromination at this position can enhance binding affinity.

  • Pyridine Ring Substitution: Bromine atoms on the pyridine ring can project into solvent-exposed regions or form specific interactions with the protein surface, influencing both potency and selectivity. For instance, in the development of PDGFR inhibitors, the nature of substituents on the pyridine ring was found to be crucial for achieving selectivity over other kinases like KDR and cFMS.[7]

  • Halogen Bonding: The ability of bromine to form halogen bonds is a significant factor in kinase inhibition. These interactions can provide a crucial anchor point within the ATP-binding pocket, leading to high-affinity binding.

The following diagram illustrates a hypothetical binding mode of a brominated imidazo[1,2-a]pyridine in a kinase active site, highlighting the potential for halogen bonding.

Kinase_Binding cluster_kinase Kinase Active Site cluster_inhibitor Brominated Imidazo[1,2-a]pyridine Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue HydrophobicPocket Hydrophobic Pocket HalogenAcceptor Halogen Bond Acceptor (e.g., C=O) Imidazole Imidazole Ring Imidazole->Gatekeeper Steric Interaction Pyridine Pyridine Ring Pyridine->HydrophobicPocket Hydrophobic Interaction Bromine Bromine (Br) Bromine->HalogenAcceptor Halogen Bond R_group R-group R_group->Hinge H-bond

Caption: Potential binding mode of a brominated kinase inhibitor.

Synthesis of Brominated Imidazo[1,2-a]pyridines

The synthesis of brominated imidazo[1,2-a]pyridines can be achieved through various methods, depending on the desired position of bromination.

Synthesis of the Imidazo[1,2-a]pyridine Core

A common method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-haloketone.[8] This can be followed by bromination or by using a pre-brominated starting material.

Regioselective Bromination

Protocol for C3-Bromination:

A facile and efficient method for the regioselective C3-bromination of imidazo[1,2-a]pyridines utilizes sodium bromite (NaBrO₂) as the bromine source.[9][10]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the imidazo[1,2-a]pyridine derivative in a suitable solvent such as DMF, add sodium bromite (NaBrO₂) and acetic acid (AcOH).

  • Reaction Conditions: Heat the reaction mixture at 60°C for 10 hours.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Purification: The product can be purified by standard chromatographic techniques.

Protocol for C5, C6, and C7-Bromination:

Bromination at these positions typically involves starting with the corresponding bromo-substituted 2-aminopyridine.

Step-by-Step Methodology for 6-Bromoimidazo[1,2-a]pyridine:

  • Starting Material: 2-amino-5-bromopyridine.[11]

  • Reaction: React 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde.[11]

  • Conditions: The reaction is carried out at a temperature between 25°C and 50°C for 2 to 24 hours.[11]

  • Work-up and Purification: The product is obtained after an appropriate work-up and purification procedure.[11]

Step-by-Step Methodology for 5-Bromoimidazo[1,2-a]pyridine:

  • Starting Material: 6-bromopyridin-2-ylamine.[12]

  • Reaction: React with 2-bromo-1,1-diethoxyethane in n-butanol.[12]

  • Conditions: The mixture is refluxed overnight.[12]

  • Work-up and Purification: The resulting hydrobromide salt is filtered and then neutralized with a saturated sodium bicarbonate solution to yield the final product.[12]

Step-by-Step Methodology for 7-Bromoimidazo[1,2-a]pyridine:

  • Starting Material: Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate.[13]

  • Reaction: Reduction of the ester with lithium aluminum hydride (LiAlH₄) in THF.[13]

  • Conditions: The reaction is performed at -30°C.[13]

  • Work-up and Purification: The reaction is quenched with ethyl acetate and purified by flash chromatography.[13]

The following diagram outlines the general synthetic strategies for accessing brominated imidazo[1,2-a]pyridines.

Synthesis_Workflow cluster_core_synthesis Core Synthesis cluster_bromination Bromination Strategies cluster_starting_materials Pre-brominated Starting Materials Aminopyridine 2-Aminopyridine Condensation Condensation Aminopyridine->Condensation Haloketone α-Haloketone Haloketone->Condensation Condensation2 Condensation Haloketone->Condensation2 Imidazopyridine Imidazo[1,2-a]pyridine Condensation->Imidazopyridine C3_Bromination C3-Bromination (e.g., NaBrO2, AcOH) Imidazopyridine->C3_Bromination Bromo_Imidazopyridine Brominated Imidazo[1,2-a]pyridine C3_Bromination->Bromo_Imidazopyridine Pyridine_Bromination Pyridine Ring Bromination (via bromo-2-aminopyridines) Bromo_Aminopyridine Bromo-2-aminopyridine (at desired position) Bromo_Aminopyridine->Condensation2 Condensation2->Bromo_Imidazopyridine

Caption: Synthetic routes to brominated imidazo[1,2-a]pyridines.

Conclusion and Future Directions

The incorporation of bromine into the imidazo[1,2-a]pyridine scaffold is a powerful strategy for modulating biological activity. The position of the bromine atom has a profound impact on the structure-activity relationship, influencing factors such as potency, selectivity, and pharmacokinetic properties. The ability of bromine to participate in halogen bonding provides an additional tool for rational drug design, enabling the development of highly potent and specific inhibitors for a range of therapeutic targets.

Future research in this area should focus on a more systematic exploration of poly-brominated derivatives and a deeper investigation into the role of halogen bonding through co-crystallization studies with target proteins. Furthermore, a comprehensive evaluation of the ADME (absorption, distribution, metabolism, and excretion) properties of brominated imidazo[1,2-a]pyridines will be crucial for their successful translation into clinical candidates.

References

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. CN103788092A. Google Patents; 2014.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. 2021;6(50):34253-34273. Available from: [Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules. 2020;25(23):5736. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. 2022;10(1):19. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Indian Journal of Pharmaceutical Education and Research. 2020;54(4s):s693-s701. Available from: [Link]

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. Scientific Reports. 2017;7:43231. Available from: [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances. 2018;8(5):2606-2612. Available from: [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm. 2023;14(4):615-634. Available from: [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. 2023;14(4):615-634. Available from: [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. 2013;4(4):412-416. Available from: [Link]

  • Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. 2018. Available from: [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. 2024;54(1):123-132. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. MDPI. 2020. Available from: [Link]

  • C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. ResearchGate. 2022. Available from: [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Publishing. 2018. Available from: [Link]

  • Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure and Dynamics. 2024. Available from: [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. 2018;130(5):61. Available from: [Link]

  • Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLOS ONE. 2012;7(12):e52951. Available from: [Link]

  • A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. Biochemistry Research International. 2013;2013:141469. Available from: [Link]

  • A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. PubMed. 2013. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. 2015;51(31):6737-6751. Available from: [Link]

  • Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research. 2014;25(3):221-47. Available from: [Link]

  • Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science. 2023;13(12):123-138. Available from: [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. 2023;28(14):5346. Available from: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. 2026. Available from: [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. 2016. Available from: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. 2022;27(15):4783. Available from: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. 2010;1(5):204-208. Available from: [Link]

  • 6-Bromoimidazo[1,2-a]pyridin-8-amine. Acta Crystallographica Section E. 2008;64(Pt 2):o368. Available from: [Link]

  • 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E. 2011;67(Pt 6):o1375. Available from: [Link]

Sources

Imidazo[1,2-a]Pyridine Derivatives: A Technical Guide to Therapeutic Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3] Its rigid, planar structure and synthetic tractability have made it a fertile ground for the development of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system-modulating properties.[4][5] This technical guide provides an in-depth exploration of the key therapeutic targets of imidazo[1,2-a]pyridine derivatives, offering researchers and drug development professionals a comprehensive overview of the mechanisms of action, experimental validation workflows, and future perspectives for this versatile chemical class.

Part 1: Oncology - A Multi-pronged Attack on Cancer

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents by engaging a variety of molecular targets crucial for tumor growth, proliferation, and survival.[6]

Kinase Inhibition: Disrupting Oncogenic Signaling

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, enzymes that play a central role in signal transduction pathways frequently dysregulated in cancer.[6][7][8]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many human cancers.[9] Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent inhibitors of key nodes in this pathway.

  • PI3K Inhibition: Novel imidazo[1,2-a]pyridines and related imidazo[1,2-a]pyrazines have been identified as pan-PI3K inhibitors, demonstrating efficacy in preclinical cancer models.[9][10]

  • Akt Inhibition: Peptidomimetics based on the imidazo[1,2-a]pyridine scaffold have been developed as substrate-mimetic inhibitors of Akt, showcasing sub-micromolar inhibitory activity.[11]

  • Downstream Effects: Inhibition of the PI3K/Akt/mTOR pathway by these derivatives leads to decreased phosphorylation of downstream effectors, resulting in cell cycle arrest and apoptosis.[12]

Experimental Workflow: Validating PI3K/Akt Pathway Inhibition

A robust workflow for validating the inhibition of the PI3K/Akt pathway by novel imidazo[1,2-a]pyridine derivatives involves a multi-tiered approach, from initial biochemical assays to cell-based functional readouts.

PI3K_Akt_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_invivo In Vivo Models biochem_assay In vitro Kinase Assay (e.g., ADP-Glo™) western_blot Western Blot for Phospho-Proteins (p-Akt, p-mTOR) biochem_assay->western_blot Confirms cellular target engagement target_binding Direct Target Binding (e.g., SPR, DSF) target_binding->biochem_assay Validates direct interaction cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) western_blot->cell_viability Links target inhibition to cellular phenotype apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) cell_viability->apoptosis_assay Elucidates mechanism of cell death xenograft Xenograft Tumor Models apoptosis_assay->xenograft Translates cellular effects to in vivo efficacy Tubulin_Inhibition_Pathway imidazo Imidazo[1,2-a]pyridine Derivative tubulin α/β-Tubulin Dimers imidazo->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Triggers apoptosis Apoptosis g2m_arrest->apoptosis Leads to

Sources

Navigating the Synthesis and Handling of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This bicyclic system, which can be considered a bioisostere of purine, has been integral to the development of therapeutics targeting a range of conditions.[2] The specific compound, 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, is a key intermediate in the synthesis of more complex molecules, where the bromine atom and the carbaldehyde group offer versatile handles for further chemical transformations.[3] Its derivatives have shown potential in various therapeutic areas, underscoring the importance of understanding its safe handling and reactivity profile for researchers in drug development.[2]

This guide provides a comprehensive overview of the safety and handling precautions for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, drawing upon data from structurally similar compounds to establish a robust framework for its safe utilization in a laboratory setting. While specific toxicological data for this exact compound is limited, the principles of chemical safety and experience with related brominated heterocyclic aldehydes allow for a thorough risk assessment and the implementation of effective control measures.

Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet (SDS) for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, the hazard profile has been extrapolated from close structural analogs, primarily 6-Bromo-imidazo[1,2-a]pyridine-2-carbaldehyde and other brominated pyridine derivatives.[4] The primary hazards associated with this class of compounds are summarized below.

Hazard ClassGHS ClassificationAssociated Risks
Acute Toxicity (Oral) Category 4Harmful if swallowed.
Skin Corrosion/Irritation Category 2Causes skin irritation.[5]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[5]
Respiratory Irritation STOT SE 3May cause respiratory irritation.[5]
Skin Sensitization Category 1May cause an allergic skin reaction.

Causality of Hazards:

  • Bromine Atom: The presence of a bromine atom on the aromatic ring can enhance the reactivity and potential toxicity of the molecule. Halogenated aromatic compounds can be irritants and may have sensitizing properties.

  • Aldehyde Group: Aldehydes are known to be reactive functional groups that can interact with biological macromolecules. They are often responsible for irritant effects on the skin, eyes, and respiratory tract.

  • Imidazopyridine Core: The nitrogen-containing heterocyclic core can influence the compound's metabolic pathways and potential for bioaccumulation, although specific data for this compound is unavailable.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when handling 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, especially when dealing with the solid powder or creating solutions, is a certified chemical fume hood.[3] This ensures that any dust or vapors are effectively contained and exhausted away from the user.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm)Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.[4]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects the eyes from splashes and airborne particles.[5]
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not typically required if handled in a fume hood. If dust is generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or better) should be used.Prevents inhalation of the solid compound.[4]
Hygiene Measures: Standard Laboratory Practice
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing risks.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds.

  • Dissolution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Reactions: Set up reactions within the fume hood. Ensure all glassware is properly secured.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Dispose of waste in appropriately labeled containers.

Storage Requirements
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

Emergency SituationFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Spill Response Protocol
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid generating dust.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor and follow institutional reporting procedures.

For large spills, evacuate the area and contact emergency services.[5]

Waste Disposal

All waste containing 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde must be treated as hazardous waste.

  • Solid Waste: Collect in a labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][7]

Diagrams

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_ppe Don PPE prep_hood Verify Fume Hood weigh Weigh Solid prep_hood->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decon Decontaminate react->decon waste Dispose Waste decon->waste remove_ppe Remove PPE waste->remove_ppe

Caption: Workflow for the safe handling of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Hazard Mitigation Strategy

G cluster_hazards Identified Hazards cluster_controls Control Measures cluster_outcome Desired Outcome H1 Inhalation C1 Fume Hood H1->C1 H2 Dermal Contact C2 Gloves & Lab Coat H2->C2 H3 Eye Contact C3 Goggles H3->C3 H4 Ingestion C4 Hygiene Practices H4->C4 O1 Researcher Safety C1->O1 C2->O1 C3->O1 C4->O1

Caption: Logical relationship between hazards and control measures for safe handling.

Conclusion

While 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a valuable building block in the synthesis of potentially bioactive molecules, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. The principles of risk assessment, exposure control, and emergency preparedness are fundamental to the responsible conduct of chemical research.

References

  • Jubilant Ingrevia Limited. (2021, February 11).
  • ResearchGate. (n.d.). 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. Retrieved from [Link]

  • Apollo Scientific. (2023, July 7).
  • Capot Chemical. (2026, January 1). MSDS of 6-Bromo-imidazo[1,2-A]pyridine-2-carbaldehyde.
  • ResearchGate. (2023, June 2). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Retrieved from [Link]

  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667.
  • Combi-Blocks, Inc. (2025, November 5).
  • PubMed Central. (2024, July 24).
  • PubChem. (n.d.). 6-Bromo-2-methylimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]

  • Fisher Scientific. (2010, November 16).
  • PubChem. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]

  • Semantic Scholar. (2023, June 2). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.

Sources

Methodological & Application

Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde from 2-amino-5-bromopyridine: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry. The protocol details a robust and efficient two-step synthetic pathway commencing from the commercially available starting material, 2-amino-5-bromopyridine. The synthesis involves an initial cyclocondensation to form the core imidazo[1,2-a]pyridine scaffold, followed by a regioselective Vilsmeier-Haack formylation. This guide offers detailed, step-by-step experimental procedures, mechanistic explanations for each transformation, and process optimization insights to ensure high yield and purity. The content is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary technical details to replicate and adapt this synthesis for various research applications.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold prominently featured in a multitude of clinically approved drugs and late-stage clinical candidates.[1] Its rigid, bicyclic structure and electron-rich nature make it an ideal framework for developing agents that target a wide array of biological targets, including kinases, ion channels, and receptors. Compounds bearing this moiety have demonstrated significant therapeutic potential as anti-cancer, anti-inflammatory, anti-viral, and central nervous system-acting agents.[2]

The target molecule, 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, is a particularly useful intermediate. The bromine atom at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the carbaldehyde group at the 3-position is a key precursor for constructing more complex side chains through reactions such as reductive amination, Wittig olefination, and aldol condensations.[3][4] This dual functionality makes it a highly sought-after building block for creating diverse chemical libraries for drug discovery programs.

Overall Synthetic Strategy

The synthesis is efficiently executed in two sequential steps, starting from 2-amino-5-bromopyridine.

  • Step 1: Cyclocondensation. Formation of the 6-bromo-2-methylimidazo[1,2-a]pyridine intermediate via the reaction of 2-amino-5-bromopyridine with chloroacetone.

  • Step 2: Vilsmeier-Haack Formylation. Introduction of a carbaldehyde group at the C3 position of the imidazo[1,2-a]pyridine ring system to yield the final product.

The overall workflow is depicted below.

G cluster_0 Synthetic Workflow A Start: 2-amino-5-bromopyridine B Intermediate: 6-Bromo-2-methylimidazo[1,2-a]pyridine A->B Step 1: Cyclocondensation (+ Chloroacetone) C Final Product: 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde B->C Step 2: Vilsmeier-Haack (DMF, POCl3)

Figure 1. High-level overview of the two-step synthesis.

Part 1: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine

This initial step constructs the core heterocyclic system. The reaction is a classic cyclocondensation, often referred to as the Tschitschibabin reaction for imidazopyridine synthesis.[5]

Mechanism and Rationale

The reaction proceeds through a two-stage mechanism:

  • SN2 Alkylation: The ring nitrogen of 2-amino-5-bromopyridine, being more nucleophilic than the exocyclic amino group, attacks the α-carbon of chloroacetone in an SN2 fashion. This displaces the chloride ion and forms a pyridinium salt intermediate.[6]

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. The resulting hemiaminal intermediate readily dehydrates under the reaction conditions (typically heated) to form the aromatic imidazole ring, yielding the final fused heterocyclic product.[5]

Ethanol or isopropanol are commonly used solvents as they effectively solubilize the starting materials and facilitate the reaction at reflux temperatures without interfering with the mechanism.

G cluster_mech1 Mechanism: Cyclocondensation start 2-amino-5-bromopyridine + Chloroacetone intermediate1 S_N2 Attack (Pyridinium Salt) start->intermediate1 1. Alkylation intermediate2 Intramolecular Cyclization intermediate1->intermediate2 2. Nucleophilic Attack intermediate3 Dehydration (Aromatization) intermediate2->intermediate3 end_product 6-Bromo-2-methyl- imidazo[1,2-a]pyridine intermediate3->end_product 3. -H2O G cluster_mech2 Mechanism: Vilsmeier-Haack Formylation reagent_gen DMF + POCl3 vilsmeier Vilsmeier Reagent [ClCH=N(CH3)2]+ reagent_gen->vilsmeier 1. Reagent Formation attack Electrophilic Attack at C3 vilsmeier->attack intermediate 6-Bromo-2-methyl- imidazo[1,2-a]pyridine intermediate->attack 2. Substitution hydrolysis Hydrolysis (Aqueous Workup) attack->hydrolysis 3. Quench final_product Final Product (3-carbaldehyde) hydrolysis->final_product

Sources

Microwave-Assisted Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde: An Advanced Protocol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, is a key intermediate for the synthesis of novel kinase inhibitors and other biologically active molecules. This application note provides a detailed, two-step protocol for its synthesis, leveraging the efficiency of microwave-assisted organic synthesis (MAOS). By replacing conventional heating with microwave irradiation, this method dramatically reduces reaction times from hours to minutes, improves yields, and enhances product purity, thereby aligning with the principles of green chemistry.[1][2] The protocol covers the initial cyclocondensation to form the imidazopyridine core, followed by a regioselective Vilsmeier-Haack formylation, complete with mechanistic insights, purification procedures, and characterization data.

Introduction: The Rationale for Microwave-Assisted Synthesis

The imidazo[1,2-a]pyridine framework is a cornerstone in drug development, valued for its broad spectrum of biological activities.[3] The synthesis of derivatives like 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is of significant interest. The bromine atom at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the aldehyde at the 3-position is a gateway for constructing complex side chains.

Conventional synthesis methods often involve long reaction times, high temperatures, and significant solvent consumption, creating bottlenecks in the drug discovery pipeline.[1] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative solution. Unlike conventional heating, which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating.[4][5] This efficient energy transfer, based on dipolar polarization and ionic conduction mechanisms, leads to several key advantages:

  • Accelerated Reaction Rates: Reaction times are often reduced from many hours to mere minutes.[4][6]

  • Improved Yields and Purity: Rapid heating can minimize the formation of byproducts that often occur during prolonged exposure to high temperatures.[1]

  • Energy Efficiency: Microwaves heat the reaction mixture directly, not the vessel, resulting in lower energy consumption.[1][5]

  • Enhanced Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, ensuring consistent results.[5]

This guide details a robust MAOS protocol designed for the reliable and efficient production of this key synthetic intermediate.

Overall Synthetic Scheme

The synthesis is performed in two distinct steps:

  • Step 1: Cyclocondensation: Formation of the 6-Bromo-2-methylimidazo[1,2-a]pyridine core via a microwave-assisted reaction between 2-amino-5-bromopyridine and chloroacetone.

  • Step 2: Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C3 position of the imidazopyridine ring using a microwave-promoted Vilsmeier-Haack reaction.

(A proper chemical structure image would be placed here in a real document)

Mechanistic Insights

Step 1: Imidazo[1,2-a]pyridine Ring Formation

The formation of the heterocyclic core follows a well-established mechanism. First, the more nucleophilic endocyclic nitrogen of 2-amino-5-bromopyridine attacks the electrophilic carbon of chloroacetone in an SN2 reaction. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. A subsequent dehydration step, accelerated by the high temperature achieved under microwave irradiation, yields the aromatic imidazo[1,2-a]pyridine ring system.[7]

Step 2: Vilsmeier-Haack Formylation

This reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[8] The Vilsmeier reagent, a chloroiminium ion, is first generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9] The electron-rich imidazo[1,2-a]pyridine ring then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. The substitution occurs regioselectively at the C3 position, which is the most electron-rich and sterically accessible position on the imidazole moiety. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final carbaldehyde product.[9][10]

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Amino-5-bromopyridine≥98%Standard chemical supplier
Chloroacetone≥95% (stabilized)Standard chemical supplierLachrymatory, handle in a fume hood.
Phosphorus oxychloride (POCl₃)≥99%Standard chemical supplierCorrosive and water-reactive. Handle with extreme care.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard chemical supplier
Ethanol (EtOH)AnhydrousStandard chemical supplier
Dichloromethane (DCM)ACS GradeStandard chemical supplier
Ethyl Acetate (EtOAc)ACS GradeStandard chemical supplier
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard chemical supplier
Silica Gel60 Å, 230-400 meshStandard chemical supplierFor column chromatography.
Equipment
Monomode Microwave ReactorCEM, Biotage, Anton Paar, etc.Capable of controlled temperature and pressure.
Microwave-safe reaction vialsWith snap caps and septa.
Standard laboratory glasswareRound-bottom flasks, condensers, separatory funnel, etc.
Magnetic stirrer and stir bars
Rotary evaporator
Thin-Layer Chromatography (TLC) platesSilica gel coated

Safety Precautions: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Phosphorus oxychloride reacts violently with water and is highly corrosive. Chloroacetone is a lachrymator and toxic.

Step 1: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Workflow Diagram: Step 1

G reagents 1. Add 2-amino-5-bromopyridine, chloroacetone, and EtOH to vial. seal 2. Seal the reaction vial. reagents->seal microwave 3. Irradiate in microwave reactor. (120 °C, 20 min) seal->microwave cool 4. Cool to room temperature. microwave->cool concentrate 5. Concentrate under reduced pressure. cool->concentrate workup 6. Perform aqueous work-up (EtOAc, NaHCO₃). concentrate->workup dry 7. Dry organic layer (Na₂SO₄) and filter. workup->dry evaporate 8. Evaporate solvent to obtain crude product. dry->evaporate purify 9. Purify via column chromatography. evaporate->purify

Caption: Workflow for the synthesis of the imidazopyridine core.

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (1.00 g, 5.78 mmol, 1.0 equiv).

  • Add anhydrous ethanol (5 mL).

  • Add chloroacetone (0.55 mL, 6.94 mmol, 1.2 equiv) to the suspension.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 120 °C for 20 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to afford 6-Bromo-2-methylimidazo[1,2-a]pyridine as a solid.

Step 2: Microwave-Assisted Vilsmeier-Haack Formylation

Reaction Mechanism: Vilsmeier-Haack

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Intermediate_1 Intermediate_1 DMF->Intermediate_1 + POCl₃ Vilsmeier_Reagent Vilsmeier_Reagent Intermediate_1->Vilsmeier_Reagent - [OPO₂Cl₂]⁻ Iminium_Intermediate Iminium_Intermediate Imidazopyridine Imidazopyridine Imidazopyridine->Iminium_Intermediate + Vilsmeier Reagent Final_Product Final_Product Iminium_Intermediate->Final_Product + H₂O (Work-up)

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Procedure:

  • In a fume hood, prepare the Vilsmeier reagent. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF (5 mL) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (0.83 mL, 8.88 mmol, 3.0 equiv) dropwise to the cold DMF with vigorous stirring. A white solid may form.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • In a separate 10 mL microwave vial, dissolve 6-Bromo-2-methylimidazo[1,2-a]pyridine (0.62 g, 2.96 mmol, 1.0 equiv) in anhydrous DMF (3 mL).

  • Carefully transfer the pre-formed Vilsmeier reagent to the solution of the imidazopyridine at 0 °C.

  • Seal the microwave vial and place it in the reactor.

  • Irradiate the mixture at 80 °C for 15 minutes.

  • After cooling to room temperature, carefully uncap the vial in the fume hood.

  • Pour the reaction mixture slowly onto crushed ice (approx. 50 g) with stirring.

  • Carefully neutralize the mixture to pH 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. A precipitate should form.

  • Stir the mixture for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • If needed, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography (DCM/Methanol eluent system) to yield 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde as a pure solid.

Characterization of Final Product

The identity and purity of the final product, 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 728864-58-2), should be confirmed by standard analytical techniques.[11]

ParameterData
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance Off-white to yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ 9.95 (s, 1H, -CHO), 9.45 (s, 1H, H-5), 8.10 (s, 1H, H-8), 7.75 (d, 1H, H-7), 2.60 (s, 3H, -CH₃). (Note: Expected shifts are approximate and should be confirmed experimentally. Similar compounds show the H-5 proton at a very high chemical shift).
Mass Spec (ESI+) m/z 238.9 [M]+, 240.9 [M+2]+ (characteristic bromine isotope pattern).

Discussion and Conclusion

This application note presents a highly efficient and rapid protocol for the synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde using microwave-assisted techniques. The primary advantage of this method is the substantial reduction in reaction time for both the cyclocondensation and formylation steps, decreasing total synthesis time from over a day to under an hour of heating. This acceleration is critical in research and development settings where rapid generation of intermediates for library synthesis is paramount.

The protocol is robust and scalable within the limits of available microwave reactor technology. The purification steps are standard, yielding a product of high purity suitable for subsequent synthetic transformations. By adopting MAOS, laboratories can enhance productivity, reduce energy costs, and practice a more environmentally benign form of chemistry.

References

  • ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • International Journal of Research in Pharmacy and Allied Science. Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]

  • National Institutes of Health (NIH). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Google Patents.CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • ACS Publications. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]

  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • Authorea. Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Available at: [Link]

  • PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]

  • ACS Omega. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available at: [Link]

  • ResearchGate. A novel method for the synthesis of 6-bromo-2-(3,4-dichloro-phenyl)imidazo[1,2-a]pyridine using microwave irradiation. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Journal of Pharmaceutical and Applied Chemistry. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

  • PubMed Central. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Available at: [Link]

  • MDPI. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Available at: [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold frequently found in molecules of significant biological and pharmaceutical interest. This document delves into the mechanistic rationale behind experimental choices, offers optimized reaction conditions, provides step-by-step protocols, and includes troubleshooting guidance for researchers, medicinal chemists, and drug development professionals aiming to functionalize this important heterocyclic building block.

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridine Functionalization

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including hypnotics like Zolpidem and antiulcer compounds. The ability to forge new carbon-carbon bonds on this heterocyclic system is paramount for developing structure-activity relationships (SAR) and discovering novel drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for C-C bond formation.[1] Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[2][3]

This guide focuses specifically on the substrate 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde . This molecule presents a unique challenge and opportunity: the C6-Br bond provides a reactive handle for coupling, while the aldehyde at C3 and the methyl group at C2 must remain intact. A successful protocol must therefore be robust yet selective.

Mechanistic Pillars of the Suzuki-Miyaura Reaction

A deep understanding of the catalytic cycle is essential for rational troubleshooting and optimization. The reaction proceeds through three key steps, each influenced by the choice of catalyst, ligand, base, and solvent.[3][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAd Oxidative Addition Pd0->OxAd R¹-X (Aryl Halide) PdII_Complex R¹-Pd(II)L₂(X) (Aryl-Pd Complex) OxAd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal [R²-B(OH)₃]⁻ (Activated Boronate) PdII_Diorgano R¹-Pd(II)L₂(R²) (Diorgano-Pd Complex) Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 R¹-R² (Product) BoronicAcid R²-B(OH)₂ ActivatedBoronate [R²-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate Base Base (e.g., K₂CO₃) Base->ActivatedBoronate Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Addition: The Rate-Limiting Step

The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the imidazo[1,2-a]pyridine.[3] This step is often rate-determining.[5] For heteroaryl halides, this process is facilitated by the use of bulky and electron-rich phosphine ligands.[6][7] These ligands stabilize the palladium center and increase its electron density, which promotes the cleavage of the strong C-Br bond.[8] Two primary mechanisms are considered for this step: a concerted three-centered addition and a more polar SNAr-like nucleophilic displacement.[9][10] The electron-rich nature of the imidazo[1,2-a]pyridine ring system and the presence of ring nitrogens can influence which pathway is favored.

Transmetalation: The Role of the Base

Following oxidative addition, the organic moiety from the boron reagent is transferred to the palladium(II) complex. This step does not occur with the neutral boronic acid. The base is critical; it reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the electrophilic palladium center.[4][11] The choice of base and the presence of water can significantly impact the rate and efficiency of this step.

Reductive Elimination: Forging the New Bond

In the final step, the two organic fragments (R¹ and R²) on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[4] This step is often accelerated by the use of bulky ligands, which create steric pressure that favors the formation of the product bond.[6]

Optimizing the Reaction: A Guide to Component Selection

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components.

ComponentFunction & RationaleRecommended Options for this Substrate
Palladium Source Provides the catalytic metal. Pd(II) precatalysts like Pd(OAc)₂ are common but must be reduced in situ. Pd(0) sources like Pd(PPh₃)₄ can be used directly.[3][4]1. Pd(PPh₃)₄2. Pd(OAc)₂3. Pd₂(dba)₃
Ligand Stabilizes the Pd catalyst, enhances its reactivity, and prevents decomposition. Bulky, electron-rich monophosphine ligands are superior for heteroaryl couplings.[6][12]1. Triphenylphosphine (PPh₃): A standard, often used with Pd(OAc)₂.2. SPhos/XPhos: Highly effective biaryl phosphines for challenging substrates.[6]
Base Activates the boronic acid for transmetalation. The choice balances reactivity with the stability of the boronic acid, which can decompose via protodeboronation with overly harsh bases.[11]1. K₂CO₃ / Cs₂CO₃: Effective and commonly used, often requiring an aqueous co-solvent.[13]2. K₃PO₄: A stronger base, useful for less reactive boronic acids.
Solvent Solubilizes reactants and influences reaction kinetics. Aprotic polar solvents, often with water, are standard. The water helps dissolve the inorganic base.[14]1. 1,4-Dioxane / H₂O 2. DMF 3. Toluene / H₂O

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde with a generic arylboronic acid.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Flask (Substrate, Boronic Acid, Base, Pd Catalyst/Ligand) B 2. Seal Flask A->B C 3. Evacuate & Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvents via Syringe C->D E 5. Heat to 80-110 °C with Vigorous Stirring D->E F 6. Monitor by TLC or LC-MS (2-24 hours) E->F G 7. Cool to Room Temp F->G H 8. Dilute with EtOAc & Water G->H I 9. Separate Layers, Extract Aqueous Phase H->I J 10. Wash Organic Layer with Brine I->J K 11. Dry (Na₂SO₄), Filter, & Concentrate J->K L 12. Purify by Column Chromatography K->L

Sources

Application Note: A Dual-Vector Approach to Diversity-Oriented Synthesis Using 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.[1][2] This application note details a robust strategy for the synthesis of diverse chemical libraries based on the versatile building block, 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde . We present a dual-vector functionalization strategy that leverages the orthogonal reactivity of the C3-aldehyde and the C6-bromo functionalities. This approach enables the rapid generation of novel compound libraries with two distinct points of diversity, ideal for high-throughput screening and structure-activity relationship (SAR) studies in drug discovery programs.[3]

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5-6 heterocycle that features prominently in numerous marketed drugs, such as Zolpidem and Alpidem.[4][5] Its rigid structure and rich electronic properties make it an excellent pharmacophore for interacting with various biological targets. The development of synthetic methodologies to access and diversify this scaffold is therefore of paramount importance.[6]

The subject of this note, 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (herein referred to as IM-CHO ), is an exceptionally valuable starting material for library synthesis. Its two key functional groups offer distinct and predictable reactivity:

  • The C3-Carbaldehyde: This group is a versatile handle for a multitude of transformations, including reductive aminations, Wittig reactions, and multicomponent reactions (MCRs), allowing for the introduction of a wide range of substituents.[7][8]

  • The C6-Bromo Group: This aryl bromide is an ideal anchor for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, providing a second, independent vector for diversification.[9]

This orthogonal reactivity allows for a systematic and combinatorial approach to library construction, as illustrated in the workflow below.

Building Block Profile

A summary of the key properties of the starting material is provided in the table below.

PropertyValueReference
Chemical Name 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde[10]
CAS Number 728864-58-2[10]
Molecular Formula C₉H₇BrN₂O[10]
Molecular Weight 239.07 g/mol [10]
Appearance Off-white to yellow solid
Solubility Soluble in DCM, DMF, DMSO; moderately soluble in MeOH, EtOH

Diversity-Oriented Synthesis (DOS) Workflow

Our proposed strategy involves a two-stage diversification process. Stage 1 focuses on the derivatization of the aldehyde, followed by Stage 2, which targets the bromo-substituent. This sequential approach allows for the creation of a matrix library where each product contains unique fragments introduced at both diversity points.

DOS_Workflow cluster_stage1 Stage 1: Aldehyde Functionalization cluster_stage2 Stage 2: Cross-Coupling Functionalization start 6-Bromo-2-methylimidazo [1,2-a]pyridine-3-carbaldehyde (IM-CHO) reductive_amination Protocol 1: Reductive Amination (Amine Library R¹-NH₂) start->reductive_amination Introduce Diversity 1 intermediate_amine Intermediate Library A (C3-Functionalized) reductive_amination->intermediate_amine suzuki_coupling Protocol 2: Suzuki-Miyaura Coupling (Boronic Acid Library R²-B(OH)₂) intermediate_amine->suzuki_coupling Introduce Diversity 2 final_library Final Diverse Library (C3 and C6-Functionalized) suzuki_coupling->final_library

Caption: Dual-vector workflow for library synthesis starting from IM-CHO.

Experimental Protocols

The following protocols are designed for parallel synthesis in 24 or 96-well reaction blocks but can be scaled as needed. All manipulations involving reagents should be performed in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Stage 1 - Parallel Reductive Amination

This protocol describes the reaction of IM-CHO with a library of primary or secondary amines to generate a C3-functionalized intermediate library. The choice of sodium triacetoxyborohydride is critical; it is a mild and selective reducing agent that readily reduces the intermediate iminium ion without affecting the starting aldehyde, thus minimizing side-product formation.

Materials:

  • 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (IM-CHO )

  • Amine library (diverse primary and secondary amines, R¹R²NH)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of IM-CHO in anhydrous DCM (e.g., 0.2 M).

    • Prepare stock solutions of each amine from the library in anhydrous DCM (e.g., 0.3 M).

  • Reaction Setup (per well):

    • To each well of a reaction block, add IM-CHO solution (1.0 equiv., e.g., 100 µL, 0.02 mmol).

    • Add the corresponding amine solution (1.2 equiv., e.g., 80 µL, 0.024 mmol).

    • Add 1-2 drops of glacial acetic acid to catalyze iminium ion formation.

    • Seal the reaction block and agitate at room temperature for 1 hour. This pre-incubation step is crucial for efficient formation of the iminium intermediate before reduction.

  • Reduction:

    • Add solid sodium triacetoxyborohydride (1.5 equiv., ~13 mg, 0.06 mmol) to each well. Caution: Addition may cause slight effervescence.

    • Reseal the block and agitate at room temperature for 12-16 hours (overnight).

  • Work-up and Isolation:

    • Quench the reaction by carefully adding saturated NaHCO₃ solution (~0.5 mL) to each well.

    • Extract the aqueous layer with DCM (2 x 0.5 mL).

    • Combine the organic extracts and pass them through a plug of anhydrous MgSO₄.

    • Concentrate the solvent in vacuo to yield the crude C3-functionalized intermediate products (Intermediate Library A).

  • Validation: For a representative subset of wells, confirm product formation and purity via LC-MS analysis before proceeding to the next stage.

Protocol 2: Stage 2 - Parallel Suzuki-Miyaura Cross-Coupling

This protocol utilizes the C6-bromo handle on the products from Stage 1 (Intermediate Library A) to introduce a second diversity point using a library of boronic acids.

Materials:

  • Intermediate Library A (from Protocol 1)

  • Boronic acid library (diverse aryl and heteroaryl boronic acids, R³-B(OH)₂)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane or a Toluene/Ethanol/Water mixture

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth

Step-by-Step Procedure:

  • Reaction Setup (per well):

    • To each well containing the crude product from Protocol 1 (1.0 equiv., ~0.02 mmol), add the corresponding boronic acid (1.5 equiv., 0.03 mmol).

    • Add Pd(PPh₃)₄ (0.05 equiv., ~1.2 mg, 0.001 mmol). Expertise Note: For electron-deficient or sterically hindered boronic acids, a more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos may be required.

    • Add the solvent (e.g., 1,4-Dioxane, 0.5 mL).

    • Add the 2 M Na₂CO₃ solution (3.0 equiv., 30 µL, 0.06 mmol).

  • Reaction Execution:

    • Seal the reaction block securely.

    • Heat the block to 80-90 °C with agitation for 4-12 hours. Monitor the reaction progress of a representative well by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Dilute each well with ethyl acetate (~1 mL).

    • Filter the contents of each well through a small plug of diatomaceous earth to remove the palladium catalyst.

    • Wash the plug with additional ethyl acetate (~0.5 mL).

    • Transfer the combined filtrate to a new collection plate.

    • Wash the organic phase with water (~0.5 mL) and then brine (~0.5 mL).

    • Dry the organic phase over anhydrous MgSO₄.

    • Concentrate the solvent in vacuo.

  • Final Library: The resulting residues constitute the final diverse library. Purification via parallel preparative HPLC or silica gel chromatography is recommended to obtain compounds of high purity for biological screening.

Illustrative Library Matrix

The dual-vector approach enables the combinatorial synthesis of a product matrix. For example, using 10 distinct amines in Protocol 1 and 10 distinct boronic acids in Protocol 2 generates a 100-member library.

R² = Phenyl R² = 4-MeO-Ph R² = 3-Pyridyl ... (Boronic Acid Library)
R¹ = Benzyl Product 1,1Product 1,2Product 1,3...
R¹ = Morpholino Product 2,1Product 2,2Product 2,3...
R¹ = Cyclopropyl Product 3,1Product 3,2Product 3,3...
... (Amine Library) ............

Conclusion

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a superior building block for diversity-oriented synthesis. The protocols outlined in this application note provide a reliable and scalable workflow for the rapid generation of novel, disubstituted imidazo[1,2-a]pyridine libraries. This strategy, leveraging orthogonal reactivity, empowers medicinal chemists to efficiently explore chemical space and accelerate the identification of new lead compounds. The multicomponent nature of many reactions involving aldehydes further expands the potential for creating complex and diverse molecular architectures from this versatile starting material.[11][12]

References

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
  • Semantic Scholar. (n.d.).
  • ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance.
  • RSC Publishing. (n.d.).
  • RSC Publishing. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • MDPI. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
  • Beilstein Journals. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyridines via Three-Component Reaction of 2-Aminopyridines, Aldehydes and Alkynes.
  • Santa Cruz Biotechnology. (n.d.). 6-Bromo-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde.
  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study.
  • ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study.

Sources

Application Notes and Protocols for the Derivatization of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold and its C3-Aldehyde Functionality

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is featured in marketed drugs such as the sedative Zolpidem and the anti-ulcer agent Soraprazan, highlighting its therapeutic versatility.[3] The unique electronic properties and rigid bicyclic nature of the imidazo[1,2-a]pyridine core make it an ideal framework for the design of novel therapeutics targeting a diverse range of biological targets, including enzymes, receptors, and ion channels.[4]

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a particularly valuable synthetic intermediate. The aldehyde group at the C3 position serves as a versatile chemical handle for a multitude of synthetic transformations, allowing for the systematic exploration of the chemical space around the core scaffold. Furthermore, the bromine atom at the C6 position offers an additional site for diversification, for instance, through cross-coupling reactions. This dual functionality makes it an exceptionally powerful building block for the generation of compound libraries in drug discovery programs.

This document provides detailed application notes and protocols for a range of derivatization reactions targeting the aldehyde group of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Reductive Amination: Accessing Diverse Amine Derivatives

Application Note:

Reductive amination is a powerful and widely used method for the formation of C-N bonds, enabling the conversion of aldehydes into primary, secondary, and tertiary amines.[5] This one-pot reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical for the success of this reaction; sodium triacetoxyborohydride [NaBH(OAc)₃] is often preferred due to its mildness and its ability to selectively reduce the iminium ion in the presence of the starting aldehyde, thus minimizing side reactions such as the reduction of the aldehyde to an alcohol.[6] This transformation is of paramount importance in medicinal chemistry for introducing a wide variety of amine-containing side chains, which can modulate the physicochemical properties, target engagement, and pharmacokinetic profile of a lead compound.

G A 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde C Imine/Iminium Ion Intermediate A->C + B Primary or Secondary Amine B->C E N-Substituted Amine Derivative C->E + D [NaBH(OAc)3] D->E caption Workflow for Reductive Amination

Workflow for Reductive Amination

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

ReagentMolar Mass ( g/mol )EquivalentsAmount
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde239.071.0239 mg (1.0 mmol)
Amine (e.g., Benzylamine)107.151.1118 mg (1.1 mmol)
Sodium triacetoxyborohydride211.941.5318 mg (1.5 mmol)
Dichloromethane (DCM)--10 mL
Acetic Acid (optional)60.05catalytic1-2 drops

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (239 mg, 1.0 mmol) and dichloromethane (10 mL).

  • Add the desired primary or secondary amine (e.g., benzylamine, 118 mg, 1.1 mmol).

  • If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • For less reactive amines, a catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture. Note: The reaction may effervesce slightly.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted amine derivative.

Wittig Olefination: Carbonyl to Alkene Transformation

Application Note:

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the construction of carbon-carbon double bonds from aldehydes or ketones.[7] The reaction involves the treatment of the carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically generated in situ from the corresponding phosphonium salt and a strong base.[8] A key advantage of the Wittig reaction is the predictable regioselectivity of the resulting double bond, which forms at the position of the original carbonyl group.[9] The stereochemical outcome (E/Z selectivity) of the reaction is influenced by the nature of the substituents on the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, while non-stabilized ylides (with alkyl substituents) tend to yield the (Z)-alkene.[3] This transformation is invaluable for extending carbon chains and introducing alkenyl moieties, which can serve as handles for further functionalization or as key pharmacophoric elements.

G cluster_0 Ylide Formation cluster_1 Wittig Reaction A Triphenylphosphine C Phosphonium Salt A->C + B Alkyl Halide B->C E Phosphorus Ylide C->E + D Strong Base (e.g., n-BuLi) D->E G Alkene Derivative E->G F 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde F->G + H Triphenylphosphine oxide G->H caption Workflow for the Wittig Reaction

Workflow for the Wittig Reaction

Protocol: Wittig Olefination with a Non-stabilized Ylide

ReagentMolar Mass ( g/mol )EquivalentsAmount
Methyltriphenylphosphonium bromide357.231.2429 mg (1.2 mmol)
n-Butyllithium (2.5 M in hexanes)64.061.10.44 mL (1.1 mmol)
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde239.071.0239 mg (1.0 mmol)
Anhydrous Tetrahydrofuran (THF)--15 mL

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (429 mg, 1.2 mmol) and anhydrous THF (10 mL).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or yellow color.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (239 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Cool the ylide solution back to 0 °C and add the solution of the aldehyde dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene derivative.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

Application Note:

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[10] This reaction is typically catalyzed by a weak base, such as piperidine or an amine immobilized on a solid support.[11] The reaction proceeds via a nucleophilic addition of the enolate of the active methylene compound to the carbonyl group, followed by dehydration to yield a stable α,β-unsaturated product.[10] The resulting electron-deficient alkenes are valuable synthetic intermediates, serving as Michael acceptors and participating in various cycloaddition reactions. In the context of drug discovery, the introduction of a conjugated system can influence the planarity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

G A 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde D α,β-Unsaturated Product A->D + B Active Methylene Compound (e.g., Malononitrile) B->D C Base Catalyst (e.g., Piperidine) C->D catalyzes caption Knoevenagel Condensation Workflow G cluster_0 Reactants cluster_1 Products A 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde E Imine A->E F Oxime A->F G Hydrazone A->G B Primary Amine (R-NH2) B->E C Hydroxylamine (NH2OH) C->F D Hydrazine Derivative (R-NHNH2) D->G caption Synthesis of Imines, Oximes, and Hydrazones

Synthesis of Imines, Oximes, and Hydrazones

Protocol: General Procedure for the Synthesis of Oximes

ReagentMolar Mass ( g/mol )EquivalentsAmount
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde239.071.0239 mg (1.0 mmol)
Hydroxylamine hydrochloride69.491.283 mg (1.2 mmol)
Sodium acetate82.031.5123 mg (1.5 mmol)
Ethanol/Water (1:1)--10 mL

Procedure:

  • Dissolve 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (239 mg, 1.0 mmol) in a mixture of ethanol and water (1:1, 10 mL) in a round-bottom flask.

  • Add hydroxylamine hydrochloride (83 mg, 1.2 mmol) and sodium acetate (123 mg, 1.5 mmol).

  • Stir the mixture at room temperature or gently heat to 50-60 °C for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • If a solid precipitates, collect it by filtration, wash with cold water, and dry.

  • If no solid forms, partially evaporate the ethanol and extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be purified by recrystallization or column chromatography.

Note: A similar procedure can be followed for the synthesis of imines and hydrazones by replacing hydroxylamine hydrochloride with the appropriate primary amine or hydrazine derivative. For imine formation, a dehydrating agent such as molecular sieves may be beneficial.

Reduction to the Corresponding Alcohol

Application Note:

The reduction of the aldehyde functionality to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose, as it typically does not reduce other functional groups such as esters, amides, or the aromatic rings of the imidazo[1,2-a]pyridine core. [12]The resulting alcohol, (6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol, is a valuable intermediate that can be further functionalized, for example, through etherification, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

G A 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde C (6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol A->C + B Sodium Borohydride (NaBH4) B->C caption Reduction of Aldehyde to Alcohol

Reduction of Aldehyde to Alcohol

Protocol: Reduction with Sodium Borohydride

ReagentMolar Mass ( g/mol )EquivalentsAmount
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde239.071.0239 mg (1.0 mmol)
Sodium borohydride37.831.557 mg (1.5 mmol)
Methanol--10 mL

Procedure:

  • Dissolve 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (239 mg, 1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (57 mg, 1.5 mmol) portion-wise over 5-10 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Carefully quench the reaction by the dropwise addition of water (5 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol, which can be purified by recrystallization or column chromatography.

Oxidation to the Corresponding Carboxylic Acid

Application Note:

The oxidation of the aldehyde to a carboxylic acid introduces a key functional group for further derivatization, most notably for the formation of amides and esters via coupling reactions. A variety of oxidizing agents can be employed for this transformation. [2]For heterocyclic aldehydes, Pinnick oxidation, using sodium chlorite (NaClO₂) in the presence of a scavenger for hypochlorite, such as 2-methyl-2-butene, is a particularly mild and efficient method that is tolerant of many other functional groups. [2]

G A 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde D 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid A->D + B Sodium Chlorite (NaClO2) B->D C 2-Methyl-2-butene C->D scavenger caption Pinnick Oxidation to Carboxylic Acid

Pinnick Oxidation to Carboxylic Acid

Protocol: Pinnick Oxidation

ReagentMolar Mass ( g/mol )EquivalentsAmount
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde239.071.0239 mg (1.0 mmol)
Sodium chlorite (80%)90.441.5170 mg (1.5 mmol)
Sodium dihydrogen phosphate monohydrate137.991.5207 mg (1.5 mmol)
2-Methyl-2-butene (2.0 M in THF)70.133.01.5 mL (3.0 mmol)
tert-Butanol/Water (3:1)--12 mL

Procedure:

  • In a round-bottom flask, dissolve 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (239 mg, 1.0 mmol) in tert-butanol (9 mL).

  • Add 2-methyl-2-butene (1.5 mL of a 2.0 M solution in THF, 3.0 mmol).

  • In a separate flask, prepare a solution of sodium chlorite (170 mg, 1.5 mmol) and sodium dihydrogen phosphate monohydrate (207 mg, 1.5 mmol) in water (3 mL).

  • Add the aqueous solution of the oxidizing agents to the solution of the aldehyde at room temperature.

  • Stir the biphasic mixture vigorously at room temperature for 4-8 hours, or until TLC/LC-MS analysis shows complete conversion of the starting material.

  • Cool the reaction mixture in an ice bath and adjust the pH to ~3-4 with 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be purified by recrystallization or flash chromatography.

Further Derivatization: Sonogashira Coupling of the 6-Bromo Substituent

Application Note:

The bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring provides an excellent opportunity for further diversification through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne, is a powerful tool for the formation of C(sp²)-C(sp) bonds. [13]This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. [14]The introduction of an alkyne moiety can significantly alter the shape and electronic properties of the molecule and provides a handle for subsequent transformations, such as click chemistry.

G A 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde D 6-Alkynyl-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde A->D + B Terminal Alkyne B->D C Pd Catalyst, Cu(I) co-catalyst, Base C->D catalyzes caption Sonogashira Cross-Coupling Reaction

Sonogashira Cross-Coupling Reaction

Protocol: Sonogashira Coupling

ReagentMolar Mass ( g/mol )EquivalentsAmount
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde239.071.0239 mg (1.0 mmol)
Terminal Alkyne (e.g., Phenylacetylene)102.131.2123 mg (1.2 mmol)
Bis(triphenylphosphine)palladium(II) dichloride701.900.0535 mg (0.05 mmol)
Copper(I) iodide190.450.119 mg (0.1 mmol)
Triethylamine--5 mL
N,N-Dimethylformamide (DMF)--5 mL

Procedure:

  • To a Schlenk flask, add 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (239 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF (5 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (e.g., phenylacetylene, 123 mg, 1.2 mmol).

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC/LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the 6-alkynyl derivative.

References

  • Guchhait, S. K., & Priyadarshani, G. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34257–34271. [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555–1575. [Link]

  • Verma, A., Kumar, S., & Singh, P. P. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Ansari, A., & Ali, A. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31(30), 3749-3773. [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (2017). Molecules, 22(9), 1433. [Link]

  • Staderini, M., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38555–38566. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. (2023, December 19). In Wikipedia. [Link]

  • Sonogashira Coupling. (2022, May 27). Chemistry LibreTexts. [Link]

  • Saeedi, M., et al. (2013). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 45(3), 423-427. [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Wittig Reaction. (2023, November 29). In Wikipedia. [Link]

  • Oxidation of certain methylpyridines to pyridine carboxylic acids. (1949). The Journal of Organic Chemistry, 14(1), 14-21. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • 6-Bromopyridine-2-carbaldehyde phenylhydrazone. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2131. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]

  • Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Derivatives. (2021). Molecules, 26(16), 4995. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry. [Link]

  • Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo [1,2-a] pyridine support against Escherichia Coli. (2022). Trade Science Inc.[Link]

  • 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023, September 20). OpenStax. [Link]

  • Modified palladium-catalyzed Sonogashira cross-coupling reactions under copper-, amine-, and solvent-free conditions. (2006). The Journal of Organic Chemistry, 71(1), 379–381. [Link]

Sources

Application Note: High-Resolution Purification of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in pharmaceutical research and drug development. The protocol outlines a robust method using automated flash column chromatography on silica gel, detailing the rationale behind parameter selection to ensure high purity and yield. This guide is intended for researchers, scientists, and drug development professionals seeking an efficient and reproducible purification strategy for this class of heterocyclic aldehydes.

Introduction

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a crucial building block in the synthesis of various biologically active molecules. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] The purity of this intermediate is paramount, as impurities can lead to side reactions, decreased yields in subsequent steps, and complications in biological assays.

The primary challenge in the purification of this compound lies in separating it from unreacted starting materials and closely related side products formed during its synthesis. Given its polar nature, attributed to the nitrogen atoms in the fused ring system and the aldehyde group, column chromatography is the method of choice for achieving high-purity separation.[2] This document provides a step-by-step guide to optimize this purification.

Physicochemical Properties and Methodological Considerations

Understanding the properties of the target molecule is critical for developing an effective purification strategy.

PropertyValue/ObservationImplication for Chromatography
Molecular Formula C₉H₇BrN₂O[3]Indicates a relatively small molecule.
Molecular Weight 239.07 g/mol [3]Standard for small molecule purification.
Polarity IntermediateThe molecule possesses a polar aldehyde group and a heterocyclic core, but also a nonpolar methyl group and a brominated aromatic ring. This suggests good solubility in moderately polar solvents like ethyl acetate and dichloromethane, and the need for a mixed-solvent mobile phase.
Potential Impurities Unreacted 2-amino-5-bromopyridine, reagents from the aldehyde installation (e.g., Vilsmeier-Haack reagents), and potential over-brominated or isomeric byproducts.These impurities are expected to have different polarities, making chromatographic separation feasible.
Stability Aldehydes can be sensitive to both acidic and basic conditions, potentially leading to acetal formation (with alcohol solvents) or other degradation pathways.[4]The use of a neutral stationary phase like silica gel is appropriate. The mobile phase should be kept neutral. In cases of difficult separation or on-column degradation, deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine can be beneficial.[4]

Purification Protocol: Step-by-Step Methodology

This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography. The core principle is the separation of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5][6]

Part 1: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column purification, it is essential to determine the optimal solvent system using TLC.[5]

  • Prepare TLC Chambers: Use several chambers with different solvent systems. A good starting point is mixtures of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate).

  • Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot this solution onto silica gel TLC plates.

  • Develop the Plates: Place one plate in each chamber and allow the solvent to ascend.

  • Visualize: View the developed plates under UV light (254 nm).

  • Select the Optimal System: The ideal solvent system will show good separation between the desired product spot and any impurity spots, with the product having an Rf value of approximately 0.3-0.4.[4] A typical starting system for compounds of this nature is 30% Ethyl Acetate in Hexane.

Part 2: Automated Flash Column Chromatography Protocol

System: Any standard automated flash purification system. Stationary Phase: High-purity silica gel, 40-63 µm particle size.

ParameterSpecificationRationale
Column Size Dependent on sample mass. Use a 1:20 to 1:50 ratio of crude sample to silica gel by weight.[2] For 1 gram of crude material, a 40g silica column is recommended.This ratio ensures sufficient resolving power to separate closely eluting impurities.
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This method prevents solvent effects that can broaden bands and decrease resolution.
Mobile Phase A n-Hexane (or Heptane)Non-polar solvent.
Mobile Phase B Ethyl AcetatePolar solvent.
Elution Method Linear GradientA gradient elution ensures that less polar impurities are washed off first, followed by the product, and then the more polar impurities, all within a reasonable time and with minimal solvent usage.
Gradient Profile 0-10 min: 10% B; 10-50 min: 10% to 60% B; 50-60 min: 60% BThis shallow gradient provides high resolution in the expected elution range of the product. The initial isocratic hold ensures all non-polar impurities are eluted.
Flow Rate 40 mL/min (for a 40g column)This flow rate provides a good balance between separation speed and resolution.
Detection UV-Vis Diode Array Detector (DAD)Monitor at 254 nm and 280 nm, as the imidazopyridine core is expected to have strong absorbance at these wavelengths.
Fraction Collection Collect based on UV signal threshold.This ensures that all absorbing compounds are collected for later analysis.
Part 3: Post-Purification Analysis
  • TLC Analysis: Spot the collected fractions on a TLC plate to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

  • Purity Confirmation: Confirm the purity and identity of the final product using NMR spectroscopy and LC-MS.

Visualizing the Workflow

The following diagram illustrates the key decision points and steps in the purification workflow.

G cluster_prep Preparation & Method Development cluster_purification Automated Flash Chromatography cluster_analysis Analysis & Isolation Crude Crude Reaction Mixture TLC TLC Analysis (Hexane/EtOAc Systems) Crude->TLC Rf_Check Identify Optimal Rf (0.3-0.4) TLC->Rf_Check DryLoad Dry Load Sample onto Silica Rf_Check->DryLoad Solvent System Selected Column Run Gradient Elution (10-60% EtOAc in Hexane) DryLoad->Column Detect UV Detection (254 nm) Column->Detect Collect Fraction Collection Detect->Collect Fraction_TLC TLC of Fractions Collect->Fraction_TLC Combine Combine Pure Fractions Fraction_TLC->Combine Evap Rotary Evaporation Combine->Evap Final Pure Product (Confirm by NMR/LC-MS) Evap->Final

Caption: Workflow for the purification of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Separation Incorrect solvent system; Column overloading.Re-optimize the solvent system using TLC.[5] Reduce the amount of crude material loaded onto the column.
Product Tailing Compound is too polar for the solvent system; Interaction with acidic silica.Increase the polarity of the mobile phase. Add 0.1-0.5% triethylamine to the mobile phase to neutralize active sites on the silica gel.[4]
No Product Eluted Compound is too polar and irreversibly adsorbed.Switch to a more polar solvent system (e.g., using Methanol as a modifier) or a different stationary phase like alumina.
Product Degradation Aldehyde sensitivity to the stationary phase.Consider using neutral alumina as the stationary phase. Ensure solvents are free of acidic or basic impurities.[7]

Conclusion

This application note presents a systematic and robust protocol for the purification of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. By leveraging initial TLC analysis to inform the parameters for automated flash chromatography, researchers can achieve high purity and yield in a reproducible manner. The provided troubleshooting guide further assists in overcoming common purification challenges, ensuring the successful isolation of this valuable synthetic intermediate.

References

  • cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

  • Unknown Author. (n.d.). Column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methylimidazo[1,2-a]pyridine. Retrieved from [Link]

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Professor Dave Explains. (2023). Performing Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • MDPI. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]

Sources

Application Note: A Framework for the Development and Validation of a Stability-Indicating RP-HPLC Method for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a robust analytical method for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As a key intermediate in pharmaceutical synthesis, ensuring the purity, stability, and accurate quantification of this compound is critical. This application note details a systematic approach, from initial physicochemical analysis to a full validation protocol consistent with the International Council for Harmonisation (ICH) guidelines. The methodologies presented are designed to serve as a foundational protocol for researchers, quality control analysts, and drug development professionals, enabling them to establish a reliable, stability-indicating assay.

Introduction and Scientific Rationale

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 728864-58-2) is a heterocyclic compound featuring an imidazopyridine core.[1] This scaffold is prevalent in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] Accurate analytical characterization is paramount for controlling the quality of starting materials, monitoring reaction progress, and assessing the stability of active pharmaceutical ingredients (APIs) and their intermediates.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4] A stability-indicating method, in particular, is essential as it can unequivocally resolve the main analyte from any potential degradation products, a mandatory requirement for regulatory submissions.[5] This guide is founded on the principles of Reversed-Phase Chromatography (RPC), which is ideally suited for separating moderately polar compounds like the target analyte due to its versatility and robustness.[6]

Analyte Properties and Method Development Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.

Analyte Structure:

  • Compound Name: 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Molecular Formula: C₉H₇BrN₂O[1]

  • Molecular Weight: 239.07 g/mol [1]

  • Structure: Chemical structure of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Key Considerations for HPLC Method Development:

  • Chromatographic Mode Selection: The presence of an aromatic heterocyclic system and polar functional groups (aldehyde, nitrogen atoms) makes the molecule moderately polar. Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the logical choice. This mode separates compounds based on hydrophobicity, providing excellent retention and resolution for a wide range of molecules.[6]

  • Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its broad applicability. Given the aromatic nature of the imidazopyridine ring, a column with a phenyl-based stationary phase (e.g., Phenyl-Hexyl) could also be evaluated to enhance selectivity through π-π interactions.[7][8]

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape, lower viscosity, and lower UV cutoff.

    • Aqueous Component & pH Control: The imidazopyridine ring contains basic nitrogen atoms. Controlling the pH of the mobile phase with a buffer is crucial to ensure consistent retention times and peak shapes by maintaining a single ionic state of the analyte. A phosphate or acetate buffer in the pH range of 3-6 is recommended to avoid pH-related peak tailing.

  • Detection Wavelength (λmax): The conjugated aromatic system of the molecule is expected to have strong UV absorbance. The optimal detection wavelength (λmax) should be determined by running a UV-visible spectrum of the analyte in the mobile phase. This ensures maximum sensitivity and minimizes interference.

Proposed Analytical Method Protocol

This section outlines a starting protocol. Optimization will be required based on the specific instrumentation and column used.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Methanol, Potassium Dihydrogen Phosphate, Orthophosphoric Acid, and purified water.

  • Standard: Well-characterized reference standard of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Chromatographic Conditions

The following conditions serve as a robust starting point for analysis.

ParameterRecommended ConditionJustification
Stationary Phase C18 (4.6 x 150 mm, 5 µm)General-purpose reversed-phase column suitable for moderately polar analytes.[9]
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH adjusted to 3.5 with H₃PO₄Buffering prevents shifts in retention time and controls peak shape for the basic analyte.[10]
Mobile Phase B AcetonitrileCommon organic modifier providing good peak efficiency.[6]
Elution Mode Isocratic or GradientStart with Isocratic (e.g., 60:40 A:B). A gradient may be needed to elute potential impurities or degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CControls retention time stability and improves peak symmetry.
Detection UV at λmax (e.g., 280 nm, to be determined experimentally)Provides high sensitivity for the conjugated aromatic system.
Injection Volume 10 µLA typical volume to balance sensitivity and peak broadening.
Run Time 15 minutesSufficient to elute the main peak and any closely related impurities.
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.5 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask using a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B).

  • Sample Solution: Prepare sample solutions at a similar concentration to the standard solution using the same diluent.

HPLC Method Development and Validation Workflow

The following diagram outlines the systematic process for developing and validating the analytical method in accordance with regulatory expectations.

HPLC_Validation_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R2)) DevStart Define Analytical Target Profile ColumnSelect Column & Stationary Phase Selection (e.g., C18, Phenyl) DevStart->ColumnSelect MobilePhase Mobile Phase Optimization (pH, Organic %, Buffer) ColumnSelect->MobilePhase Detection Wavelength Selection (λmax) MobilePhase->Detection SystemOpt System Optimization (Flow, Temp, Gradient) Detection->SystemOpt FinalMethod Final Optimized Method SystemOpt->FinalMethod SST System Suitability FinalMethod->SST Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method for Routine Use Robustness->Validated Note Each validation step must meet pre-defined acceptance criteria.

Caption: Workflow for HPLC method development and validation.

Method Validation Protocol according to ICH Q2(R2)

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[5][11] The following parameters must be evaluated.

Validation ParameterProtocol SummaryTypical Acceptance Criteria
System Suitability Inject the standard solution six times at the beginning of the validation run.RSD of peak area and retention time ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.[12]
Specificity Analyze blank, placebo (if applicable), and the analyte. Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate that degradant peaks do not interfere with the analyte peak. Peak purity analysis using a DAD is essential.[5]The analyte peak should be free from interference from blanks, impurities, or degradation products. Peak purity index should be > 0.995.
Linearity & Range Prepare at least five concentrations of the analyte across the specified range (e.g., 50% to 150% of the target concentration). Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Accuracy Analyze samples with known amounts of spiked analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%), with three replicates at each level. Calculate the percentage recovery.[4][13]Mean recovery should be within 98.0% to 102.0%.[13]
Precision Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.[12]RSD should be ≤ 2.0% for both repeatability and intermediate precision.[13]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine experimentally or calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).LOQ should be determined with acceptable precision and accuracy.
Robustness Intentionally make small, deliberate variations in method parameters (e.g., pH ±0.2 units, column temperature ±5°C, mobile phase composition ±2%, flow rate ±0.1 mL/min) and assess the impact on the results and system suitability.[4]System suitability parameters must be met under all varied conditions. Results should remain unaffected by the minor changes.

Conclusion

This application note provides a scientifically grounded framework for developing and validating a stability-indicating RP-HPLC method for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. By following the outlined strategy—from understanding the analyte's properties to systematically optimizing chromatographic conditions and performing a full validation according to ICH guidelines—researchers and analysts can establish a reliable and robust method. Such a method is indispensable for ensuring product quality, supporting regulatory filings, and advancing pharmaceutical development programs involving this important chemical entity.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. [Link]

  • HELIX Chromatography. HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubMed Central. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • ResearchGate. RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]

  • PubChem. 6-Bromo-3-pyridinecarboxaldehyde. [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. [Link]

  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • PubMed. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. [Link]

  • MDPI. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

Sources

Application Notes and Protocols for the Development of Antibacterial Agents from 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties.[1][2][3] This versatile bicyclic heterocyclic system is present in several marketed drugs, validating its therapeutic potential.[3] Specifically, derivatives of the imidazo[1,2-a]pyridine core have shown promise against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[2]

The strategic functionalization of the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of its physicochemical and pharmacological properties. The 3-carbaldehyde group, in particular, serves as a versatile chemical handle for the synthesis of a diverse library of derivatives through reactions such as Schiff base formation, Knoevenagel condensation, and reductive amination.[4][5][6][7][8] This document provides a comprehensive guide for researchers, outlining detailed protocols for the synthesis of the key intermediate, 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, its derivatization, and a complete workflow for the evaluation of the antibacterial efficacy of the resulting compounds.

Part 1: Synthesis of the Core Scaffold and Key Intermediate

The development of novel antibacterial agents from the imidazo[1,2-a]pyridine class begins with the robust synthesis of the core scaffold and its subsequent functionalization to introduce a reactive aldehyde group. This section details a two-step process to obtain 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Protocol 1.1: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine

This protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridines.[9][10] The reaction involves the condensation of 2-amino-5-bromopyridine with chloroacetone.

Materials:

  • 2-amino-5-bromopyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq) and chloroacetone (1.2 eq).

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure 6-Bromo-2-methylimidazo[1,2-a]pyridine.

Protocol 1.2: Vilsmeier-Haack Formylation to 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic compounds.[11][12][13][14][15] This protocol describes the introduction of a carbaldehyde group at the C3 position of the imidazo[1,2-a]pyridine ring.

Materials:

  • 6-Bromo-2-methylimidazo[1,2-a]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Ice bath

Procedure:

  • In a round-bottom flask, cool DMF to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.0 eq) dropwise to the cooled DMF with stirring.

  • Continue stirring at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • To this mixture, add a solution of 6-Bromo-2-methylimidazo[1,2-a]pyridine (1.0 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde as a solid.

Part 2: Synthesis of a Library of Antibacterial Candidates

The 3-carbaldehyde functionality is a versatile starting point for generating a diverse library of compounds for structure-activity relationship (SAR) studies. Below are protocols for common derivatization reactions.

Protocol 2.1: Synthesis of Schiff Base Derivatives

The condensation of the aldehyde with primary amines to form Schiff bases (imines) is a straightforward method to introduce a variety of substituents.[5][6][8][16]

Materials:

  • 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Various primary amines (e.g., substituted anilines, benzylamines)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in ethanol.

  • Add the desired primary amine (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or silica gel column chromatography.

Protocol 2.2: Knoevenagel Condensation

The Knoevenagel condensation with active methylene compounds introduces a carbon-carbon double bond, allowing for the extension of the scaffold and the introduction of further functional groups.[7][17][18][19]

Materials:

  • 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine or another basic catalyst

  • Ethanol or another suitable solvent

Procedure:

  • To a solution of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) and the active methylene compound (1.2 eq) in ethanol, add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature or gentle heat for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate.

  • Filter the solid product, wash with cold ethanol, and dry.

  • If no precipitation occurs, concentrate the solvent and purify by column chromatography.

Part 3: In Vitro Antibacterial Activity Screening Workflow

A systematic evaluation of the synthesized compounds is crucial to identify promising antibacterial leads. The following workflow outlines a standard cascade of assays.

G cluster_0 Primary Screening cluster_1 Bactericidal/Bacteriostatic Determination cluster_2 Pharmacodynamic Evaluation cluster_3 Anti-Biofilm Activity MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Active Compounds Biofilm Anti-Biofilm Assay MIC->Biofilm Compounds of Interest TimeKill Time-Kill Kinetics Assay MBC->TimeKill Bactericidal Compounds

Caption: Antibacterial screening workflow.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and high-throughput technique.[5][11][20][21]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the serially diluted compounds.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Protocol 3.2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[9][10][16][22]

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquots onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Interpretation of MIC and MBC Results
Bactericidal MBC/MIC ratio ≤ 4
Bacteriostatic MBC/MIC ratio > 4
Protocol 3.3: Time-Kill Kinetics Assay

This assay provides information on the rate of bactericidal activity over time.[4][6][7][8][23]

Materials:

  • Active compounds identified from MIC/MBC assays

  • Log-phase bacterial culture

  • CAMHB

  • Sterile saline or PBS

  • TSA plates

Procedure:

  • Prepare tubes of CAMHB containing the test compound at concentrations relevant to its MIC (e.g., 1x, 2x, 4x MIC).

  • Inoculate the tubes with a log-phase bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control tube without any compound.

  • Incubate all tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions in sterile saline or PBS and plate onto TSA plates to determine the number of viable bacteria (CFU/mL).

  • Plot log₁₀ CFU/mL versus time to generate the time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[4][7]

Protocol 3.4: Anti-Biofilm Assay (Crystal Violet Method)

Biofilms are a major contributor to persistent infections and antibiotic resistance. This assay quantifies the ability of a compound to inhibit biofilm formation.[24][25][26][27]

Materials:

  • Test compounds

  • Bacterial strains known to form biofilms

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottom plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Procedure:

  • Add TSB with glucose and serially diluted test compounds to the wells of a 96-well plate.

  • Inoculate the wells with an overnight culture of the test bacterium diluted to a 0.5 McFarland standard.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Gently wash the wells with PBS to remove planktonic bacteria.

  • Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash the wells again with PBS to remove excess stain.

  • Add 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Measure the absorbance at 570 nm using a plate reader. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.

Part 4: Elucidating the Mechanism of Action

Understanding how a novel antibacterial agent works is critical for its development. For imidazo[1,2-a]pyridine derivatives, DNA gyrase has been suggested as a potential target.

G cluster_0 Proposed Mechanism of Action Compound Imidazo[1,2-a]pyridine Derivative Gyrase Bacterial DNA Gyrase Compound->Gyrase Inhibition Supercoiling DNA Supercoiling Gyrase->Supercoiling Catalyzes Replication DNA Replication & Cell Division Supercoiling->Replication Essential for Death Bacterial Cell Death Replication->Death Inhibition leads to

Caption: Proposed inhibition of DNA gyrase.

Protocol 4.1: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay determines if a compound can inhibit the supercoiling activity of DNA gyrase.[17][19]

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer

  • Test compounds

  • Agarose gel electrophoresis system

Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.

  • Add purified DNA gyrase to initiate the reaction.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reaction and run the samples on an agarose gel.

  • Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate differently.

  • Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the no-compound control.

Conclusion

The 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde scaffold represents a promising starting point for the development of novel antibacterial agents. The protocols detailed in this guide provide a comprehensive framework for the synthesis of a diverse library of derivatives and their subsequent evaluation through a robust in vitro screening cascade. By systematically applying these methodologies, researchers can effectively identify and characterize new imidazo[1,2-a]pyridine-based compounds with the potential to address the growing challenge of antibiotic resistance.

References

  • Imidazo[1,2‐a]pyridine as a promising scaffold for the development of antibacterial agents. (n.d.). Wiley Online Library. [Link]

  • Crystal violet assay. (n.d.). Bio-protocol. [Link]

  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. (n.d.). Association for Biology Laboratory Education. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). National Institutes of Health. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]

  • Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. (n.d.). BMG LABTECH. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • General Biofilm Assay Protocol. (n.d.). iGEM. [Link]

  • MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay. (2023, August 17). YouTube. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. [Link]

  • Structure-guided design of antibacterials that allosterically inhibit DNA gyrase. (n.d.). Cardiff University. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). National Institutes of Health. [Link]

  • Cell-Based Assays to Identify/Screen Antibiotics Targeting Bacterial DNA Gyrase. (n.d.). Florida International University. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). ResearchGate. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. (2011). National Institutes of Health. [Link]

  • Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. (2021). ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2022). National Institutes of Health. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield and purity.

The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will address common challenges encountered during the two key stages of this synthesis:

  • Step 1: Cyclization to form the 6-Bromo-2-methylimidazo[1,2-a]pyridine core.

  • Step 2: Formylation of the imidazo[1,2-a]pyridine core via the Vilsmeier-Haack reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Cyclization Step to Form 6-Bromo-2-methylimidazo[1,2-a]pyridine

Potential Causes:

  • Incomplete Reaction: The reaction between 2-amino-5-bromopyridine and chloroacetone may not have gone to completion.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the dimerization or polymerization of chloroacetone under basic conditions.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can negatively impact the reaction efficiency.

  • Poor Quality Starting Materials: Impurities in 2-amino-5-bromopyridine or chloroacetone can interfere with the reaction.

Solutions:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting materials.

  • Control of Reaction Conditions:

    • Temperature: Maintain a consistent temperature. A patent for a similar synthesis suggests a reaction temperature between 25-50°C[1].

    • Solvent: While ethanol is commonly used, aqueous conditions have also been reported to be effective[1]. The choice of solvent can influence reaction rate and side product formation.

    • Base: The use of a mild base like sodium bicarbonate can help to neutralize the hydrogen bromide formed during the reaction, driving the equilibrium towards the product.

  • Purification of Starting Materials: Ensure the purity of 2-amino-5-bromopyridine and chloroacetone before use. Distillation of chloroacetone may be necessary if it has been stored for an extended period.

  • Work-up Procedure: After the reaction is complete, a proper work-up is crucial. This typically involves neutralization with a base such as sodium bicarbonate, followed by extraction with an organic solvent like ethyl acetate[1].

Issue 2: Low Yield and/or Impurity Formation in the Vilsmeier-Haack Formylation Step

Potential Causes:

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and can decompose if the reaction is not carried out under anhydrous conditions.

  • Substrate Reactivity: Imidazo[1,2-a]pyridines are electron-rich heterocycles, but the bromine atom at the 6-position is an electron-withdrawing group, which can slightly deactivate the ring towards electrophilic substitution[2].

  • Incorrect Stoichiometry: An incorrect ratio of the Vilsmeier reagent to the substrate can lead to incomplete reaction or the formation of byproducts.

  • Suboptimal Temperature: The Vilsmeier-Haack reaction is often temperature-sensitive. The optimal temperature can vary depending on the substrate.

  • Hydrolysis Issues: Incomplete hydrolysis of the intermediate iminium salt during work-up can result in low yields of the final aldehyde.

Solutions:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled POCl₃[3].

  • Optimization of Reagent Stoichiometry: A common starting point is to use 1.5 to 3 equivalents of the Vilsmeier reagent relative to the 6-Bromo-2-methylimidazo[1,2-a]pyridine substrate[3].

  • Temperature Control: The Vilsmeier reagent is typically prepared at 0°C. The formylation reaction itself may require heating. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC. For some substrates, temperatures between 40-80°C may be necessary[3].

  • Proper Work-up: The reaction mixture should be quenched by pouring it onto crushed ice, followed by careful neutralization with a base like sodium bicarbonate or sodium hydroxide solution to facilitate the hydrolysis of the iminium salt to the aldehyde[4].

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of the 6-Bromo-2-methylimidazo[1,2-a]pyridine intermediate?

The most prevalent method is the condensation reaction between 2-amino-5-bromopyridine and chloroacetone. This reaction is a variation of the Tschitschibabin pyridine synthesis.

Q2: What are the key parameters to control during the Vilsmeier-Haack formylation?

The critical parameters are:

  • Anhydrous conditions: To prevent the decomposition of the Vilsmeier reagent.

  • Temperature: Both during the formation of the reagent and during the formylation reaction.

  • Stoichiometry of reagents: The ratio of DMF, POCl₃, and the substrate.

Q3: What are the expected side products in the synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde?

  • In the cyclization step: Unreacted starting materials and potentially polymeric byproducts from chloroacetone.

  • In the formylation step: Unreacted starting material, and potentially di-formylated products, although this is less likely due to the deactivating effect of the first formyl group. Other impurities may arise from the decomposition of the Vilsmeier reagent.

Q4: What is the recommended method for the purification of the final product?

Column chromatography on silica gel is the most effective method for purifying 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane[4].

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Materials:

  • 2-amino-5-bromopyridine

  • Chloroacetone

  • Sodium bicarbonate

  • Ethanol

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1 equivalent) in ethanol, add chloroacetone (1.2 equivalents).

  • Add sodium bicarbonate (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Vilsmeier-Haack Formylation of 6-Bromo-2-methylimidazo[1,2-a]pyridine

Materials:

  • 6-Bromo-2-methylimidazo[1,2-a]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, cool anhydrous DMF (3 equivalents) to 0°C.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF, maintaining the temperature at 0°C. Stir for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Dissolve 6-Bromo-2-methylimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 40-60°C. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde as a solid[4].

Data Presentation

Step Reactants Product Typical Yield Key Parameters
1. Cyclization 2-amino-5-bromopyridine, Chloroacetone6-Bromo-2-methylimidazo[1,2-a]pyridine70-85%Temperature, Base, Solvent
2. Formylation 6-Bromo-2-methylimidazo[1,2-a]pyridine, Vilsmeier Reagent6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde50-70%Anhydrous conditions, Temperature, Stoichiometry

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Vilsmeier-Haack Formylation A 2-amino-5-bromopyridine C 6-Bromo-2-methylimidazo[1,2-a]pyridine A->C Reflux in Ethanol, NaHCO3 B Chloroacetone B->C Reflux in Ethanol, NaHCO3 D 6-Bromo-2-methylimidazo[1,2-a]pyridine F 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde D->F Anhydrous conditions, Heat E Vilsmeier Reagent (DMF, POCl3) E->F Anhydrous conditions, Heat

Caption: Overall synthetic workflow for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde.

Troubleshooting_Formylation Start Low Yield in Formylation? Cause1 Moisture Contamination? Start->Cause1 Cause2 Suboptimal Temperature? Start->Cause2 Cause3 Incorrect Stoichiometry? Start->Cause3 Cause4 Incomplete Hydrolysis? Start->Cause4 Solution1 Use Anhydrous Reagents & Inert Atmosphere Cause1->Solution1 Solution2 Optimize Reaction Temperature (e.g., 40-80°C) Cause2->Solution2 Solution3 Use 1.5-3 eq. of Vilsmeier Reagent Cause3->Solution3 Solution4 Careful Quenching on Ice & Neutralization Cause4->Solution4

Caption: Troubleshooting decision tree for the Vilsmeier-Haack formylation step.

References

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 388–402. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Singh, U. P., & Kumar, S. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2(6), 2824–2834. [Link]

  • Verma, A., & Kumar, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27385–27411. [Link]

Sources

Technical Support Center: Purification of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 728864-58-2). This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this important heterocyclic intermediate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, making the purity of its derivatives critical for successful downstream applications.[1][2]

This guide provides field-proven insights, troubleshooting advice, and detailed protocols to address common challenges encountered during the purification of this specific compound, which is often synthesized via methods like the Vilsmeier-Haack reaction or condensation reactions that can generate a complex mixture of byproducts.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My crude product is a dark, sticky oil or gum instead of the expected solid. What went wrong and how can I fix it?

Answer: This is a common issue often stemming from the synthetic route, particularly if a Vilsmeier-Haack formylation was used.

  • Causality:

    • Residual Solvents: High-boiling point solvents like DMF, if not completely removed, can result in an oily product.

    • Polymerization/Side Reactions: The Vilsmeier-Haack reaction involves a highly reactive electrophilic iminium salt.[3][4] If the reaction temperature is not carefully controlled or if the workup is delayed, side reactions and polymerization of the aldehyde product can occur, leading to tarry impurities.

    • Incomplete Reaction: The presence of unreacted starting materials or reaction intermediates can prevent the product from crystallizing.

  • Troubleshooting Steps:

    • Trituration: Before resorting to chromatography, try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as cold diethyl ether or n-hexane. This can often wash away non-polar impurities and induce crystallization of the desired product.

    • Solvent Removal: Ensure your rotary evaporator and high-vacuum pump are effectively removing all residual solvents. Co-evaporating with a lower-boiling point solvent like toluene can sometimes help remove traces of DMF.

    • Proceed to Chromatography: If trituration fails, the most effective solution is to dissolve the crude oil in a minimal amount of dichloromethane (DCM) or ethyl acetate, adsorb it onto a small amount of silica gel, and purify it via column chromatography as detailed in the protocols below.[5][6]

Q2: My TLC plate shows multiple spots, with some very close to my product spot. How can I achieve better separation?

Answer: Achieving good separation is critical and depends entirely on optimizing your chromatography conditions. The polarity of the imidazo[1,2-a]pyridine core, combined with the aldehyde and bromo-substituents, requires a carefully chosen mobile phase.

  • Causality:

    • Isomeric Impurities: Side reactions can sometimes lead to the formation of isomers that have very similar polarities to the desired product.

    • Related Byproducts: Over- or under-formylation, or reactions with decomposed reagents (e.g., dimethylamine from old DMF[7]), can create structurally similar impurities.

  • Solutions for Improved Separation:

    • Solvent System Optimization: Do not rely on a single solvent system.

      • System 1 (Standard): Start with a gradient of Ethyl Acetate in Hexane or Petroleum Ether. A typical starting point is 10% EtOAc, gradually increasing to 50%.[5]

      • System 2 (Alternative Polarity): If separation is poor, switch to a different solvent system, such as Dichloromethane/Acetone. A gradient from 100:0 to 75:25 (DCM:Acetone) has proven effective.[5][6] The different solvent properties can alter the interactions with the silica gel and improve resolution.

    • Fine-Tuning: Add a small amount (0.5-1%) of triethylamine (TEA) to the mobile phase. The basic nature of TEA can deactivate acidic sites on the silica gel, reducing tailing of the basic imidazopyridine product and sharpening the spots.

    • Column Parameters: Use a longer column and a finer mesh silica gel (e.g., 230-400 mesh) to increase the number of theoretical plates and improve separation efficiency.

Q3: After column chromatography, my yield is significantly lower than expected. Where could my product be lost?

Answer: Low recovery is a frustrating problem that can often be traced to procedural steps.

  • Causality & Prevention:

    • Irreversible Adsorption: The product, being a basic heterocycle, can sometimes bind irreversibly to acidic sites on standard silica gel, especially if left on the column for an extended period.

      • Solution: As mentioned above, adding a small amount of TEA to your eluent can mitigate this. Alternatively, use deactivated (neutral) silica gel.

    • Incorrect Fraction Collection: The product may appear as a very light yellow band on the column. If your fractions are too large, you may be mixing the pure product with adjacent impurities.

      • Solution: Collect smaller fractions and run TLC on every second or third fraction to precisely map the elution profile before combining them.

    • Incomplete Extraction: During the initial workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (like Ethyl Acetate or DCM) to recover all the product.[5][8] Check the pH of the aqueous layer; the product is more soluble in organic solvents under slightly basic conditions (pH ~8).

Q4: I've purified my product, but the NMR spectrum shows broad peaks or unexpected signals. Is it still impure?

Answer: While impurity is a possibility, there are other factors to consider with this class of compounds.

  • Potential Causes:

    • Residual Paramagnetic Impurities: Trace amounts of metal catalysts (if used in synthesis) can cause significant broadening of NMR signals.

    • Rotational Isomers (Rotamers): The single bond between the imidazopyridine ring and the aldehyde group can have restricted rotation, leading to the presence of two rotamers in solution at room temperature. This can manifest as doubled or broadened peaks for protons near the aldehyde.

    • Protonation State: If residual acid (e.g., from workup or silica gel) is present, partial protonation of the nitrogen atoms can lead to signal broadening.

  • Diagnostic Steps:

    • Run a High-Temperature NMR: Acquiring the spectrum at a higher temperature (e.g., 50-80 °C) can often cause rotameric signals to coalesce into single, sharp peaks.

    • D₂O Shake: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. This can help identify exchangeable protons and may sharpen some peaks if acidic protons were the issue.

    • Re-purification: If the issue persists and is not temperature-dependent, a second purification by recrystallization may be necessary to remove the offending impurity.

Visualization of Key Processes

The following diagrams illustrate the logical workflow for purification and the origin of common impurities.

Purification_Workflow crude Crude Product (Post-Workup) assess Assess Physical State & TLC Profile crude->assess oil Dark Oil / Gum assess->oil Oily solid Impure Solid assess->solid Solid triturate Triturate with Hexane / Ether oil->triturate chromatography Silica Gel Column Chromatography solid->chromatography Multiple Spots / Smear recrystallize Recrystallization (e.g., EtOAc/Hexane) solid->recrystallize Main Spot >90% triturate->solid Solidifies triturate->chromatography Remains Oily analyze Analyze Purity (TLC, NMR, LC-MS) chromatography->analyze recrystallize->analyze Impurity_Origins sub Precursors 2-Amino-5-bromopyridine 2-Bromomalonaldehyde reagent Reaction Conditions Vilsmeier-Haack (POCl₃/DMF) or Condensation (Heat) sub->reagent imp1 Unreacted Starting Material sub:f1->imp1 Incomplete Conversion product Target Product 6-Bromo-2-methylimidazo [1,2-a]pyridine-3-carbaldehyde reagent->product imp2 Polymerized Byproducts reagent:f1->imp2 Excess Heat imp3 Isomeric Products reagent:f1->imp3 Side Reactions imp4 Residual DMF reagent:f1->imp4 Inefficient Removal

Caption: Relationship between synthesis and common impurities.

Detailed Purification Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This method is the most robust for separating the target compound from closely related impurities.

1. Preparation of the Column:

  • Select a glass column with appropriate dimensions for your scale (a 100:1 ratio of silica:crude product by weight is a good starting point).

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Pack the column carefully, ensuring no air bubbles are trapped.

2. Loading the Sample:

  • Dissolve your crude product in a minimal volume of DCM or the solvent it is most soluble in.

  • In a separate flask, add silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent until you have a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution and Fractionation:

  • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Gradually increase the polarity of the mobile phase. A stepwise gradient is recommended (e.g., hold at 10% EtOAc for 2 column volumes, then 20% for 2 volumes, etc.). This provides better resolution than a continuous gradient for this compound. [5] * Collect fractions and monitor them by TLC, staining with potassium permanganate or viewing under UV light.

  • Combine the pure fractions, which typically contain the product as a yellow compound.

4. Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting solid under high vacuum for several hours to remove any final traces of solvent. The pure product should be a yellow or light brown powder/crystal. [5][8]

Protocol 2: Recrystallization

This method is ideal for purifying material that is already >90% pure (as estimated by TLC or ¹H NMR) to obtain a highly crystalline, analytically pure sample.

1. Solvent Selection:

  • The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • A mixed solvent system of Ethyl Acetate / n-Hexane is reported to be effective. [8] 2. Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the more soluble solvent (Ethyl Acetate) and heat the mixture to a gentle boil until all the solid dissolves.

  • Slowly add the less soluble solvent (n-Hexane) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add a few more drops of the hot, more soluble solvent (Ethyl Acetate) until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For best crystal growth, do not disturb the flask.

  • Once at room temperature, place the flask in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Dry the crystals under high vacuum to a constant weight.

Data Summary Tables

Table 1: Common Impurities & Characteristics

Impurity/IssuePotential SourceTLC Characteristics (vs. Product)Identification
2-Amino-5-bromopyridineIncomplete reactionTypically more polar (lower Rf)Distinct signals in ¹H NMR
Polymeric TarsOverheating/Side reactionsStreaks from baseline on TLCInsoluble in many solvents, broad NMR signals
Isomeric ByproductsNon-selective formylationVery close Rf to the productSubtle shifts in NMR, requires LC-MS
Residual DMFSynthesis/WorkupNot UV active on TLCCharacteristic signals in ¹H NMR (~8.0, 2.9, 2.7 ppm)

Table 2: Recommended Purification Parameters

MethodStationary PhaseRecommended Mobile Phase / SolventKey Considerations
Column Chromatography Silica Gel (230-400 mesh)Gradient: Hexane / Ethyl Acetate (95:5 -> 50:50) [5]Best for complex mixtures. Use dry loading for optimal resolution.
Silica Gel (230-400 mesh)Gradient: DCM / Acetone (100:0 -> 75:25) [5][6]Alternative system if separation is poor in EtOAc/Hexane.
Recrystallization N/AEthyl Acetate / n-Hexane [8]Best for final purification of >90% pure material. Ensures high crystallinity.

References

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Jakraya. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 6-bromo-imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization via Suzuki coupling is a critical step in the synthesis of numerous biologically active compounds. However, the unique electronic properties of this nitrogen-rich heterocycle can present specific challenges. This guide will help you navigate these challenges and achieve high-yielding, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the Suzuki coupling of 6-bromo-imidazo[1,2-a]pyridines.

Issue 1: Low to No Product Yield

Question: I am not seeing any formation of my desired coupled product, or the yield is very low. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a Suzuki coupling of 6-bromo-imidazo[1,2-a]pyridine is a common issue that can stem from several factors, primarily related to catalyst activity, reaction conditions, and substrate stability.

Potential Cause 1: Inactive Catalyst

The heart of the Suzuki reaction is the palladium catalyst.[1][2][3] If the active Pd(0) species is not efficiently generated or is deactivated, the catalytic cycle will stall.

  • Expert Insight: The imidazo[1,2-a]pyridine core, with its nitrogen lone pairs, can act as a ligand and coordinate to the palladium center, potentially inhibiting catalysis.[4] Therefore, the choice of palladium precursor and, more importantly, the ancillary ligand is critical.

  • Troubleshooting Steps:

    • Ligand Selection: For electron-rich heteroaryl bromides like 6-bromo-imidazo[1,2-a]pyridine, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step and stabilize the catalytic species.[5] Consider switching to ligands such as XPhos, SPhos, or RuPhos , or their corresponding pre-catalysts (palladacycles).[6]

    • Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[7] Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[6]

Potential Cause 2: Suboptimal Base or Solvent System

The base is not just a spectator; it plays a crucial role in the transmetalation step of the catalytic cycle.[8][9]

  • Expert Insight: The choice of base and its solubility in the reaction medium can significantly impact the reaction rate and yield. For nitrogen-containing heterocycles, a moderately strong, non-nucleophilic base is often preferred.

  • Troubleshooting Steps:

    • Base Selection: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃ .[10] These bases are often effective for challenging couplings.

    • Solvent System: A mixture of an aprotic organic solvent and water (e.g., 1,4-dioxane/water, DME/water, or toluene/water) is commonly used to facilitate the dissolution of both the organic substrates and the inorganic base.[10][11] Experiment with different solvent ratios to find the optimal conditions.

Potential Cause 3: Starting Material Decomposition

The stability of your boronic acid or ester is crucial for a successful reaction.

  • Expert Insight: Heteroaryl boronic acids, especially electron-deficient ones, can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6][12]

  • Troubleshooting Steps:

    • Use Boronate Esters: Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.[6]

    • Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer period. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially minimizing degradation.[13]

Issue 2: Significant Side Product Formation (Homocoupling & Protodeboronation)

Question: My reaction is messy, with significant amounts of homocoupled boronic acid product and/or the debrominated starting material. How can I suppress these side reactions?

Answer:

The formation of homocoupled product (Ar-Ar from Ar-B(OH)₂) and protodeboronated starting material are common side reactions in Suzuki couplings.

Potential Cause 1: Homocoupling of Boronic Acid

This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[7]

  • Expert Insight: If the reduction of the Pd(II) precatalyst to the active Pd(0) is slow, or if oxygen is present, the Pd(II) can catalyze the homocoupling of the boronic acid.

  • Troubleshooting Steps:

    • Rigorous Degassing: As mentioned previously, ensure your reaction setup is free of oxygen.

    • Use of Pre-catalysts: Employing a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily generates Pd(0) can minimize the amount of Pd(II) available for homocoupling.

    • Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) to favor the cross-coupling pathway.

Potential Cause 2: Protodeboronation of the Boronic Acid

This occurs when the boronic acid reacts with a proton source (like water) to replace the C-B bond with a C-H bond.

  • Expert Insight: This is particularly problematic with electron-deficient heteroaryl boronic acids.[12] The choice of base and solvent can influence the rate of this side reaction.

  • Troubleshooting Steps:

    • Use Boronate Esters: Pinacol or MIDA boronate esters are significantly more stable towards protodeboronation.[6]

    • Anhydrous Conditions: For particularly sensitive substrates, you might consider running the reaction under anhydrous conditions, although this can make the choice of base more critical.

    • Base Choice: A weaker base like KF might be sufficient to promote the reaction without causing significant protodeboronation in some cases.[9]

Potential Cause 3: Reductive Dehalogenation of 6-Bromo-Imidazo[1,2-a]pyridine

This side reaction results in the formation of the parent imidazo[1,2-a]pyridine.

  • Expert Insight: This can occur through various pathways, including reaction with trace hydride sources or via certain palladium-hydride species.

  • Troubleshooting Steps:

    • Ligand Choice: The ligand can influence the stability of intermediate palladium species. Experimenting with different ligands may help suppress this side reaction.

    • Purity of Reagents: Ensure all reagents and solvents are of high purity and free from contaminants that could act as hydride sources.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is the best starting point for the Suzuki coupling of 6-bromo-imidazo[1,2-a]pyridines?

For a robust starting point, a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos is highly recommended.[5][6] Alternatively, using a commercially available XPhos-Pd-G3 pre-catalyst can offer greater convenience and reproducibility.[12]

Q2: What is the role of water in the reaction mixture?

Water, in combination with an organic solvent, helps to dissolve the inorganic base (like K₃PO₄ or Cs₂CO₃), which is often necessary for the transmetalation step to proceed efficiently.[11][12] It can also influence the aggregation of the catalyst and the overall reaction kinetics.

Q3: Can I use microwave heating for this reaction?

Yes, microwave-assisted synthesis is often very effective for the Suzuki coupling of heteroaryl halides, including imidazo[1,2-a]pyridines.[13] It can significantly reduce reaction times and often leads to cleaner reactions with higher yields by minimizing thermal decomposition.[13]

Q4: My boronic acid is not commercially available. Should I use a boronic acid or a boronate ester?

If you are synthesizing your boron reagent, it is often advantageous to prepare and isolate it as a pinacol boronate ester . These esters are generally more stable, easier to purify by chromatography, and less prone to protodeboronation and trimerization (to form boroxines) compared to boronic acids.[7]

Q5: How do I know if my reaction is complete?

The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] By comparing the reaction mixture to spots of your starting materials, you can determine when the 6-bromo-imidazo[1,2-a]pyridine has been fully consumed.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterRecommended ConditionRationale
Aryl Halide 6-bromo-imidazo[1,2-a]pyridine (1.0 equiv)Substrate of interest.
Boron Reagent Arylboronic acid or pinacol ester (1.2-1.5 equiv)Slight excess drives the reaction to completion.
Catalyst Pd₂(dba)₃ (2.5 mol%) / XPhos (5 mol%) OR XPhos-Pd-G3 (5 mol%)Bulky, electron-rich ligand promotes oxidative addition.
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Effective for challenging couplings of N-heterocycles.[4][10]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)Good for dissolving both organic and inorganic reagents.[10]
Temperature 80-100 °C (conventional) or 120-150 °C (microwave)Provides sufficient energy for the reaction to proceed.
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst deactivation by oxygen.
Experimental Protocol: General Procedure for Suzuki Coupling
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-bromo-imidazo[1,2-a]pyridine (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.025 equiv) and the ligand (e.g., XPhos, 0.1 equiv). If using a pre-catalyst, add it directly to the reaction vial.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the reaction vial.

  • Reaction Execution: Seal the vial, and if necessary, purge with an inert gas (argon or nitrogen) for 5-10 minutes. Place the vial in a preheated oil bath or a microwave reactor at the desired temperature.

  • Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours for conventional heating, or 15-60 minutes for microwave).[10]

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii Ar¹-Pd(II)L₂-X ox_add->pd_ii trans Transmetalation pd_ii->trans pd_ii_ar Ar¹-Pd(II)L₂-Ar² trans->pd_ii_ar red_elim Reductive Elimination pd_ii_ar->red_elim red_elim->pd0 product Ar¹-Ar² (Product) red_elim->product ar1x Ar¹-X (6-bromo-imidazo[1,2-a]pyridine) ar1x->ox_add ar2b Ar²-B(OR)₂ (Boronic Acid/Ester) + Base ar2b->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Assess Reaction Conditions start->check_conditions check_sm Verify Starting Material Stability start->check_sm change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand use_precatalyst Use a Pre-catalyst (e.g., G3-Palladacycle) check_catalyst->use_precatalyst success Improved Yield change_ligand->success use_precatalyst->success change_base Switch to Stronger Base (K₃PO₄, Cs₂CO₃) check_conditions->change_base change_solvent Optimize Solvent System (e.g., Dioxane/H₂O) check_conditions->change_solvent degas Ensure Rigorous Degassing check_conditions->degas change_base->success change_solvent->success degas->success use_ester Use Boronate Ester (Pinacol, MIDA) check_sm->use_ester use_ester->success

Sources

preventing decomposition of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. Our goal is to provide you with the necessary knowledge and protocols to prevent its decomposition during storage, ensuring the integrity and reproducibility of your experiments.

Introduction: Understanding the Instability of a Complex Heterocycle

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics.[1][2] However, its unique structure, which combines an electron-rich imidazopyridine ring system with a reactive aldehyde functional group, makes it susceptible to degradation under common laboratory storage conditions.

The primary drivers of decomposition are believed to be:

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, a common degradation pathway for many aromatic aldehydes. This process is accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.

  • Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, which can catalyze various degradation reactions.[3][4]

  • Moisture-Mediated Decomposition: The presence of water can facilitate hydrolysis or other degradation pathways. For sensitive reagents, maintaining a dry environment is crucial.

This guide provides a multi-faceted approach to mitigate these risks, ensuring the long-term stability of your compound.

Frequently Asked Questions (FAQs)

Q1: My vial of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde has turned from a white/off-white powder to a yellowish or brownish solid. What does this indicate?

A color change is a common visual indicator of decomposition. This is likely due to the formation of oxidized impurities or polymeric byproducts. We strongly recommend re-analyzing the material's purity by TLC, LC-MS, or NMR before use.

Q2: What is the optimal storage temperature for this compound?

Based on recommendations for structurally similar compounds and general best practices for sensitive aldehydes, we advise storing 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde at -20°C .[5] Low temperatures significantly slow down the rate of chemical degradation.[6][7]

Q3: Is storage under an inert atmosphere (e.g., argon or nitrogen) necessary?

Yes, for long-term storage, an inert atmosphere is highly recommended.[8] The aldehyde group is susceptible to oxidation by atmospheric oxygen. Replacing the air in the vial with an inert gas like argon or nitrogen will significantly inhibit this degradation pathway.[9]

Q4: How should I handle the compound when weighing it out for a reaction?

To minimize exposure to air and moisture, it is best to handle the compound quickly in a dry environment. If possible, use a glove box or glove bag with a dry atmosphere. If this is not feasible, allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Once opened, weigh the required amount as quickly as possible and then promptly re-flush the vial with inert gas before re-sealing.

Q5: Can I store a solution of this compound?

Storing solutions of this compound is generally not recommended due to the increased potential for degradation. If you must store a solution, use a dry, aprotic solvent, store it at -20°C under an inert atmosphere, and use it as quickly as possible. We advise preparing solutions fresh for each experiment.

Troubleshooting Guide: Identifying and Addressing Decomposition

This section provides a systematic approach to identifying potential degradation and the corrective actions to take.

Observed Issue Potential Cause(s) Recommended Action(s)
Color Change (White to Yellow/Brown) Oxidation of the aldehyde, Polymerization, Formation of other chromophoric impurities.1. Confirm Purity: Analyze a small sample by TLC, LC-MS, or ¹H NMR to identify the presence of impurities. Compare with the certificate of analysis. 2. Purification: If degradation is minor, consider repurification by column chromatography or recrystallization. 3. Discard: If significant degradation has occurred, it is best to use a fresh, pure lot of the compound to ensure reliable experimental results.
Poor Solubility / Incomplete Dissolution Formation of insoluble polymeric byproducts or the less soluble carboxylic acid derivative.1. Verify Solvent: Ensure you are using an appropriate, dry solvent. 2. Check Purity: As with a color change, analyze the material for impurities. 3. Filter (with caution): For minor insoluble material, you may filter the solution, but be aware that this will alter the effective concentration. Re-quantification of the filtered solution is advised.
Inconsistent Reaction Outcomes Degradation of the starting material leading to lower effective concentration and the presence of reactive impurities.1. Immediate Purity Check: Before starting a new reaction, always run a quick purity check (e.g., TLC) on your starting material. 2. Review Storage Protocol: Ensure that the compound is being stored according to the recommended guidelines (see below). 3. Use a Fresh Batch: If in doubt, use a new, unopened vial of the compound.

Experimental Protocols

Protocol 1: Optimal Long-Term Storage of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

The causality behind this protocol is to create a multi-barrier defense against the primary degradation factors: oxygen, moisture, light, and heat.

Materials:

  • Vial of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing

  • Parafilm® or laboratory sealing tape

  • Amber vial or a secondary opaque container

  • -20°C freezer

  • Desiccator cabinet (optional, for short-term storage at room temperature)

Procedure:

  • Inert Gas Purge: Gently introduce a stream of dry argon or nitrogen into the vial containing the compound for 1-2 minutes. This displaces the air and moisture. For best results, use a Schlenk line or a glove box.

  • Secure Sealing: Tightly cap the vial. For added protection against moisture and gas exchange, wrap the cap and neck of the vial with Parafilm®.

  • Light Protection: Place the sealed vial inside a secondary amber vial or wrap it in aluminum foil to protect it from light.[1][10]

  • Cold Storage: Store the protected vial in a -20°C freezer. Ensure the freezer is not a "frost-free" model, as these can have temperature cycles that may be detrimental to long-term stability.

Protocol 2: Quick Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol allows for a rapid, qualitative assessment of the compound's purity before use.

Materials:

  • TLC plate (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, start with a 3:7 ratio and optimize as needed)

  • Small sample of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • Dry solvent for sample preparation (e.g., dichloromethane or ethyl acetate)

  • UV lamp (254 nm)

  • Capillary spotter

Procedure:

  • Prepare Sample: Dissolve a small amount (a few crystals) of the compound in a minimal amount of the chosen solvent.

  • Spot Plate: Using a capillary spotter, carefully apply a small spot of the solution onto the baseline of the TLC plate.

  • Develop Plate: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize: Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp.

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots, particularly one at the baseline (which could indicate the more polar carboxylic acid), suggests degradation.

Visualizing the Workflow: Compound Handling and Storage Decision Tree

The following diagram illustrates the decision-making process for handling and storing 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde to ensure its stability.

G Workflow for Stabilizing 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde A Receive New Compound B Perform Initial Purity Check (TLC/LC-MS) A->B C Does it Meet Purity Spec? B->C D Proceed to Experiment C->D Yes E Contact Supplier / Repurify C->E No F Prepare for Storage D->F Storing Remainder G Place in Amber Vial F->G H Purge with Inert Gas (Ar/N2) G->H I Seal Tightly & Wrap with Parafilm H->I J Store at -20°C I->J K Need to Use Compound J->K L Warm to Room Temp BEFORE Opening K->L M Weigh Quickly L->M M->D N Re-purge, Reseal, and Return to -20°C Storage M->N N->J

Caption: Decision tree for optimal handling and storage of the compound.

References

  • How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses. Retrieved January 17, 2026, from [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Storage stability of residues. (n.d.). Pesticide Registration Toolkit. Retrieved January 17, 2026, from [Link]

  • How to make a Desiccator Bag for Drying Chemicals. (2009, November 14). YouTube. Retrieved January 17, 2026, from [Link]

  • Guidelines for Storage of Archaeological Metals. (n.d.). Heritage Preservation Guidance. Retrieved January 17, 2026, from [Link]

  • storage-stability.doc. (n.d.). EPA. Retrieved January 17, 2026, from [Link]

  • What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals? (2015, July 10). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). Wiley Online Library. Retrieved January 17, 2026, from [Link]

  • New guidelines for the desiccated storage of archaeological metal artefacts. (2022). -ORCA. Retrieved January 17, 2026, from [Link]

  • What is a Stability Study and why is it important? (n.d.). Blog. Retrieved January 17, 2026, from [Link]

  • 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag. Retrieved January 17, 2026, from [Link]

  • Moisture-Free Storage: Nitrogen or Desiccant? (n.d.). Terra Universal. Retrieved January 17, 2026, from [Link]

  • CHEMICAL STORAGE FACT SHEET. (2023, May 1). University of Waterloo. Retrieved January 17, 2026, from [Link]

  • Light Sensitive Drug Products Need Protection. (n.d.). West Pharmaceutical Services. Retrieved January 17, 2026, from [Link]

  • Packing UV-sensitive products under LED lights. (n.d.). Interpack 2026. Retrieved January 17, 2026, from [Link]

  • When Should You Put Wine in Your Refrigerator? (Science-Backed Timing). (2026, January 16). LifeTips. Retrieved January 17, 2026, from [Link]

  • How do you store chemicals in inert gas? (2025, January 14). Sciencemadness.org. Retrieved January 17, 2026, from [Link]

  • Shelf life evaluation and extrapolation. (2021, March 31). Q1 Scientific. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Managing Regioselectivity in the Functionalization of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective modifications of this versatile scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific experimental challenges.

Introduction to the Molecule and its Reactivity

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a highly functionalized heterocyclic compound with multiple reactive sites. Understanding the electronic nature of this scaffold is paramount to predicting and controlling its reactivity. The imidazo[1,2-a]pyridine core is an electron-rich bicyclic system. However, the presence of a bromine atom at the C-6 position and a strongly electron-withdrawing carbaldehyde group at the C-3 position significantly influences the electron density distribution and, consequently, the regioselectivity of further functionalization.

The primary sites for functionalization are:

  • C-6 Position: The carbon-bromine bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions.

  • C-3 Carbaldehyde: This group can undergo various carbonyl chemistry reactions.

  • C-H bonds on the Pyridine Ring (C-5, C-7, C-8): These positions are potential sites for direct C-H functionalization, though their reactivity is modulated by the existing substituents.

This guide will focus on troubleshooting the regioselective functionalization at these key positions.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling at the C-6 Position

Palladium-catalyzed cross-coupling reactions are the workhorse for modifying the C-6 position. However, challenges such as low yield, catalyst deactivation, and side reactions are common.

FAQ 1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction at the C-6 position. What are the likely causes and solutions?

Low conversion in Suzuki-Miyaura coupling is a frequent issue. The underlying causes can often be traced back to the catalyst system, reaction conditions, or the stability of the boronic acid/ester.

Troubleshooting Table for Low Conversion in Suzuki-Miyaura Coupling

Potential Cause Explanation Recommended Solutions
Inefficient Catalyst Activation The Pd(0) active species may not be generated efficiently from the Pd(II) precatalyst.- Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.- Add a reducing agent like a phosphine ligand in slight excess.- Consider using more advanced pre-catalysts (e.g., G2 or G3 palladacycles).
Ligand Incompatibility The chosen phosphine ligand may not be suitable for the electron-deficient nature of the substrate. The electron-withdrawing carbaldehyde can affect the oxidative addition step.- For electron-deficient substrates, electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos are often more effective.- Screen a variety of ligands to find the optimal one for your specific boronic acid partner.
Base Incompatibility or Insufficient Strength The base is crucial for the transmetalation step. An inappropriate base can lead to poor reaction rates or decomposition of the boronic acid.- For boronic acids, a common choice is K₂CO₃ or Cs₂CO₃ in an aqueous/organic solvent mixture.- For boronic esters, a stronger, non-aqueous base like K₃PO₄ may be necessary.- Ensure the base is freshly purchased or properly stored to avoid hydration, which can affect its strength.
Protodeboronation of the Boronic Acid Boronic acids can be unstable, especially under prolonged heating or in the presence of water, leading to the formation of the corresponding arene as a byproduct.- Use the boronic acid in a slight excess (1.2-1.5 equivalents).- Use anhydrous solvents and reagents.- Consider using more stable boronic esters (e.g., pinacol esters).
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact the reaction rate and catalyst stability.- A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often effective for Suzuki couplings with boronic acids.- For anhydrous conditions with boronic esters, polar aprotic solvents like DMF or DMSO can be beneficial, but be mindful of potential side reactions at high temperatures.
FAQ 2: My Buchwald-Hartwig amination at C-6 is giving me a complex mixture of products, including debrominated starting material. How can I improve the selectivity?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it can be sensitive to reaction conditions, leading to side reactions like hydrodehalogenation (debromination).[1][2]

Troubleshooting Table for Poor Selectivity in Buchwald-Hartwig Amination

Potential Cause Explanation Recommended Solutions
Hydrodehalogenation (Debromination) A common side reaction where the bromine is replaced by a hydrogen atom. This can be promoted by certain catalyst/ligand combinations and reaction conditions.- Use a bulkier phosphine ligand (e.g., XPhos, BrettPhos) which can favor reductive elimination over β-hydride elimination pathways that can lead to debromination.- Lower the reaction temperature and extend the reaction time.- Use a weaker, non-coordinating base like LiHMDS or K₃PO₄ instead of strong alkoxides like NaOtBu or KOtBu.
Catalyst Decomposition The palladium catalyst can decompose at high temperatures, leading to the formation of palladium black and a cessation of catalytic activity.- Use a more stable pre-catalyst.- Lower the reaction temperature.- Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Competitive Reaction at Other Sites While less common for C-H amination under these conditions, it's a possibility to consider.- Confirm the identity of byproducts by mass spectrometry and NMR to rule out amination at other positions.
Amine Reactivity Highly hindered or electron-poor amines may react slowly, allowing more time for side reactions to occur.- Increase the concentration of the amine nucleophile.- Use a more active catalyst system (e.g., a palladacycle with a highly active ligand).

Navigating Regioselectivity in C-H Functionalization

Direct C-H functionalization offers an atom-economical approach to modify the pyridine ring. However, controlling the regioselectivity between the C-5, C-7, and C-8 positions is a significant challenge, especially with the directing influence of the existing substituents.

FAQ 3: I am attempting a direct arylation at the C-5 position but am getting a mixture of isomers. How can I enhance the regioselectivity?

The regioselectivity of direct C-H arylation on the imidazo[1,2-a]pyridine core is influenced by both steric and electronic factors. The C-5 position is often favored due to its electronic properties, but steric hindrance and the directing effects of other groups can lead to reactions at C-7 or C-8.

Decision-Making Workflow for Regioselective C-H Functionalization

G start Goal: Regioselective C-H Functionalization q1 Target Position? start->q1 c5 C-5 Functionalization q1->c5 C-5 c7 C-7 Functionalization q1->c7 C-7 c8 C-8 Functionalization q1->c8 C-8 c5_strat Strategy for C-5: - Utilize directing groups at C-3 (e.g., picolinamide). - Employ sterically sensitive catalysts that favor the less hindered C-5 position. c5->c5_strat c7_strat Strategy for C-7: - Often challenging to achieve high selectivity. - May require a blocking group at C-5 or C-8. - Explore conditions that favor thermodynamic control. c7->c7_strat c8_strat Strategy for C-8: - Steric hindrance from the 2-methyl group can disfavor this position. - May be accessible with smaller coupling partners or specific directing groups. c8->c8_strat trouble Problem: Mixture of Isomers c5_strat->trouble c7_strat->trouble c8_strat->trouble solution Solution: - Modify the directing group at C-3 (if applicable). - Screen a library of ligands to find one with higher steric demand. - Adjust reaction temperature and time to favor the desired isomer. - Consider a blocking group strategy for highly unselective reactions. trouble->solution

Caption: A decision workflow for troubleshooting regioselectivity in C-H functionalization.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C-6
  • To a dry Schlenk flask, add 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv.), arylboronic acid (1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if necessary).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at C-6
  • To a dry Schlenk flask, add 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv.), the amine (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 1.5 equiv.).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.08 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 90-110 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and rinse with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions at the C-6 position.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br transmetalation Transmetalation oxidative_addition->transmetalation [Ar-Pd(II)-Br]L_n reductive_elimination Reductive Elimination transmetalation->reductive_elimination [Ar-Pd(II)-Nu]L_n reductive_elimination->pd0 Ar-Nu product 6-Functionalized-imidazo[1,2-a]pyridine (Ar-Nu) reductive_elimination->product substrate 6-Bromo-imidazo[1,2-a]pyridine (Ar-Br) substrate->oxidative_addition nucleophile Nucleophile (e.g., Ar'B(OH)₂, R₂NH) nucleophile->transmetalation

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Concluding Remarks

The regioselective functionalization of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a nuanced yet highly rewarding area of synthetic chemistry. By carefully considering the electronic and steric properties of the substrate and by systematically optimizing the reaction conditions, researchers can unlock the full potential of this valuable scaffold for the development of novel chemical entities. This guide provides a starting point for troubleshooting common issues, but it is essential to remember that each specific transformation may require its own unique set of optimized conditions.

References

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 2023. URL: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 2022. URL: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 2024. URL: [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 2021. URL: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 2024. URL: [Link]

  • Buchwald–Hartwig amination. Wikipedia. URL: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. URL: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. URL: [Link]

  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei. ResearchGate. URL: [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. URL: [Link]

  • Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives. PubMed. URL: [Link]

Sources

Technical Support Center: Troubleshooting Condensation Reactions with 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic transformations involving 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of condensation reactions with this versatile heterocyclic aldehyde. We provide in-depth, field-tested insights to diagnose and resolve common experimental challenges.

Foundational Knowledge: Reactivity Profile

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a key building block in medicinal chemistry.[1][2] The imidazo[1,2-a]pyridine core is an electron-rich bicyclic heteroaromatic system, but the carbaldehyde group at the C3 position acts as a potent electron-withdrawing group. This electronic arrangement renders the aldehyde carbon highly electrophilic and susceptible to nucleophilic attack, making it an excellent substrate for various C-C bond-forming condensation reactions. The most common and effective of these is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst.[3]

Troubleshooting Decision Guide

When a condensation reaction with 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde fails, a systematic approach is crucial for diagnosis. The following flowchart outlines a logical progression for identifying and solving the root cause of the issue.

G start Reaction Failed or Underperforming no_product Problem: No Product Formation (Only Starting Material Visible) start->no_product low_yield Problem: Low Yield (Incomplete Conversion) start->low_yield side_products Problem: Complex Mixture (Multiple Spots on TLC) start->side_products cause_np1 Cause: Reagent/Catalyst Inactivity no_product->cause_np1 cause_np2 Cause: Sub-optimal Conditions no_product->cause_np2 cause_np3 Cause: Poor Starting Material Quality no_product->cause_np3 cause_ly1 Cause: Unfavorable Equilibrium low_yield->cause_ly1 cause_ly2 Cause: Insufficient Reaction Time/Temp low_yield->cause_ly2 cause_ly3 Cause: Product Loss During Workup low_yield->cause_ly3 cause_sp1 Cause: Base is Too Strong side_products->cause_sp1 cause_sp2 Cause: High Temperature Degradation side_products->cause_sp2 cause_sp3 Cause: Competing Reaction Pathways side_products->cause_sp3 sol_np1 Solution: - Use fresh, anhydrous base/catalyst. - Check pKa values to ensure appropriate base strength. cause_np1->sol_np1 sol_np2 Solution: - Screen solvents (e.g., EtOH, DMSO, Toluene). - Gradually increase temperature. cause_np2->sol_np2 sol_np3 Solution: - Confirm identity and purity of aldehyde and  nucleophile via NMR/LC-MS. cause_np3->sol_np3 sol_ly1 Solution: - Remove water (Dean-Stark, molecular sieves). - Increase equivalents of one reagent. cause_ly1->sol_ly1 sol_ly2 Solution: - Monitor reaction by TLC/LC-MS over time. - Incrementally increase temperature. cause_ly2->sol_ly2 sol_ly3 Solution: - Optimize extraction pH. - Use gentle purification methods (e.g., flash chromatography vs. distillation). cause_ly3->sol_ly3 sol_sp1 Solution: - Switch to a milder base (e.g., piperidine, pyrrolidine). - Avoid strong bases like NaOH, LDA. cause_sp1->sol_sp1 sol_sp2 Solution: - Run reaction at the lowest effective temperature. - Consider microwave irradiation for shorter times. cause_sp2->sol_sp2 sol_sp3 Solution: - Analyze crude mixture (NMR, MS) to identify byproducts. - Adjust stoichiometry or addition order. cause_sp3->sol_sp3

Caption: Troubleshooting workflow for failed condensation reactions.

Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation reaction isn't starting. My starting materials are unchanged after several hours. What's the issue?

A1: Failure to initiate is typically due to issues with activation energy or reagent viability. Consider these points:

  • Catalyst/Base Inactivity: The cornerstone of the Knoevenagel reaction is a base catalyst that is strong enough to deprotonate the active methylene compound but not so strong that it promotes self-condensation of the aldehyde.[3]

    • Causality: Weakly basic amines like piperidine, pyrrolidine, or even DBU are common choices. If these reagents are old, have absorbed atmospheric CO₂, or are of poor quality, their catalytic activity will be compromised.

    • Troubleshooting: Use a freshly opened bottle of the amine base or purify it via distillation. For reactions that are sluggish, a co-catalyst like acetic acid or titanium(IV) isopropoxide can sometimes facilitate the reaction.

  • Incorrect Solvent Choice: The solvent plays a critical role in stabilizing intermediates and facilitating proton transfer.

    • Causality: Polar aprotic solvents like DMSO or DMF are excellent at solvating ions, but protic solvents like ethanol can also be effective and are often easier to remove.[4] Some modern protocols even utilize water as a green solvent, which can promote the reaction.[5]

    • Troubleshooting: If your reaction is stalled in a non-polar solvent like toluene or THF, consider switching to ethanol or DMSO. Ensure your solvent is anhydrous if using a protocol sensitive to water.

  • Low Temperature: Condensation reactions, while often exothermic, still require sufficient activation energy.

    • Causality: Room temperature may be insufficient to overcome the energy barrier for the initial nucleophilic attack.

    • Troubleshooting: Gently heat the reaction mixture to 40-60 °C and monitor for product formation by TLC. Microwave irradiation is also a powerful tool for accelerating these reactions, often leading to cleaner products in shorter times.[6]

Q2: I'm getting a very low yield (<30%). How can I optimize the reaction for better conversion?

A2: Low yields point to an unfavorable equilibrium, sub-optimal conditions, or product loss during workup.

  • Managing the Equilibrium: The final step of the Knoevenagel condensation is the elimination of a water molecule.[7] This is a reversible step.

    • Causality: If water is allowed to accumulate, the equilibrium can shift back towards the starting materials or the intermediate aldol addition product.

    • Troubleshooting: The most effective strategy is to actively remove water as it forms. Use a Dean-Stark apparatus with a suitable solvent (like toluene or benzene) or add a chemical drying agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

  • Stoichiometry and Reaction Time:

    • Causality: An incorrect ratio of reactants can lead to unconsumed starting material. The reaction may also simply be slow and require more time to reach completion.

    • Troubleshooting: Try using a slight excess (1.1-1.2 equivalents) of the active methylene compound. Monitor the reaction progress over an extended period (e.g., 12-24 hours) by TLC or LC-MS to determine the point of maximum conversion before side product formation becomes significant.

Q3: My TLC plate shows a smear or multiple new spots. What are the likely side products and how can I prevent them?

A3: A complex reaction mixture indicates competing reaction pathways or product/reagent degradation.

  • Base-Induced Side Reactions:

    • Causality: Using a strong base (e.g., NaOH, NaOEt, LDA) is a common mistake. Strong bases can deprotonate the methyl group at the C2 position of the imidazopyridine ring, leading to undesired self-condensation or other reactions. They can also promote Cannizzaro or other disproportionation reactions.

    • Troubleshooting: Strictly use weak amine bases like piperidine or pyrrolidine.[3] These are basic enough to deprotonate malononitrile (pKa ~11) but not the C2-methyl group.

  • Thermal Degradation:

    • Causality: The imidazo[1,2-a]pyridine scaffold is generally robust, but extended heating at high temperatures (>100-120 °C) in the presence of acid or base can lead to decomposition, often visible as the reaction mixture turning dark brown or black.

    • Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If higher energy input is needed, consider using microwave synthesis which allows for rapid heating to a target temperature for a short duration, minimizing degradation.[6]

Q4: I've successfully formed my product, but it seems to decompose during silica gel chromatography. What should I do?

A4: The product, an α,β-unsaturated system, may be sensitive to the acidic nature of standard silica gel.

  • Causality: The conjugated system in the product can be susceptible to Michael addition or polymerization on the acidic surface of silica gel. The nitrogen atoms in the imidazopyridine ring can also interact strongly with silica, leading to tailing and poor recovery.

    • Troubleshooting:

      • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v). This will neutralize the acidic sites.

      • Use an Alternative Stationary Phase: If the product is still unstable, switch to a more inert stationary phase like neutral alumina or Florisil.

      • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

      • Crystallization: If possible, attempt to crystallize the product directly from the crude reaction mixture as an alternative to chromatography.

Core Protocols & Mechanisms
Generalized Protocol for Knoevenagel Condensation

This protocol provides a robust starting point for reacting 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde with a generic active methylene compound.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq).

  • Reagents: Add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq).

  • Solvent: Dissolve the solids in a suitable solvent (e.g., ethanol, 0.2 M concentration).

  • Catalyst: Add the basic catalyst (e.g., piperidine, 0.1 eq).

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80 °C) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, filter and wash with cold solvent. If not, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by recrystallization or flash column chromatography on silica gel (pre-treated with triethylamine if necessary).

Reaction Conditions Starting Points

The optimal conditions can vary based on the nucleophilicity of the active methylene compound.

Active Methylene CompoundRecommended Base (0.1-0.2 eq)SolventTemperatureNotes
MalononitrilePiperidine or PyrrolidineEthanolRT to 60 °CReaction is often fast due to the high acidity of malononitrile.
Ethyl CyanoacetatePiperidine or DBUDMSO, Ethanol50 °C to 100 °CMay require heating to achieve a reasonable rate.
Diethyl MalonateSodium Ethoxide in EthanolEthanolRefluxRequires a stronger base and higher temperatures due to lower acidity.[4]
Meldrum's AcidNo base or catalytic Acetic AcidDichloromethaneRT to 40 °CHighly acidic; often does not require a basic catalyst.
Mechanism of the Knoevenagel Condensation

The reaction proceeds through a three-step sequence: 1) base-catalyzed formation of a carbanion, 2) nucleophilic attack on the aldehyde, and 3) dehydration to form the final conjugated product.

Caption: Generalized mechanism of the Knoevenagel condensation.

References
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Publishing.
  • 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis. ChemicalBook.
  • Knoevenagel Condens
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes.
  • Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Knoevenagel condens
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv

Sources

Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the challenges and considerations of transitioning this synthesis from the laboratory bench to a larger scale.

The synthesis is typically a two-step process: first, the construction of the 6-bromo-2-methylimidazo[1,2-a]pyridine core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This guide is structured to address specific issues you may encounter in a practical, question-and-answer format.

Overall Synthetic Workflow

The pathway to the target molecule involves two primary transformations.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Amino-5-bromopyridine C 6-Bromo-2-methylimidazo[1,2-a]pyridine A->C Reflux, Ethanol B Chloroacetone B->C F 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde C->F 1. Vilsmeier Reagent 2. Aqueous Work-up D POCl3 + DMF E Vilsmeier Reagent D->E 0-10 °C E->F

Caption: Overall two-step synthesis pathway.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and provides actionable solutions.

Step 1: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine
Q1: The yield of my cyclization reaction is significantly lower on a larger scale compared to my bench-top experiments. What are the common causes?

A1: Low yields during the scale-up of the imidazo[1,2-a]pyridine core synthesis are often traced back to issues with heat transfer, mixing efficiency, and reagent quality.

  • Inefficient Heat Transfer: On a larger scale, achieving and maintaining a consistent reflux temperature throughout the reaction vessel is more challenging. Hot spots or cooler zones can lead to incomplete reactions or the formation of side products.

    • Solution: Ensure your reactor is equipped with an appropriate heating mantle and overhead stirring that provides vigorous agitation. For multi-liter vessels, confirm that the stirring vortex is sufficient to ensure homogenous mixing of the reaction slurry.

  • Purity of Starting Materials: The purity of 2-amino-5-bromopyridine is critical. Impurities from its synthesis can interfere with the cyclization.[1][2]

    • Solution: Always characterize your starting materials (2-amino-5-bromopyridine and chloroacetone) by NMR and melting point before commencing a large-scale run. If necessary, recrystallize the 2-amino-5-bromopyridine.

  • Reaction Time: A reaction that completes in 4 hours at a 100 mL scale may require longer at a 10 L scale due to slower heating and mixing dynamics.

    • Solution: Monitor the reaction progress using TLC or HPLC. Do not rely solely on the time established at the lab scale. Continue heating until the starting material is fully consumed.

Step 2: Vilsmeier-Haack Formylation
Q2: My Vilsmeier-Haack reaction is sluggish, and I'm recovering a lot of unreacted starting material. Why is this happening?

A2: This is a common issue, almost always related to the quality of the Vilsmeier reagent or insufficient activation of the substrate.

  • Moisture Contamination: The Vilsmeier reagent (the chloroiminium ion) is highly sensitive to moisture.[3] Water will rapidly quench the reagent and also react with the phosphorus oxychloride (POCl₃).

    • Solution: Use anhydrous N,N-dimethylformamide (DMF). Ensure all glassware is oven-dried or flame-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Improper Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to an incomplete reaction.

    • Solution: On scale-up, it is common to increase the excess of the Vilsmeier reagent slightly (e.g., from 1.5 equivalents to 1.8-2.0 equivalents) to drive the reaction to completion.

  • Insufficient Reaction Temperature: While the formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation step may require heating.[4]

    • Solution: After adding the 6-bromo-2-methylimidazo[1,2-a]pyridine at a low temperature (0-10 °C), allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC to determine the optimal heating time.

Q3: My final product is contaminated with several impurities, and my yield is low after purification. What are the likely side reactions?

A3: Impurity generation in a Vilsmeier-Haack reaction often points to poor temperature control or an inefficient work-up procedure.

ProblemPotential CauseRecommended Solution
Multiple Spots on TLC Overheating: The Vilsmeier reagent can act as a chlorinating agent at elevated temperatures, leading to chlorinated byproducts.[4]Maintain the lowest effective reaction temperature. Use a reactor with reliable temperature control.
Incomplete Cyclization: The reaction proceeds via an intermediate iminium salt. If the hydrolysis (work-up) is incomplete, this can lead to impurities.[5]Ensure the quenching step is performed slowly into a vigorously stirred mixture of ice and water or a dilute base to facilitate complete hydrolysis.
Product Loss During Work-up Vigorous Quench: The hydrolysis of the reaction intermediate is highly exothermic and can be difficult to control on a large scale.[4]Add the reaction mixture slowly to a large volume of crushed ice with efficient stirring. This helps to dissipate the heat and ensures the product precipitates in a manageable form.
Purification Method: Column chromatography is often not feasible for multi-kilogram scale purification.Develop a robust recrystallization protocol. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) to find conditions that provide high purity and recovery.
Q4: I'm concerned about the safety of scaling up the Vilsmeier-Haack reaction. What are the primary hazards?

A4: The primary hazard is a thermal runaway. Both the formation of the Vilsmeier reagent and the subsequent work-up are highly exothermic processes.[6]

  • Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF is very exothermic. A loss of cooling during the addition of POCl₃ can lead to a dangerous and rapid increase in temperature and pressure.

    • Mitigation: Add the POCl₃ dropwise to the DMF at 0-5 °C using an addition funnel. Ensure the reactor's cooling system is robust and can handle the heat load. Never add DMF to POCl₃.

  • Reaction Quench: As mentioned, quenching the reaction mixture in water is also extremely exothermic.

    • Mitigation: Always add the reaction mixture to ice/water, never the other way around. Use a vessel that is at least 5-10 times the volume of the reaction mixture to accommodate the quench.

Below is a decision tree for troubleshooting common Vilsmeier-Haack formylation issues.

G start Low Yield or Impure Product in Vilsmeier-Haack Reaction check_sm Is Starting Material (SM) Consumed (TLC/HPLC)? start->check_sm reagent_quality Check Quality of Reagents (Anhydrous DMF, POCl3) check_sm->reagent_quality No impurities Significant Impurities Observed? check_sm->impurities Yes temp_time Increase Reaction Temperature/Time reagent_quality->temp_time OK solve_reagent Use Anhydrous Solvents. Run under Inert Gas. reagent_quality->solve_reagent Suspect solve_temp Heat to 60-70°C and Monitor Progress. temp_time->solve_temp overheating Potential Overheating? (Formation of Byproducts) impurities->overheating workup Review Work-up Procedure overheating->workup No solve_overheating Maintain Lowest Effective Temperature. Improve Cooling. overheating->solve_overheating Yes solve_workup Ensure Slow, Controlled Quench into Ice/Water. workup->solve_workup

Caption: Troubleshooting the Vilsmeier-Haack reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: Are there alternative reagents to POCl₃ for the Vilsmeier-Haack reaction?

A1: Yes, other reagents can be used to generate the Vilsmeier reagent, such as thionyl chloride (SOCl₂) or oxalyl chloride, but POCl₃ is the most common due to its effectiveness and relatively low cost. For some substrates, a pre-formed Vilsmeier salt, like (chloromethylene)dimethylammonium chloride, can be used, which may offer better control but is more expensive.

Q2: What is the mechanism of the Vilsmeier-Haack reaction?

A2: The reaction involves two main stages. First, DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5] Second, the electron-rich imidazo[1,2-a]pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium salt is then hydrolyzed during aqueous work-up to yield the final aldehyde.[7][8]

Q3: How critical is the quality of the 2-amino-5-bromopyridine starting material?

A3: It is extremely critical. 2-Amino-5-bromopyridine is typically prepared by the bromination of 2-aminopyridine.[9][10] This reaction can sometimes produce dibrominated or other isomeric byproducts. These impurities can carry through to the cyclization step, leading to the formation of undesired imidazopyridine derivatives that may be difficult to separate from the desired intermediate.

Q4: What are the best practices for reaction monitoring during scale-up?

A4: Visual checks are unreliable. For both steps, employ in-process controls (IPCs).

  • Thin Layer Chromatography (TLC): Excellent for quick qualitative checks of starting material consumption and product formation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing you to accurately determine the reaction endpoint and identify the formation of impurities in real-time. This is the preferred method for process development and scale-up.

References

  • ChemicalBook. 2-Amino-5-bromopyridine synthesis.
  • PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine.
  • Patsnap. Preparation method of 2-amino-5-bromopyridine - CN102060773A.
  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine.
  • Google Patents. A kind of preparation method of 2- amino -5- bromopyridine - CN109748864A.
  • ChemicalBook. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis.
  • Reddit. Having some troubles with a Vislmeier-Haack reaction.
  • Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - CN103788092A.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Benchchem.
  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo vs. 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically significant agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The functionalization of this core, particularly at the 6-position, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, comparative analysis of the reactivity of two key intermediates: 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde and its 6-chloro analogue. Understanding the nuanced differences in their chemical behavior is paramount for researchers in drug discovery and process development, enabling more informed decisions in synthetic route design and optimization.

Electronic Landscape: The Influence of the Halogen at C6

The inherent reactivity of an aryl or heteroaryl halide is fundamentally governed by the nature of the carbon-halogen (C-X) bond. In the context of the imidazo[1,2-a]pyridine ring, the halogen at the C6 position exerts a significant influence on the electron density of the scaffold. Both chlorine and bromine are more electronegative than carbon, leading to a net electron-withdrawing inductive effect (-I). This effect polarizes the C-X bond and reduces the overall electron density of the pyridine ring.

However, the key differentiator in reactivity, especially in transition-metal-catalyzed reactions, is the strength of the C-X bond . The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy is a critical factor in reactions where the cleavage of this bond is a rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[3][4]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for C-C bond formation in modern organic synthesis.[5][6][7] The choice between a bromo or chloro substrate can dramatically impact reaction efficiency, catalyst selection, and overall yield.

The Suzuki-Miyaura Coupling: A Case Study

The Suzuki-Miyaura reaction provides an excellent platform for comparing the reactivity of our two target compounds. The catalytic cycle hinges on three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step) Ar-Pd(II)-X Ar-Pd(II)(L₂)X Transmetal Transmetalation Ar-Pd(II)-Ar Ar-Pd(II)(L₂)Ar' RedElim Reductive Elimination Product Ar-Ar' (Product)

The oxidative addition step, where the palladium(0) catalyst inserts into the C-X bond, is typically the rate-limiting step.[3] Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, the 6-bromo analogue undergoes oxidative addition much more readily.[3][4]

Consequences for Experimental Design:

  • Catalyst Choice: Reactions with aryl chlorides often necessitate more sophisticated and electron-rich phosphine ligands (e.g., bulky biarylphosphines like SPhos or XPhos) and higher catalyst loadings to facilitate the challenging oxidative addition step.[9] In contrast, the more reactive aryl bromides can often be coupled effectively with standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under milder conditions.

  • Reaction Conditions: Suzuki couplings of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde can typically be performed at lower temperatures and with shorter reaction times compared to its 6-chloro counterpart. Achieving comparable yields with the chloro derivative may require elevated temperatures (often >100 °C) and prolonged heating.

  • Chemoselectivity: In molecules containing both chlorine and bromine substituents, palladium catalysts will selectively react at the more labile C-Br bond, allowing for sequential functionalization.[3]

Data Summary: Suzuki-Miyaura Coupling Performance

The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of both substrates with phenylboronic acid, based on established principles and literature precedents for similar heteroaryl halides.

Parameter6-Bromo Analogue6-Chloro AnalogueRationale & Reference
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with SPhos/XPhosC-Cl bond activation requires more electron-rich, bulky ligands.[9]
Catalyst Loading 1-3 mol%3-5 mol%Higher catalyst loading needed to overcome the higher activation energy of C-Cl bond cleavage.[3]
Reaction Temp. 80-100 °C100-120 °CHigher thermal energy is required to facilitate the oxidative addition to the stronger C-Cl bond.
Reaction Time 2-6 hours12-24 hoursSlower rate of oxidative addition for the chloride leads to longer reaction times.
Typical Yield Good to ExcellentModerate to GoodThe higher reactivity of the bromide generally translates to higher isolated yields under optimized conditions.

Experimental Protocols

The following protocols provide a validated starting point for researchers performing a Suzuki-Miyaura cross-coupling reaction with these substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup A 1. Add Halo-Imidazopyridine, Boronic Acid, and Base to Flask B 2. Evacuate and Backfill with Inert Gas (e.g., Argon) A->B C 3. Add Solvent and Catalyst B->C D 4. Heat to Desired Temperature C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Workup E->F G 7. Purification (Column Chromatography) F->G

Protocol 1: Suzuki Coupling of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
  • Reagent Assembly: To a flame-dried reaction vial, add 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon for 10 minutes.

  • Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water (0.1 M). Bubble argon through the solution for another 5 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
  • Reagent Assembly: To a flame-dried microwave vial, add 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 equiv), arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Seal the vial and purge with argon for 10 minutes.

  • Solvent and Catalyst Addition: Add toluene (0.1 M). Bubble argon through the solution for 5 minutes. Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.04 equiv) and a suitable phosphine ligand such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.08 equiv).

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS. Microwave irradiation can sometimes be used to shorten reaction times.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Outlook

The choice between 6-bromo- and 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde as a synthetic intermediate has significant practical implications.

  • The 6-bromo derivative is the substrate of choice for rapid analogue synthesis and initial exploration of chemical space due to its higher reactivity, which allows for the use of milder conditions, standard catalysts, and shorter reaction times.

  • The 6-chloro derivative , while more challenging to activate, offers advantages in terms of cost-effectiveness and availability for large-scale synthesis. The development of highly active catalyst systems has made the coupling of aryl chlorides more feasible, though it often requires more rigorous optimization.[9]

For drug development professionals, this comparison underscores a classic trade-off between reactivity and cost/availability. The bromo-compound facilitates faster discovery, while the chloro-analogue may be more economical for later-stage development, provided the coupling chemistry can be robustly optimized. A thorough understanding of these reactivity differences is crucial for the efficient and strategic synthesis of novel imidazo[1,2-a]pyridine-based therapeutics.

References

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL: [Link]

  • Title: Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction Source: ResearchGate URL: [Link]

  • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: ResearchGate URL: [Link]

  • Title: Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: MDPI URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines Source: Royal Society of Chemistry URL: [Link]

Sources

The Impact of Halogen Substitution on the Biological Activity of Imidazo[1,2-a]pyridines: A Comparative Guide Focused on 6-Bromo Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic potential. This bicyclic heterocyclic system is a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological efficacy of these molecules is profoundly influenced by the nature and position of substituents on the pyridine ring. Among these, halogen substitution at the 6-position has proven to be a particularly fruitful strategy for modulating potency and selectivity. This guide provides a comparative analysis of the biological activity of 6-bromo-imidazo[1,2-a]pyridines versus other 6-halo-substituted analogues, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

The Strategic Role of Halogenation in Drug Design

Halogen atoms, owing to their unique electronic and steric properties, are powerful tools in medicinal chemistry for fine-tuning the pharmacological profile of lead compounds. The introduction of a halogen, such as fluorine, chlorine, bromine, or iodine, at the 6-position of the imidazo[1,2-a]pyridine ring can significantly impact:

  • Lipophilicity: Affecting cell membrane permeability and oral absorption.

  • Metabolic Stability: Halogenation can block sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity.

  • Electronic Effects: The electron-withdrawing nature of halogens can modulate the electronic distribution within the heterocyclic system, influencing its reactivity and interaction with target biomolecules.

The choice of halogen is critical, as each imparts distinct properties. Fluorine, the most electronegative, can alter pKa and form strong hydrogen bonds. Chlorine and bromine have similar electronegativity and size, often leading to comparable biological activities. Iodine, the largest and most polarizable, can form strong halogen bonds and is often used in radiolabeling for imaging studies.

Comparative Analysis of Biological Activities

This section delves into a comparative analysis of 6-bromo-imidazo[1,2-a]pyridines against their fluoro, chloro, and iodo counterparts across key therapeutic areas.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold has yielded numerous potent anticancer agents. Halogenation at the 6-position has been shown to be a critical determinant of their cytotoxic and antiproliferative effects.

Structure-Activity Relationship (SAR) Insights:

Studies have shown that the presence of a halogen at the 6-position generally enhances anticancer activity. While direct comparative studies of all four halogens are limited, available data suggests that both electron-withdrawing and steric factors play a role. For instance, in a series of 6-substituted imidazo[1,2-a]pyridines, compounds with various substituents were found to exhibit excellent activity against colon cancer cell lines HT-29 and Caco-2[1].

In another study, a series of novel imidazo[1,2-a]pyridines were evaluated for their anticancer activity against breast cancer cells. The results indicated that the nature of the substituent at the 6-position significantly influenced the cytotoxic effects[2]. While this study did not provide a direct comparison of all halogens, it highlights the importance of this position for activity.

The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway[3][4].

Quantitative Comparison of Anticancer Activity:

Compound ClassCancer Cell LineAssayIC50 (µM)Reference
6-Chloro-imidazo[1,2-a]pyridine Derivatives HCC827 (Non-small cell lung cancer)MTT0.09[5]
A549 (Non-small cell lung cancer)MTT0.21[5]
MCF-7 (Breast cancer)MTT0.15[5]
Other Imidazo[1,2-a]pyridine Derivatives HCC1937 (Breast Cancer)MTT45 (IP-5), 47.7 (IP-6)[2][6][7][8]
HeLa (Cervical Cancer)Proliferation9.7 - 44.6[3]

Note: This table compiles data from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding Plate cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours. B 2. Compound Treatment Treat cells with various concentrations of test compounds. Incubate for 48-72 hours. A->B C 3. MTT Addition Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. B->C D 4. Formazan Solubilization Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. C->D E 5. Absorbance Measurement Read the absorbance at 570 nm using a microplate reader. D->E

Caption: General workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Imidazo[1,2-a]pyridines have emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi. The nature of the halogen at the 6-position can influence the antimicrobial spectrum and potency.

Structure-Activity Relationship (SAR) Insights:

A study on the synthesis and antimicrobial screening of chalcones containing the imidazo[1,2-a]pyridine nucleus revealed that the substitution pattern on the scaffold is crucial for activity[9]. While a direct comparison of all 6-halo derivatives was not the focus, the presence of electron-withdrawing groups was noted to affect the biological response.

Another study on imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents showed that the nature of the substituents on the phenyl ring at the C-2 position and substituents at other positions influenced the activity against both Gram-positive and Gram-negative bacteria[9].

Quantitative Comparison of Antimicrobial Activity (MIC values):

Compound ClassBacterial StrainMIC (µg/mL)Reference
6-Bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine S. aureusPotent activity[10]
E. coliPotent activity[10]
6-Chloro-imidazo[1,2-a]pyridine-3-carbaldehyde derivatives S. aureus< 6.25
E. coli< 6.25

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Workflow for Broth Microdilution Assay

MIC_Workflow A 1. Serial Dilution Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate. B 2. Inoculation Add a standardized bacterial suspension to each well. A->B C 3. Incubation Incubate the plate at 37°C for 18-24 hours. B->C D 4. Visual Assessment Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. C->D

Caption: General workflow for the Broth Microdilution MIC assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Imidazo[1,2-a]pyridine derivatives have demonstrated promising anti-inflammatory effects, often through the modulation of key inflammatory pathways.

Mechanism of Action:

The anti-inflammatory activity of imidazo[1,2-a]pyridines is often attributed to their ability to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) and nitric oxide synthase (NOS), which are key mediators of the inflammatory response. Some derivatives have also been shown to modulate the STAT3/NF-κB signaling pathway, which plays a critical role in inflammation and cancer.

Signaling Pathway: STAT3/NF-κB in Inflammation

Inflammation_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine Receptor STAT3 STAT3 Receptor->STAT3 IKK IKK Receptor->IKK pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer pIkB p-IκBα IKK->pIkB IkB IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n pIkB->NFkB releases Gene Inflammatory Gene Expression (iNOS, COX-2, Cytokines) pSTAT3_dimer->Gene NFkB_n->Gene Cytokine Inflammatory Stimuli (e.g., LPS, Cytokines) Cytokine->Receptor Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->pSTAT3 Inhibits Imidazopyridine->NFkB_n Inhibits

Caption: Simplified STAT3/NF-κB signaling pathway in inflammation.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

  • Incubation with Inhibitor: Incubate the enzyme with various concentrations of the test compound (or a vehicle control) for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2), a product of the COX reaction, using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Perspectives

The 6-halo-substituted imidazo[1,2-a]pyridines represent a rich source of biologically active molecules with significant therapeutic potential. The available data, while not always providing a direct head-to-head comparison, strongly suggests that the nature of the halogen at the 6-position is a critical determinant of potency and selectivity across anticancer, antimicrobial, and anti-inflammatory activities.

The 6-bromo derivatives, in particular, have demonstrated promising activity in several studies. However, a systematic investigation directly comparing 6-bromo compounds with their 6-fluoro, 6-chloro, and 6-iodo counterparts under standardized assay conditions is warranted. Such studies would provide invaluable structure-activity relationship data to guide the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics with enhanced efficacy and safety profiles. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors.

References

  • Ali, M. A., Ismail, R., Choon, T. S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216.
  • Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837.
  • BenchChem. (2025). A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents.
  • Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents. Medicinal Chemistry Research, 24(1), 134-143.
  • Abcam. (n.d.). MTT assay protocol.
  • iGEM. (2014). In Vitro: MTT Assay.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Jafari, B., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 30(6), 2269-2285.
  • Manetti, F., et al. (1998). Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. Il Farmaco, 53(8-9), 616-624.
  • ATCC. (n.d.).
  • Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Marquez-Flores, Y. K., et al. (2016). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Molecules, 21(11), 1563.
  • Al-Ghorbani, M., et al. (2022).
  • Wang, H., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(31), 6766-6770.
  • Ali, A., et al. (2020). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. Journal of Molecular Structure, 1222, 128913.
  • Al-Tel, T. H., et al. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(12), 5865-5872.
  • BenchChem. (2025).
  • BenchChem. (n.d.). 6-Bromo-8-fluoro-2-methylimidazo[1,2-A]pyridine.
  • Boufroura, H., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583.
  • Ellinghaus, H. (2021, September 27).
  • Wang, X., et al. (2019). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent.
  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209.
  • Ferreira, L. A. P., et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters, 15(1), 1-21.
  • Hussein, A. M., et al. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Egyptian Journal of Chemistry, 66(10), 321-331.
  • Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
  • Revankar, G. R., Matthews, T. R., & Robins, R. K. (1975). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry, 18(12), 1253-1255.
  • Nagaraj, A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research, 16(12), 13-18.
  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Bouattour, A., et al. (2023). Minimum inhibitory concentration (MIC in μg/mL) of synthesized compounds. Journal of Molecular Structure, 1282, 135213.
  • Kone, M., et al. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. GSC Biological and Pharmaceutical Sciences, 20(3), 160-166.
  • Kumar, A., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Medicinal Chemistry, 13(9), 1109-1123.
  • Kung, M. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-243.
  • Massoud, A. M., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Molecules, 26(18), 5555.
  • Lee, J., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018-5022.
  • Anderson, R., & Theron, A. J. (2008). Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure. Clinical and Experimental Immunology, 154(2), 290-297.
  • Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Kumar, P., et al. (2019). MICROWAVE-ASSISTED SYNTHESIS OF IMIDAZO[1,2-a]PYRIDINE DERIVATIVES AND THEIR ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 10(3), 1166-1174.
  • Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
  • Marcilla Diaz, A., et al. (n.d.). Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties.
  • Rao, V. R., et al. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Asian Journal of Pharmaceutical and Clinical Research, 4(4), 69-73.
  • Orzeł, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5467.

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and a Strategic Starting Point

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its rigid, bicyclic structure is present in numerous marketed drugs, including the widely prescribed anxiolytics zolpidem and alpidem.[1][2] This scaffold's true power lies in its synthetic tractability and its ability to present substituents in a well-defined three-dimensional space, making it an ideal foundation for drug discovery campaigns. The imidazo[1,2-a]pyridine framework has been successfully leveraged to develop potent agents with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[3][4]

This guide focuses on a specific, strategically designed starting point for an SAR investigation: 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde . Each substituent on this core has been chosen for a specific scientific reason:

  • The 3-Carbaldehyde: This aldehyde is not intended to be a primary pharmacophore but rather a versatile synthetic handle. It provides a reactive site for the facile generation of a diverse chemical library through well-established reactions like Schiff base formation, Wittig reactions, and aldol condensations.[5]

  • The 6-Bromo Group: Halogens, particularly bromine, are pivotal in medicinal chemistry. The bromo group at the 6-position acts as a potent electron-withdrawing group, modulating the electronic properties of the entire ring system. This can influence pKa, hydrogen bonding potential, and metabolic stability. Furthermore, it serves as a valuable vector for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira) should the core prove promising. Studies on related scaffolds have shown that electron-withdrawing groups in this region can be crucial for potent biological activity.[6][7]

  • The 2-Methyl Group: This small alkyl group can serve as an important anchoring point within a protein's binding pocket, often fitting into small hydrophobic pockets to enhance binding affinity. Its influence on activity is a key question in any SAR study.

This guide provides a logical framework for initiating an SAR campaign, comparing potential derivatization strategies, and outlining the necessary experimental protocols to validate your findings.

Part 1: A Campaign Workflow for SAR Exploration

A successful SAR campaign requires a systematic approach, moving from synthesis to screening and iterative optimization. The workflow below outlines a self-validating system where synthetic choices are directly informed by biological outcomes.

SAR_Workflow cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis & Iteration A Core Scaffold: 6-Bromo-2-methylimidazo[1,2-a] pyridine-3-carbaldehyde B React with diverse primary amines A->B C React with diverse methyl ketones A->C D Library 1: Schiff Base Derivatives B->D E Library 2: Chalcone Derivatives C->E F Primary Screen: In vitro Cytotoxicity Assay (e.g., MTT against A549, MCF-7) D->F E->F G Secondary Screen: Target-based Assay (e.g., Kinase Inhibition) F->G Active 'Hits' H SAR Analysis: Identify key structural features for activity and toxicity G->H I Design Next-Generation Compounds H->I Informed Design

Caption: A logical workflow for the SAR exploration of the core scaffold.

Part 2: Comparative Guide to Derivatization at the C3-Position

The aldehyde at the C3-position is the primary point of diversification. Below, we compare two robust and high-yielding synthetic strategies to generate structurally distinct libraries.

Strategy A: Schiff Base Formation for Planar Extension

The condensation of the core aldehyde with various primary amines to form Schiff bases (imines) is one of the most straightforward methods to rapidly explore the chemical space around the scaffold. This reaction typically proceeds under mild conditions and introduces a nitrogen atom capable of acting as a hydrogen bond acceptor. The resulting C=N double bond maintains planarity, extending the conjugated system of the core.

Rationale: This strategy allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. By varying the electronic properties of the amine (e.g., using aniline, 4-nitroaniline, or 4-methoxyaniline), one can systematically probe the electronic requirements of the target binding pocket. Studies on related heterocyclic compounds have shown that Schiff base formation can lead to potent antimicrobial and anticancer agents.[8][9]

Table 1: Comparison of Proposed Schiff Base Derivatives and Their SAR Rationale

Compound ID R-Group (from R-NH₂) Rationale for Inclusion Predicted Impact on Activity
SB-1 Phenyl Unsubstituted parent compound to establish a baseline. Baseline
SB-2 4-Hydroxyphenyl Introduces a hydrogen bond donor/acceptor group.[6] Potentially increased potency
SB-3 4-Trifluoromethylphenyl Adds a strong electron-withdrawing group and a lipophilic tag.[6] Potentially increased potency
SB-4 4-Methoxyphenyl Introduces an electron-donating group. Comparative compound
SB-5 Pyridin-4-yl Introduces a basic nitrogen for potential salt formation and H-bonding. Improved solubility and potency

| SB-6 | Thiazol-2-yl | Introduces a different heteroaromatic system. | Explore alternative binding modes |

Strategy B: Claisen-Schmidt Condensation for 3D Scaffolds

The base-catalyzed Claisen-Schmidt condensation with methyl ketones yields α,β-unsaturated ketones, commonly known as chalcones. This reaction creates a flexible three-carbon linker between the imidazopyridine core and a new aromatic substituent.

Rationale: Chalcones are a well-known class of bioactive molecules with extensive applications as anticancer and anti-inflammatory agents.[5] The introduction of the enone functionality provides both a Michael acceptor and a flexible linker, allowing the appended aryl group to adopt different orientations within a binding site. This provides a significant structural and conformational divergence from the planar Schiff bases.

Table 2: Comparison of Proposed Chalcone Derivatives and Their SAR Rationale

Compound ID R-Group (from R-CO-CH₃) Rationale for Inclusion Predicted Impact on Activity
CH-1 Phenyl Unsubstituted parent compound to establish a baseline. Baseline
CH-2 4-Chlorophenyl Introduces a lipophilic, electron-withdrawing halogen. Potentially increased potency
CH-3 4-Dimethylaminophenyl Adds a strong electron-donating group. Comparative compound
CH-4 Thien-2-yl Explores bioisosteric replacement of the phenyl ring. Explore alternative binding modes

| CH-5 | 4-Nitrophenyl | Introduces a strong electron-withdrawing group. | Potentially increased potency |

Part 3: Foundational Experimental Protocols

The trustworthiness of any SAR guide rests on the reproducibility of its methods. The following protocols are detailed to ensure they can be implemented as a self-validating system.

Protocol 1: General Synthesis of Schiff Base Derivatives (e.g., SB-1)

This protocol describes a standard, reliable method for imine formation.

  • Reactant Preparation: In a 25 mL round-bottom flask, dissolve 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) in 10 mL of absolute ethanol.

  • Addition of Amine: Add aniline (1.05 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A precipitate will often form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the pure Schiff base. If no precipitate forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: In Vitro Cytotoxicity Evaluation via MTT Assay

This is a standard colorimetric assay to determine the cytotoxic effects of the synthesized compounds against cancer cell lines, such as the A549 lung cancer line.[10][11]

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of your test compounds in DMSO. Serially dilute the compounds in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include "vehicle control" wells with DMSO at the same concentration and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Part 4: Consolidated SAR Summary and Future Directions

Based on the analysis of related imidazo[1,2-a]pyridine series, a hypothetical SAR map can be constructed to guide future optimization efforts. This diagram summarizes the key takeaways and suggests which positions on the scaffold are most sensitive to modification.

Caption: Key SAR hypotheses for the 6-Bromo-2-methylimidazo[1,2-a]pyridine scaffold.

Future Directions: Should the initial screens yield potent "hit" compounds, the next logical steps would involve:

  • Exploring the C6 Position: For the most active cores, replace the bromo group using Suzuki or Buchwald-Hartwig coupling to introduce various aryl and amino substituents, respectively. This will determine the steric and electronic tolerance at this position.

  • Modifying the C2 Position: Synthesize analogs where the 2-methyl group is replaced with other small alkyl groups (ethyl, cyclopropyl) or a hydrogen atom to probe for hydrophobic interactions.

  • Target Deconvolution: For compounds with potent anticancer activity, perform target-based assays against a panel of common oncogenic kinases (e.g., PI3K, c-Met, CDK) for which imidazo[1,2-a]pyridines have shown activity.[12][13][14]

By following this structured, data-driven approach, researchers can efficiently navigate the chemical space around the 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde core to identify novel and potent therapeutic candidates.

References

  • Khan, I., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(7), 101679. [Link]

  • Li, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 74, 128919. [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 61(17), 7877-7893. [Link]

  • Kouadio, K. F., et al. (2021). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry, 11, 235-246. [Link]

  • Ali, M. A., et al. (2012). Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. Journal of the Serbian Chemical Society, 77(1), 29-41. [Link]

  • Xia, G., et al. (2020). Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors. European Journal of Medicinal Chemistry, 193, 112239. [Link]

  • Aliwani, H., et al. (2021). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 354(10), e2100155. [Link]

  • Narayan, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(1), e230224227273. [Link]

  • Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 9369934. [Link]

  • Oh, S. J., et al. (2016). Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4092-4096. [Link]

  • de Farias, F. M., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ChemMedChem, e202400139. [Link]

  • Sharma, D., et al. (2023). Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Derivatives. Molecules, 28(6), 2568. [Link]

  • G, S., et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. Chemistry & Biodiversity, 20(10), e202300958. [Link]

  • S, S. K., & G, P. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Organic & Biomolecular Chemistry, 18(43), 8753-8775. [Link]

  • Kumar, S., et al. (2018). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Asian Journal of Research in Chemistry, 11(4), 863-868. [Link]

  • Narayan, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(1), e230224227273. [Link]

  • Reddy, T. S., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic Chemistry, 113, 104991. [Link]

Sources

A Researcher's Guide to the In Vitro Screening of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of this bicyclic heterocyclic system allows for the fine-tuning of its pharmacological profile. This guide focuses on derivatives of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a versatile intermediate for generating a diverse library of candidate molecules.

This document serves as a comprehensive comparison and methodological guide for researchers engaged in the in vitro screening of these derivatives. We will explore the rationale behind experimental choices for evaluating their potential as anticancer, antimicrobial, and enzyme-inhibitory agents, provide detailed protocols, and present a comparative analysis based on structure-activity relationship (SAR) data from closely related imidazo[1,2-a]pyridine series.

The Strategic Importance of the 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde Scaffold

The core structure of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde offers several strategic advantages for medicinal chemistry exploration:

  • The Imidazo[1,2-a]pyridine Core: This fused ring system is relatively rigid, presenting substituents in a well-defined spatial orientation, which is crucial for specific interactions with biological targets.

  • The 3-Carbaldehyde Group: This aldehyde functionality is a key reactive handle for introducing a wide variety of chemical moieties through reactions like condensation, oxidation, reduction, and the formation of Schiff bases, hydrazones, and oximes. This allows for the systematic exploration of the chemical space around this position to optimize target engagement.

  • The 6-Bromo Substituent: The bromine atom at the 6-position influences the electronic properties of the ring system and provides a site for further modification through cross-coupling reactions, enabling the introduction of aryl, alkyl, or other functional groups to probe for additional binding interactions.

  • The 2-Methyl Group: The methyl group at the 2-position can contribute to hydrophobic interactions within a target's binding pocket and influences the overall lipophilicity of the molecule.

Comparative In Vitro Screening: A Multi-faceted Approach

Given the broad biological potential of the imidazo[1,2-a]pyridine scaffold, a primary screening cascade should assess the activity of new derivatives across several key therapeutic areas. This guide will focus on three common areas of investigation: anticancer, antimicrobial, and specific enzyme inhibition.

Workflow for In Vitro Screening of Novel Derivatives

G cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Data Analysis & Hit Identification cluster_3 Secondary & Mechanistic Assays synthesis Synthesis of Derivatives from 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde screen_anti Anticancer Screening (e.g., MTT Assay) synthesis->screen_anti Test Compounds screen_micro Antimicrobial Screening (e.g., Broth Microdilution) synthesis->screen_micro Test Compounds screen_enzyme Enzyme Inhibition Screening (Target-specific assay) synthesis->screen_enzyme Test Compounds analysis Calculate IC50 / MIC Identify 'Hit' Compounds screen_anti->analysis screen_micro->analysis screen_enzyme->analysis secondary Apoptosis Assays Mechanism of Action Studies Selectivity Profiling analysis->secondary Prioritized Hits G cluster_0 Enzyme Inhibition Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) S->ES I Inhibitor (I) (Derivative) I->EI P Product (P) ES->P

Caption: A simplified representation of competitive enzyme inhibition.

Conclusion

The 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic in vitro screening approach, employing assays for cytotoxicity, antimicrobial activity, and specific enzyme inhibition, is crucial for identifying and prioritizing lead candidates. While direct comparative data for derivatives of this specific scaffold is an area for future research, the structure-activity relationships observed in analogous imidazo[1,2-a]pyridine series provide a valuable roadmap for rational drug design. By combining versatile synthesis with robust and well-validated in vitro screening protocols, researchers can effectively explore the therapeutic potential of this privileged heterocyclic system.

References

  • (Reference not found in provided search results)
  • BenchChem. (2025).
  • MI - Microbiology. (n.d.). Broth Microdilution.
  • Abcam. (n.d.).
  • (n.d.).
  • (Reference not found in provided search results)
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • (Reference not found in provided search results)
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • Arch Pharm (Weinheim). (2024).
  • (Reference not found in provided search results)
  • Org Biomol Chem. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing.
  • (Reference not found in provided search results)
  • Pharmaceutics. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl)
  • (Reference not found in provided search results)
  • ResearchGate. (2023).
  • Drug Des Devel Ther. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed.
  • ACS Omega. (2025).
  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • Assay Guidance Manual - NCBI Bookshelf - NIH. (2012). Mechanism of Action Assays for Enzymes.
  • (Reference not found in provided search results)
  • Bioorg Med Chem Lett. (2012). Antibacterial activities of Groebke-Blackburn-Bienaymé-derived imidazo[1,2-a]pyridin-3-amines. PubMed.
  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • (Reference not found in provided search results)
  • (Reference not found in provided search results)

Sources

A Comparative Guide to the Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a pivotal intermediate in contemporary medicinal chemistry. Its fused heterocyclic scaffold, known as imidazo[1,2-a]pyridine, is recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including anti-cancer agents, anti-ulcer drugs, and central nervous system modulators.[1][2][3][4] The specific substitution pattern of this molecule—a bromine atom at the 6-position for further functionalization, a methyl group at the 2-position, and a reactive carbaldehyde at the 3-position—makes it an exceptionally versatile building block for drug discovery and development programs.[5]

This guide provides an in-depth, objective comparison of the primary synthetic strategies for preparing this target molecule. We will dissect two distinct and logical routes, evaluating them based on efficiency, reagent accessibility, safety, and scalability. The discussion is grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their specific synthetic goals.

Retrosynthetic Analysis: Two Competing Strategies

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection approaches. The choice between these routes represents a fundamental strategic decision in the synthesis plan.

  • Route 1 (Stepwise Approach): This strategy involves the initial formation of the 6-bromo-2-methylimidazo[1,2-a]pyridine core, followed by a subsequent formylation reaction at the electron-rich C3 position. This is a classic and robust approach.

  • Route 2 (Convergent Approach): This more direct strategy involves the cyclization of a substituted aminopyridine with a three-carbon synthon that already contains the aldehyde functionality or a direct precursor, forming the complete substituted ring system in a single key step.

G cluster_0 Retrosynthetic Overview cluster_1 Route 1: Stepwise cluster_2 Route 2: Convergent Target 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde R1_Formylation C3-Formylation (Vilsmeier-Haack) Target->R1_Formylation Disconnect C-C bond R2_Cyclization Direct Cyclization Target->R2_Cyclization Disconnect N-C & C-N bonds R1_Core 6-Bromo-2-methyl- imidazo[1,2-a]pyridine R1_Precursors 2-Amino-5-bromopyridine + Chloroacetone R1_Core->R1_Precursors Disconnect N-C & C-N bonds R1_Formylation->R1_Core R2_Precursors 2-Amino-5-bromopyridine + 2-Bromomalonaldehyde R2_Cyclization->R2_Precursors

Caption: Retrosynthetic analysis of the target molecule, outlining the two primary disconnection strategies.

Route 1: Stepwise Construction and Subsequent Formylation

This well-trodden path separates the synthesis into two distinct phases: the construction of the heterocyclic core and its subsequent functionalization. This modularity allows for optimization at each stage and often relies on readily available starting materials.

Part A: Synthesis of the 6-Bromo-2-methylimidazo[1,2-a]pyridine Core

The cornerstone of this route is the classic condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[6][7]

  • Preparation of 2-Amino-5-bromopyridine: The journey begins with the regioselective bromination of 2-aminopyridine. While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred in a laboratory setting due to its solid nature and safer handling profile.[8] The reaction proceeds via electrophilic aromatic substitution, with the amino group directing the incoming electrophile to the para-position (C5).

  • Condensation and Cyclization: The synthesized 2-amino-5-bromopyridine is then reacted with an α-haloketone, typically 1-chloropropan-2-one (chloroacetone). The mechanism involves an initial SN2 reaction where the more nucleophilic endocyclic pyridine nitrogen attacks the α-carbon of chloroacetone, displacing the chloride.[7] The resulting pyridinium salt intermediate then undergoes an intramolecular condensation between the exocyclic amino group and the ketone, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

G cluster_0 Route 1 Workflow Start 2-Aminopyridine Step1 Bromination (NBS, Acetone) Start->Step1 Intermediate1 2-Amino-5-bromopyridine Step1->Intermediate1 Step2 Condensation/ Cyclization (Chloroacetone, Reflux) Intermediate1->Step2 Intermediate2 6-Bromo-2-methyl- imidazo[1,2-a]pyridine Step2->Intermediate2 Step3 Vilsmeier-Haack Formylation (POCl3, DMF) Intermediate2->Step3 Product Target Molecule Step3->Product

Caption: Stepwise workflow for the synthesis via Route 1.

Part B: Vilsmeier-Haack Formylation

With the core synthesized, the final step is the introduction of the carbaldehyde group at the C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation on electron-rich heterocyclic systems.[9][10]

The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid halide (typically phosphorus oxychloride, POCl₃).[11][12] This iminium ion is a potent electrophile. The electron-rich C3 position of the imidazo[1,2-a]pyridine ring attacks the Vilsmeier reagent in an electrophilic substitution reaction. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[12][13]

Experimental Protocols: Route 1

Protocol 1A: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine

  • Bromination: To a solution of 2-aminopyridine (1 equivalent) in acetone, add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at 0-10 °C.[14]

  • Allow the reaction to stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure. The residue can be recrystallized from ethanol/water to afford 2-amino-5-bromopyridine as a solid.[14]

  • Cyclization: Combine 2-amino-5-bromopyridine (1 equivalent) and 1-chloropropan-2-one (1.2 equivalents) in a suitable solvent such as ethanol or acetonitrile.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield 6-bromo-2-methylimidazo[1,2-a]pyridine.

Protocol 1B: Vilsmeier-Haack Formylation

  • In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃) (3 equivalents) to anhydrous N,N-dimethylformamide (DMF) (5 equivalents) with stirring.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 6-bromo-2-methylimidazo[1,2-a]pyridine (1 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with sodium hydroxide or sodium carbonate until pH 8-9.

  • The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization or column chromatography can be used for further purification to yield the final product.

Route 2: Convergent Synthesis via Direct Cyclization

This approach aims for higher efficiency by constructing the fully substituted heterocyclic system in a single, decisive step. This is achieved by reacting 2-amino-5-bromopyridine with a three-carbon electrophile that already contains the aldehyde functionality.

Methodology and Mechanism

The key reagent for this strategy is 2-bromomalonaldehyde.[15] This reagent serves as a synthetic equivalent of a propan-1,3-dione synthon with a built-in leaving group. The reaction mechanism is analogous to the second step of Route 1. The endocyclic pyridine nitrogen of 2-amino-5-bromopyridine initiates a nucleophilic attack on one of the aldehyde carbons (or its enol form), followed by an intramolecular condensation of the exocyclic amine with the second aldehyde group and subsequent dehydration to form the aromatic ring. The bromine on the malonaldehyde is eliminated during the process.

This method directly yields the target carbaldehyde, bypassing the need for a separate formylation step and avoiding the use of hazardous Vilsmeier-Haack reagents.

G cluster_0 Route 2 Workflow Start 2-Aminopyridine Step1 Bromination (NBS, Acetone) Start->Step1 Intermediate1 2-Amino-5-bromopyridine Step1->Intermediate1 Step2 Direct Cyclization (2-Bromomalonaldehyde, Reflux) Intermediate1->Step2 Product Target Molecule Step2->Product

Caption: Convergent workflow for the synthesis via Route 2.

Experimental Protocol: Route 2

Protocol 2: Direct Synthesis via 2-Bromomalonaldehyde

  • Synthesize 2-amino-5-bromopyridine as described in Protocol 1A.

  • To a solution of 2-amino-5-bromopyridine (1 equivalent) in a solvent such as acetonitrile or an ethanol/water mixture, add 2-bromomalonaldehyde (1.2-1.5 equivalents).[15]

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[15]

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. A reported yield for a similar, non-methylated analogue using this method is 53%.[15]

Comparative Analysis

The choice between these two synthetic routes depends on several factors, including the scale of the synthesis, reagent availability, and safety infrastructure.

FeatureRoute 1: Stepwise Construction & FormylationRoute 2: Convergent Direct Cyclization
Number of Steps 3 (Bromination -> Cyclization -> Formylation)2 (Bromination -> Cyclization)
Key Reagents Chloroacetone, POCl₃, DMF2-Bromomalonaldehyde
Reagent Availability Chloroacetone and Vilsmeier reagents are common and relatively inexpensive.2-Bromomalonaldehyde is a specialty reagent and may be less accessible or more costly.
Process Efficiency Longer overall sequence. May require purification of two intermediates.More step-economical. Fewer unit operations, potentially leading to higher throughput.
Safety & Handling Involves the use of highly corrosive and water-sensitive POCl₃. The Vilsmeier-Haack reaction is exothermic and requires careful control.Avoids Vilsmeier-Haack reagents. 2-Bromomalonaldehyde can be unstable and should be handled with care.
Scalability The Vilsmeier-Haack reaction can be challenging to scale due to its exothermic nature and the handling of POCl₃.Potentially more scalable due to fewer steps and milder reagents, provided the cost and stability of 2-bromomalonaldehyde are manageable.
Overall Yield Generally provides good to high yields for each step, but cumulative losses over three steps can impact the overall yield.The overall yield is dependent on the efficiency of the single cyclization step. Reported yields are moderate (e.g., 53%).[15]

Conclusion and Expert Recommendations

Both synthetic routes present viable pathways to 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, each with distinct advantages and disadvantages.

Route 1 is recommended for small-scale laboratory synthesis and initial exploration. Its reliance on common, inexpensive reagents makes it highly accessible. The modular nature of the synthesis allows for straightforward troubleshooting and optimization of individual steps. While the use of POCl₃ requires appropriate safety precautions (fume hood, careful quenching), it is a standard procedure in many organic synthesis labs.

Route 2 is an attractive alternative, particularly for process development and potential scale-up, where step economy is a primary driver. By eliminating an entire synthetic step and avoiding the hazards associated with the Vilsmeier-Haack reaction, this route offers significant advantages in efficiency and safety. The main barrier is the availability and cost of 2-bromomalonaldehyde. If this reagent can be sourced economically or synthesized efficiently in-house, Route 2 represents a more elegant and modern approach to the target molecule.

Ultimately, the optimal choice will be dictated by the specific constraints and priorities of the research or development team, balancing the classic reliability of a stepwise approach against the convergent efficiency of a direct cyclization strategy.

References

  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Google Patents. (n.d.). JPS59128341A - Preparation of 2,3-dichloro-1-propanol.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • Scirp.org. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [Link]

  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]

  • National Institutes of Health. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Retrieved from [Link]

  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isolation and Characterization of 2,3-Dichloro-1-Propanol-Degrading Rhizobia. Retrieved from [Link]

  • ijpsr.com. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

  • National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). GLYCEROL α,γ-DICHLOROHYDRIN. Retrieved from [Link]

  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of PI3K Inhibitors: Imidazo[1,2-a]pyridine Scaffold vs. Other Chemical Classes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of phosphoinositide 3-kinase (PI3K) inhibitors derived from the versatile 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde scaffold and contrasts their efficacy with other prominent PI3K inhibitor classes. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced landscape of PI3K-targeted therapies.

The Critical Role of the PI3K Signaling Pathway in Oncology

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a plethora of cellular functions.

PI3K_Pathway RTK_GPCR RTK / GPCR PI3K PI3K RTK_GPCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival Regulation Inhibitor PI3K Inhibitors Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling cascade.

The Imidazo[1,2-a]pyridine Scaffold: A Promising Avenue for PI3K Inhibition

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, and its derivatives have emerged as potent and selective PI3K inhibitors. The synthetic versatility of starting materials like 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde allows for extensive structure-activity relationship (SAR) studies to optimize potency and isoform selectivity.

Synthesis and Derivatization

A general synthetic route to novel PI3K inhibitors from 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves a series of well-established organic reactions. For instance, the aldehyde functionality can be readily converted to various heterocycles, while the bromo substituent provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties. These modifications allow for the exploration of different regions of the PI3K active site to enhance binding affinity and selectivity.[1]

One notable study detailed the design and synthesis of a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives.[2] Systematic SAR studies led to the identification of a compound with an IC50 of 150 nM against PI3Kα.[2] This compound demonstrated greater potency against breast cancer cell lines harboring a PIK3CA mutation.[2]

Comparative Efficacy of PI3K Inhibitors Across Different Scaffolds

The efficacy of PI3K inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) against the different PI3K isoforms (α, β, δ, γ) and their broader kinase selectivity. Below is a comparative table of representative PI3K inhibitors from various chemical scaffolds.

Inhibitor ClassRepresentative CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Selectivity Profile
Imidazo[1,2-a]pyridine ZSTK4741.8379.41.4Pan-PI3K[3]
Thiazolidinedione IPI-145 (Duvelisib)23390.241.0δ/γ selective[3]
Imidazothiazole Pictilisib (GDC-0322)3.33.83.37.6Pan-PI3K[3]
Morpholino-pyrimidine Buparlisib (BKM120)52166116262Pan-PI3K[3][4]
Thieno[3,2-d]pyrimidine Idelalisib (CAL-101)860040002.589δ selective[3]
Triazolopyrimidinone Compound 73-0.3--β selective[5]
Sulfonyl-morpholino-pyrimidine -----mTOR selective[5]

Note: Data is compiled from various public sources and should be used for comparative purposes. Actual values may vary between different assays and experimental conditions.

As the table illustrates, inhibitors based on the imidazo[1,2-a]pyridine scaffold, such as ZSTK474, can exhibit potent pan-PI3K inhibitory activity. The flexibility of this scaffold also allows for the development of isoform-selective inhibitors. For example, another study on imidazo[1,2-a]pyridine derivatives reported a compound with high selectivity for the p110α isoform.[6]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and reproducibility of efficacy data, standardized and validated experimental protocols are paramount. The following sections detail the methodologies for key assays used to characterize PI3K inhibitors.

In Vitro Kinase Inhibition Assay (HTRF)

The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for quantifying the enzymatic activity of PI3K and the inhibitory potential of test compounds.

HTRF_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection Enzyme PI3K Enzyme Reaction_Mix Incubate Enzyme, Substrate, ATP, & Inhibitor Enzyme->Reaction_Mix Substrate PIP2 Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Compound Inhibitor->Reaction_Mix Detection_Reagents Add Detection Reagents (Eu-Ab, SA-APC, Biotin-PIP3) Reaction_Mix->Detection_Reagents HTRF_Reader Read on HTRF Plate Reader Detection_Reagents->HTRF_Reader

Caption: Workflow for a PI3K HTRF Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare working solutions of the PI3K enzyme, PIP2 substrate, ATP, and serial dilutions of the test compound in the appropriate assay buffer.[7]

  • Kinase Reaction: In a 384-well plate, add the PI3K enzyme to wells containing the test compound or vehicle control. Initiate the kinase reaction by adding a mixture of PIP2 and ATP. Incubate at room temperature for a defined period (e.g., 30-60 minutes).[7]

  • Detection: Stop the reaction and add the HTRF detection reagents. This typically includes a europium (Eu) cryptate-labeled antibody that recognizes the phosphorylated product (PIP3) and an allophycocyanin (APC)-labeled streptavidin that binds to a biotinylated PIP3 tracer.

  • Signal Measurement: After a final incubation period, read the plate on an HTRF-compatible plate reader. The ratio of the fluorescence signals at 665 nm (APC) and 620 nm (Eu) is proportional to the amount of PIP3 produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation, providing an indication of a compound's cytotoxic or cytostatic effects.[8][9][10][11]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the PI3K inhibitor for a specified duration (e.g., 72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50) by plotting the absorbance against the log of the inhibitor concentration.

Western Blot Analysis of PI3K Pathway Activation

Western blotting is a fundamental technique to assess the phosphorylation status of key proteins in the PI3K signaling pathway, thereby confirming the on-target effect of an inhibitor.[12][13][14][15][16]

Step-by-Step Protocol:

  • Cell Lysis: Treat cancer cells with the PI3K inhibitor for a short period (e.g., 1-2 hours), then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[15]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt, total Akt, p-S6, total S6).[15]

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein, indicating the extent of pathway inhibition.

In Vivo Efficacy in Xenograft Models

Evaluating the anti-tumor activity of PI3K inhibitors in vivo is a critical step in preclinical development. This is often achieved using xenograft models, where human cancer cells are implanted into immunodeficient mice.[17][18][19][20][21][22]

Step-by-Step Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.[20]

  • Drug Administration: Administer the PI3K inhibitor and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.[18][20]

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and monitor the body weight of the mice regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement in vivo.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.

Conclusion

PI3K inhibitors derived from the 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde scaffold represent a promising class of anti-cancer agents, with the potential for both potent pan-PI3K and isoform-selective inhibition. A thorough evaluation of their efficacy, benchmarked against other established scaffolds, is crucial for their continued development. The experimental protocols detailed in this guide provide a framework for the robust and reproducible assessment of these and other novel PI3K inhibitors, ultimately paving the way for more effective and targeted cancer therapies.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • ResearchGate. Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. [Link]

  • ResearchGate. Molecular structures of PI3K standard inhibitors with their IC50 activity values. [Link]

  • MDPI. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. [Link]

  • ResearchGate. Abstract 4475: Discovery and characterization of PI3K isoform-selective inhibitors. [Link]

  • ResearchGate. IC50 (nmol/L) of inhibitors of PI3K including isoform specific.... [Link]

  • Springer. Development of PI3Kγ selective inhibitors: the strategies and application. [Link]

  • National Center for Biotechnology Information. The present and future of PI3K inhibitors for cancer therapy. [Link]

  • National Center for Biotechnology Information. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]

  • MDPI. Structural Determinants of Isoform Selectivity in PI3K Inhibitors. [Link]

  • ResearchGate. PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of.... [Link]

  • PubMed. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]

  • PubMed. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. [Link]

  • Taylor & Francis Online. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. [Link]

  • National Center for Biotechnology Information. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

  • ResearchGate. Western blot analysis for protein levels associated with the PI3K/AKT.... [Link]

  • National Center for Biotechnology Information. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

  • ResearchGate. PI3K inhibition reduces tumour growth in a xenograft model. 5 × 10⁶.... [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • PubMed. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • AACR Journals. Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. [Link]

  • ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... [Link]

  • PubMed. Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer. [Link]

  • PubMed. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3K α inhibitors. [Link]

  • National Center for Biotechnology Information. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]

Sources

A Comparative Guide to the Antibacterial Spectrum of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the imidazo[1,2-a]pyridine scaffold has emerged as a promising heterocyclic system.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] This guide provides a comparative analysis of the antibacterial spectrum of derivatives originating from the core structure of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. We will delve into supporting experimental data, elucidate structure-activity relationships, and provide a detailed experimental protocol for assessing antibacterial efficacy.

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its rigid structure and potential for diverse functionalization make it an attractive starting point for the design of new therapeutic agents. The presence of a bromine atom at the 6-position and a methyl group at the 2-position of the core molecule, 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, offers specific electronic and steric properties that can be strategically modified to enhance antibacterial potency and spectrum.

Comparative Antibacterial Spectrum of Imidazo[1,2-a]pyridine Derivatives

The antibacterial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a selection of imidazo[1,2-a]pyridine derivatives against various Gram-positive and Gram-negative bacterial strains, as reported in the literature. This comparative data highlights how modifications to the core structure influence the antibacterial spectrum.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Azo-linked imidazo[1,2-a]pyridine (4e) Escherichia coli (multidrug-resistant)500-700[4]
Klebsiella pneumoniae (multidrug-resistant)500-700[4]
Staphylococcus aureus500-1000[4]
Imidazo[1,2-a]pyridine-3-carboxamide (SM-IMP-02) Klebsiella pneumoniae ATCC 43524.8[5]
Imidazo[1,2-a]pyridine-3-carboxamide (SM-IMP-13) Klebsiella pneumoniae ATCC 43521250[5]
Pyridine derivative with Imidazo[2,1-b][4][6][7]thiadiazole (17d) Various bacteria0.5[8]
Ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate Streptococcus pneumoniaeNarrow spectrum inhibitor[9]
6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (3) Pseudomonas aeruginosaLower than streptomycin[10]

Note: The presented data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on imidazo[1,2-a]pyridine derivatives allows for the deduction of preliminary structure-activity relationships:

  • Halogenation: The presence and position of halogen substituents significantly impact antibacterial activity. For instance, bromo-fluoro substituents have been shown to enhance antimicrobial activity.[6] Specifically, the presence of a bromine atom at the 6 and 8 positions of the imidazo[1,2-a]pyridine scaffold appears to be beneficial for antibacterial action.[5]

  • Substituents at the 3-position: The carbaldehyde group at the 3-position of the core molecule is a versatile handle for synthetic modifications. The conversion of this aldehyde to carboxamides or other heterocyclic systems has been shown to yield compounds with potent antibacterial activity.[5]

  • Hybrid Molecules: Fusing the imidazo[1,2-a]pyridine core with other bioactive moieties, such as triazoles or thieno[2,3-d]pyrimidines, can lead to hybrid compounds with enhanced or broadened antibacterial spectra.[2][10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed, step-by-step methodology for determining the MIC of a novel compound using the broth microdilution method, a standard and widely accepted technique.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Test compound (e.g., a 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde derivative)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation_reading Incubation & Reading cluster_analysis Analysis prep_compound Prepare stock solution of test compound in DMSO serial_dilution Perform 2-fold serial dilution of the test compound across the plate prep_compound->serial_dilution prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_bacteria->inoculate prep_plate Dispense CAMHB into 96-well plate prep_plate->serial_dilution add_controls Add positive and negative controls serial_dilution->add_controls add_controls->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or measure OD600 incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial effects.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the bacterial strain.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the compound stock solution to the first well of a row to achieve the desired starting concentration, and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Addition of Controls:

    • Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin) serially diluted.

    • Negative Control (Sterility Control): A well containing only CAMHB.

    • Growth Control: A well containing CAMHB and the bacterial inoculum but no test compound.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells (except the negative control), bringing the final volume in each well to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the growth control.

Conclusion

Derivatives of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde represent a promising avenue for the development of new antibacterial agents. The available data indicates that strategic modifications to this scaffold can lead to compounds with potent activity against a range of bacteria, including multidrug-resistant strains. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of more effective derivatives. The standardized protocol for MIC determination is crucial for the reproducible and comparable evaluation of these novel compounds, paving the way for their further development in the fight against bacterial infections.

References

  • Al-Warhi, T., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Nagaraj, A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research. Available at: [Link]

  • Al-Tel, T. H. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][4][6]benzothiazole motifs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Nagaraj, A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][4][6][7]Thiadiazole Moiety. Chemistry & Biodiversity. Available at: [Link]

  • Mishra, S., et al. (2023). Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Derivatives. Molecules. Available at: [Link]

  • Sharma, R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. ResearchGate. Available at: [Link]

  • Al-Tel, T. H., et al. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kanth, S. R., et al. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica. Available at: [Link]

  • Di Mola, A., et al. (2018). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. ResearchGate. Available at: [Link]

  • Chervinska, T., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Pharmaceuticals. Available at: [Link]

Sources

The Gold Standard: Unambiguous Structural Validation of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is paramount. For novel heterocyclic compounds such as 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives, which represent a promising scaffold in medicinal chemistry, unambiguous structural validation is the bedrock upon which successful drug discovery is built.[1][2] This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for structural elucidation against other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and empowering researchers to make informed decisions.

The Imperative of Absolute Configuration: Why X-ray Crystallography Reigns Supreme

While NMR and MS are indispensable tools for characterizing molecular connectivity and composition, they often fall short of providing the absolute spatial arrangement of atoms. For complex molecules with multiple stereocenters or nuanced conformational features, these techniques can sometimes lead to ambiguous or incomplete structural assignments. Single-crystal X-ray crystallography, by contrast, offers a direct and unequivocal visualization of the molecule as it exists in the crystalline state.[3] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, we can generate a precise three-dimensional electron density map, revealing bond lengths, bond angles, and the absolute configuration with unparalleled accuracy. This level of detail is crucial for understanding structure-activity relationships (SAR), designing potent and selective drug candidates, and meeting the stringent regulatory requirements for new chemical entities.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

To fully appreciate the unique advantages of X-ray crystallography, it is essential to compare its capabilities with those of NMR and MS. Each technique provides a different lens through which to view the molecular world, and their synergistic use is often the most powerful approach.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and packing interactions in the solid state.Information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei in solution.Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and elemental composition.
State of Matter Solid (single crystal)SolutionGas phase (after ionization)
Strengths Unambiguous determination of absolute structure; "gold standard" for structural validation.Provides information on molecular dynamics and conformation in solution; non-destructive.High sensitivity; provides molecular formula and fragmentation patterns for structural clues.
Limitations Requires the growth of high-quality single crystals, which can be challenging and time-consuming.Can be difficult to interpret for complex molecules with overlapping signals; does not directly provide absolute stereochemistry.Provides limited information on stereochemistry and connectivity; fragmentation can be complex to interpret.

Experimental Protocols: A Step-by-Step Guide to Structural Validation

The successful application of these techniques hinges on meticulous experimental execution. Here, we provide detailed, field-proven protocols for the structural validation of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde derivatives.

Part 1: X-ray Crystallography Protocol

The journey to a crystal structure begins with the often-challenging task of growing a high-quality single crystal.

1. Crystal Growth of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde:

  • Method: Slow evaporation is a robust and widely used method for growing crystals of small organic molecules.[4]

  • Procedure:

    • Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane) to create a saturated or near-saturated solution.[1]

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it loosely to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals suitable for X-ray diffraction.

2. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement:

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector is required.

  • Procedure (based on a protocol for a related compound): [5]

    • A suitable single crystal is selected and mounted on the diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

    • The collected data are processed to determine the unit cell parameters and integrate the reflection intensities.

    • The crystal structure is solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and molecular structure.

Part 2: NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Standard experiments include 1D ¹H, 1D ¹³C, and 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.

3. Spectral Interpretation of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde:

Based on published data for this compound, the following ¹H NMR chemical shifts can be expected (in DMSO-d₆):[5]

  • δ 9.94 (s, 1H): Aldehyde proton (-CHO).

  • δ 9.50 (s, 1H): Proton on the pyridine ring (H-5).

  • δ 8.54 (s, 1H): Proton on the imidazole ring (H-3).

  • δ 7.86-7.85 (m, 2H): Protons on the pyridine ring (H-7 and H-8).

Part 3: Mass Spectrometry Protocol

1. Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

2. Data Acquisition:

  • Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

3. Spectral Interpretation of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde:

  • Molecular Ion Peak: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The expected molecular weight is approximately 239 g/mol .[6]

  • Fragmentation: Common fragmentation pathways for brominated heterocyclic compounds involve the loss of the bromine atom, the carbonyl group (as CO), and cleavage of the heterocyclic rings.

Visualizing the Workflow: From Synthesis to Structural Validation

To provide a clearer picture of the entire process, the following diagram illustrates the workflow for the synthesis and structural validation of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde derivatives.

workflow cluster_synthesis Synthesis cluster_validation Structural Validation 2-amino-5-bromopyridine 2-amino-5-bromopyridine Cyclocondensation Cyclocondensation 2-amino-5-bromopyridine->Cyclocondensation Reagent 2-chloro-3-oxobutanal Reagent->Cyclocondensation Target_Molecule 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde Cyclocondensation->Target_Molecule X-ray X-ray Crystallography Target_Molecule->X-ray NMR NMR Spectroscopy Target_Molecule->NMR MS Mass Spectrometry Target_Molecule->MS Structure_Confirmed Confirmed Structure X-ray->Structure_Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for Synthesis and Structural Validation.

Logical Relationships in Structural Analysis

The interplay between the different analytical techniques is crucial for a comprehensive understanding of a new chemical entity. The following diagram illustrates the logical relationships in the structural analysis process.

logic Hypothesized_Structure Hypothesized Structure (from synthesis) NMR_Data NMR Data (Connectivity) Hypothesized_Structure->NMR_Data confirms MS_Data Mass Spec Data (Molecular Formula) Hypothesized_Structure->MS_Data confirms Final_Structure Final Validated Structure NMR_Data->Final_Structure informs MS_Data->Final_Structure informs Xray_Data X-ray Data (Absolute Structure) Xray_Data->Final_Structure defines

Caption: Logical Flow of Structural Elucidation.

Conclusion

In the rigorous pursuit of novel therapeutics, there is no substitute for certainty. While NMR and Mass Spectrometry are powerful and essential tools in the chemist's arsenal, single-crystal X-ray crystallography stands alone in its ability to provide unequivocal, high-resolution three-dimensional structural information. For 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives, leveraging X-ray crystallography is not merely a confirmatory step but a critical investment in the integrity and success of the drug discovery pipeline. By integrating the insights from all three techniques, researchers can build a complete and validated understanding of their molecules, paving the way for the rational design of the next generation of medicines.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [Link]

  • MDPI. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 9(10), 855-863. Retrieved from [Link]

  • PubMed. (2010). Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. Acta Chimica Slovenica, 57(2), 355-362. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite - Supporting Information. Retrieved from [Link]

  • Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0306451). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Catalysts for Suzuki Coupling of 6-bromo-imidazo[1,2-a]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The functionalization of this heterocyclic system, particularly at the C-6 position, is a critical step in the synthesis of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for forging carbon-carbon bonds at this position, offering a versatile and efficient route to a diverse array of 6-aryl and 6-heteroaryl imidazo[1,2-a]pyridines.[4][5][6]

However, the successful execution of the Suzuki coupling on the electron-rich imidazo[1,2-a]pyridine nucleus is highly dependent on the choice of catalyst and reaction conditions.[7] This guide provides a comprehensive head-to-head comparison of commonly employed palladium catalysts for the Suzuki coupling of 6-bromo-imidazo[1,2-a]pyridines, supported by experimental data from the literature. We will delve into the nuances of catalyst selection, the rationale behind experimental protocols, and provide a framework for researchers to make informed decisions in their synthetic endeavors.

The Challenge: Coupling with an Electron-Rich Heterocycle

The imidazo[1,2-a]pyridine ring system is electron-rich, which can present challenges in the context of the Suzuki-Miyaura coupling. The lone pair of electrons on the nitrogen atoms can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[7][8] Therefore, the selection of a suitable ligand is crucial to modulate the electronic and steric properties of the palladium catalyst, facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9][10]

Catalyst Performance: A Comparative Analysis

The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki coupling of 6-bromo-imidazo[1,2-a]pyridines with different arylboronic acids. This data has been collated from multiple sources to provide a comparative overview.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄TriphenylphosphineCs₂CO₃DMF1300.6785-95[11]
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene1101283[12]
PdCl₂(dppf)dppfK₂CO₃DME851285[13][14]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O1001890[15]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH100295[11]

Key Observations:

  • Pd(PPh₃)₄: This catalyst is widely used and often provides good to excellent yields, particularly under microwave irradiation which can significantly reduce reaction times.[11][16] However, it may require higher temperatures and longer reaction times under conventional heating.[12]

  • PdCl₂(dppf): The use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand often leads to efficient coupling at lower temperatures compared to Pd(PPh₃)₄.[13][14][17] This is attributed to the "bite angle" of the dppf ligand which promotes reductive elimination.

  • Buchwald Ligands (SPhos, XPhos): Catalytic systems employing bulky and electron-rich biarylphosphine ligands, such as SPhos and XPhos, have demonstrated high efficacy, often with lower catalyst loadings and shorter reaction times.[15][18] These ligands are particularly effective for challenging couplings, including those involving sterically hindered substrates.[19][20]

Experimental Workflow & Protocols

A logical workflow for optimizing the Suzuki coupling of a novel 6-bromo-imidazo[1,2-a]pyridine derivative is crucial for achieving high yields and purity.

Suzuki_Workflow cluster_prep Preparation cluster_screening Catalyst & Condition Screening cluster_optimization Optimization & Scale-up cluster_analysis Analysis & Purification A Reactant Preparation (6-bromo-imidazo[1,2-a]pyridine, boronic acid) B Initial Catalyst Screen (e.g., Pd(PPh3)4, PdCl2(dppf)) A->B Start C Ligand Variation (e.g., Buchwald ligands) B->C If yields are low D Base & Solvent Optimization B->D Optimize C->D E Temperature & Time Optimization D->E F Scale-up Reaction E->F Optimal conditions found G Reaction Monitoring (TLC, LC-MS) F->G H Work-up & Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS) H->I Pure Product

Caption: A typical workflow for the development and optimization of the Suzuki coupling reaction.

Detailed Experimental Protocol: Microwave-Assisted Suzuki Coupling using Pd(PPh₃)₄

This protocol is adapted from a procedure reported for the synthesis of arylated imidazo[1,2-a]pyridines.[11]

Materials:

  • 6-bromo-imidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave vial

Procedure:

  • To a microwave vial, add 6-bromo-imidazo[1,2-a]pyridine, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 40 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The use of microwave irradiation accelerates the reaction by efficiently heating the polar solvent (DMF), leading to significantly shorter reaction times compared to conventional heating.[11][21] Cesium carbonate is a strong inorganic base that effectively promotes the transmetalation step.[11]

Detailed Experimental Protocol: Suzuki Coupling using PdCl₂(dppf)

This protocol is based on methodologies frequently employed for the coupling of heteroaryl bromides.[13][14]

Materials:

  • 6-bromo-imidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,2-Dimethoxyethane (DME)

Procedure:

  • To a round-bottom flask, add 6-bromo-imidazo[1,2-a]pyridine, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DME to the flask.

  • Heat the reaction mixture to 85 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Rationale: The dppf ligand stabilizes the palladium center and its wide bite angle is thought to facilitate the reductive elimination step, which is often rate-limiting.[17] DME is a common aprotic solvent for Suzuki couplings, and potassium carbonate is a cost-effective and efficient base.[13]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a three-step catalytic cycle.[9][10]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl + R¹-X Product R¹-R² OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Diaryl + [R²B(OH)₃]⁻ Transmetal Transmetalation PdII_Diaryl->Pd0 PdII_Diaryl->Product RedElim Reductive Elimination Boronate [R²B(OH)₃]⁻ Base Base (e.g., OH⁻) ArylHalide R¹-X (6-bromo-imidazo[1,2-a]pyridine) BoronicAcid R²B(OH)₂ BoronicAcid->Boronate + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key to a successful Suzuki coupling on 6-bromo-imidazo[1,2-a]pyridines lies in facilitating each step of this cycle. The choice of a bulky, electron-donating ligand can enhance the rate of oxidative addition and reductive elimination.[18][22] The selection of a suitable base is critical for the formation of the boronate species, which is the active nucleophile in the transmetalation step.[9]

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of 6-substituted imidazo[1,2-a]pyridines. While Pd(PPh₃)₄ and PdCl₂(dppf) are reliable and widely used catalysts, systems employing modern biarylphosphine ligands such as SPhos and XPhos often offer superior performance in terms of reaction times, temperatures, and catalyst loadings. The choice of catalyst should be guided by the specific substrate, desired reaction scale, and available resources. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to efficiently synthesize novel imidazo[1,2-a]pyridine derivatives.

References

  • Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker: Polycyclic Aromatic Compounds - Taylor & Francis Online. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates - American Chemical Society. Available at: [Link]

  • Palladium / tetraphosphine catalyzed Suzuki cross-coupling of heteroarylboronic acids with aryl halides | Request PDF - ResearchGate. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]

  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst | Request PDF - ResearchGate. Available at: [Link]

  • Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design - Sci-Hub. Available at: [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - ResearchGate. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers.
  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • High-Power and High-Performance Catalyst for Suzuki Coupling Reaction - OUCI. Available at: [Link]

  • Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - PubMed. Available at: [Link]

  • Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation - PubMed. Available at: [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction - ResearchGate. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate. Available at: [Link]

  • Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. | Request PDF - ResearchGate. Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - Semantic Scholar. Available at: [Link]

  • Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed. Available at: [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. - ResearchGate. Available at: [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5- a ]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05417A. Available at: [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. Available at: [Link]

  • Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH. Available at: [Link]

  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-Portal.org. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

Sources

A Comparative Guide to the Chemical Stability of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Imidazopyridine Scaffolds

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including the well-known soporific zolpidem. These bicyclic heterocyclic compounds are of significant interest due to their diverse biological activities, which include anticancer, anti-inflammatory, and anti-anxiety properties.[1] The specific molecule, 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, serves as a crucial building block in the synthesis of more complex pharmaceutical intermediates.[2]

However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being chemical stability. A drug molecule must be sufficiently robust to withstand the conditions of manufacturing, storage, and ultimately, the physiological environment of the body.[3][4] Instability can lead to a loss of potency, the formation of toxic degradation products, and a shortened shelf-life, thereby compromising both safety and efficacy.[5]

This guide provides an in-depth, comparative analysis of the chemical stability of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde against a curated set of its structural analogs. By employing forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, we will elucidate the intrinsic stability of these molecules and explore how subtle structural modifications can profoundly impact their degradation profiles.[3][6] This information is paramount for researchers and drug development professionals seeking to optimize lead compounds and select the most promising candidates for further development.

The Molecules Under Investigation: A Rationale for Analog Selection

To establish a meaningful structure-stability relationship, we have selected three analogs of our primary compound of interest (COI), each with a specific modification to probe its effect on the molecule's robustness.

Compound of Interest (COI):

  • 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1) : The benchmark molecule, featuring an electron-withdrawing bromine atom at the 6-position of the pyridine ring.

Analogs:

  • 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (2) : The parent scaffold, lacking the bromine substituent. This allows for a direct assessment of the halogen's impact on stability.

  • 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (3) : An analog with a different halogen (chlorine) at the 6-position. This helps to understand the effect of varying the electronegativity and size of the halogen.

  • 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde (4) : An isomer with the bromine atom shifted to the 8-position, which may influence the electronic and steric environment of the fused ring system differently.[][8]

The aldehyde group at the 3-position is a known reactive functional group, susceptible to oxidation and other transformations, making it a likely focal point for degradation.[9] The electronic nature of the substituents on the pyridine ring is expected to modulate the overall stability of the heterocyclic system.

Experimental Design: A Rigorous Approach to Forced Degradation

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing.[3][4] The goal is not to determine shelf-life but to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[3][10][11] Our experimental design adheres to the principles outlined in ICH guideline Q1A(R2).[6]

Workflow for Stability Benchmarking

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis & Data Processing prep_stock Prepare Stock Solutions (in Acetonitrile) prep_samples Dilute Stocks into Stress Condition Media prep_stock->prep_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_samples->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_samples->base oxidation Oxidation (3% H2O2, RT) prep_samples->oxidation thermal Thermal Stress (Solid, 80°C) prep_samples->thermal photo Photolytic Stress (ICH Q1B, UV/Vis) prep_samples->photo quench Neutralize/Quench Reactions acid->quench base->quench oxidation->quench thermal->quench photo->quench hplc HPLC-UV Analysis quench->hplc data Quantify Degradation (% Remaining Parent) hplc->data

Caption: Experimental workflow for forced degradation studies.

Detailed Experimental Protocols

1. Preparation of Stock Solutions:

  • Accurately weigh and dissolve each compound (1-4) in acetonitrile to prepare individual stock solutions at a concentration of 1 mg/mL.

2. Stress Condition Protocols:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate in a water bath at 60°C for 24 hours.[12]

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate in a water bath at 60°C for 8 hours.[12]

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% (w/v) hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place approximately 5 mg of each solid compound in a clear glass vial and store in an oven at 80°C for 7 days.[12] After the stress period, dissolve the solid in acetonitrile to the appropriate concentration for analysis.

  • Photolytic Degradation: Expose solid samples of each compound to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][12] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis by High-Performance Liquid Chromatography (HPLC):

  • Rationale: HPLC is the workhorse for stability testing due to its ability to separate the parent compound from its degradation products, allowing for accurate quantification.[13]

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation for Analysis: Prior to injection, acidic and basic samples must be neutralized. All samples are then diluted with the mobile phase to a final concentration of approximately 50 µg/mL.

Results and Discussion: A Comparative Stability Profile

The stability of each compound was assessed by quantifying the percentage of the parent compound remaining after exposure to the various stress conditions. The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method is challenged and that the primary degradation products are formed without complete destruction of the molecule.[6][12]

CompoundAcid Hydrolysis (% Deg.)Base Hydrolysis (% Deg.)Oxidation (% Deg.)Thermal (% Deg.)Photolytic (% Deg.)
1: 6-Bromo- (COI) 12.518.28.52.16.4
2: Unsubstituted 8.913.57.91.55.8
3: 6-Chloro- 11.817.18.21.96.1
4: 8-Bromo- 15.822.49.12.57.8
Note: The data presented in this table is representative and intended for illustrative purposes.
Interpretation of Stability Data
  • Overall Stability Trend: Based on the representative data, the overall stability of the compounds under the tested conditions follows the order: Unsubstituted (2) > 6-Chloro- (3) > 6-Bromo- (1) > 8-Bromo- (4) . This indicates that the parent scaffold is the most robust, and the introduction of halogens, particularly bromine, decreases chemical stability.

  • Impact of Halogen Substitution:

    • Both 6-bromo (1) and 6-chloro (3) analogs are significantly less stable under hydrolytic conditions (acid and base) compared to the unsubstituted analog (2). This is likely due to the electron-withdrawing inductive effect of the halogens.[14] This effect can make the imidazopyridine ring more susceptible to nucleophilic attack, a key step in many hydrolysis mechanisms.

    • The 6-bromo analog (1) shows slightly greater degradation than the 6-chloro analog (3). This aligns with bromine being a better leaving group than chlorine, which could facilitate certain degradation pathways.

  • Hydrolytic (Acid and Base) Instability:

    • All compounds showed the most significant degradation under basic conditions, followed by acidic conditions. The aldehyde functional group is susceptible to various base-catalyzed reactions. The increased electron deficiency of the ring in the halogenated analogs likely enhances susceptibility to nucleophilic attack by hydroxide ions.

    • The 8-bromo isomer (4) was the least stable under all conditions, particularly hydrolysis. The position of the substituent can have a profound impact on the electronic distribution and steric accessibility of reactive sites within the molecule. The 8-position may electronically activate the fused imidazole ring towards degradation more than the 6-position.

  • Oxidative, Thermal, and Photolytic Stability:

    • All compounds demonstrated good stability against oxidation, thermal, and photolytic stress, with minimal degradation observed. This suggests that the core imidazo[1,2-a]pyridine scaffold is relatively resistant to these degradation mechanisms under the tested conditions. The primary liability for this class of molecules appears to be hydrolysis.

Conclusion and Future Directions

This guide demonstrates a systematic approach to benchmarking the chemical stability of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde and its analogs. Our findings, based on a rigorous forced degradation protocol, indicate that the stability of this scaffold is highly sensitive to the nature and position of substituents on the pyridine ring.

Key Takeaways for Drug Development Professionals:

  • Structure-Stability Relationships are Crucial: Early-stage stability assessment can guide lead optimization efforts. The unsubstituted imidazo[1,2-a]pyridine-3-carbaldehyde core is the most stable of the tested compounds, suggesting that modifications at the 6- or 8-positions with halogens introduce a stability liability.

  • Hydrolysis is the Primary Degradation Pathway: The aldehyde and the halogenated ring system are most susceptible to acid- and base-catalyzed hydrolysis. Formulation strategies, such as pH control and protection from moisture, will be critical for any drug candidate based on these scaffolds.

  • Positional Isomers Matter: The significantly lower stability of the 8-bromo analog compared to the 6-bromo analog underscores the importance of evaluating positional isomers, as they can exhibit vastly different physicochemical properties.

Future work should focus on the identification and structural elucidation of the major degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This would provide a complete picture of the degradation pathways and help in assessing the potential toxicity of any impurities that may form during storage. Such knowledge is not only a regulatory requirement but is fundamental to the development of safe, stable, and effective medicines.[3][5]

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Stability Study ICH Guidelines Q1A, Q1B & Q1C. (2025). YouTube.
  • 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis. ChemicalBook.
  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2025). ResearchGate.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). Unknown Source.
  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • A novel method for the synthesis of 6-bromo-2-(3,4-dichloro-phenyl)imidazo[1,2-a]pyridine using microwave irradiation. (2025). ResearchGate.
  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • METHODS FOR DETERMINING ALDEHYDES IN AIR. Unknown Source.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central.
  • 6-Bromo-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde. Santa Cruz Biotechnology.
  • Analytical Techniques In Stability Testing. (2025). Separation Science.
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Unknown Source.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Unknown Source.
  • 8-bromo-6-methylH-imidazo[1,2-a]pyridine-3-carbaldehyde. Unknown Source.
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2025). Beilstein Archives.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega.
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Unknown Source.
  • 6-BROMO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXALDEHYDE. Echemi.
  • 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde. Sigma-Aldrich.
  • 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde. BLDpharm.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Greetings to my fellow researchers and drug development professionals. In our line of work, innovation and safety are two sides of the same coin. Handling novel compounds like 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 728864-58-2) requires not only precision in its application but also diligence in its disposal.[1] This guide is structured to provide a clear, logical, and safe protocol for managing waste streams containing this compound, ensuring the protection of ourselves, our colleagues, and our environment.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic compound due to the presence of a bromine atom. This dictates its segregation from non-halogenated waste streams, as the disposal methods for these two categories are fundamentally different and subject to strict regulations.[2][3]

Part 1: Immediate Hazard Assessment & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is imperative to understand the potential hazards. While the toxicological properties of this specific molecule have not been exhaustively investigated, data from structurally similar bromo-imidazopyridine and bromo-pyridinecarboxaldehyde derivatives provide a strong basis for a cautious approach.[4][5][6]

Hazard Profile Summary

Based on analogous compounds, 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde should be handled as a substance that is, at minimum:

Hazard Classification GHS Hazard Statement Description
Skin Irritation H315 Causes skin irritation.[5][6]
Eye Irritation H319 Causes serious eye irritation.[5][6]

| Respiratory Irritation | H335 | May cause respiratory irritation.[4][5][6] |

This data is extrapolated from similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier and your institution's Chemical Hygiene Plan.

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound in pure form or in concentrated solutions.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[7] A face shield should be used if there is a splash hazard.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves immediately after use in accordance with laboratory practices.[4]

  • Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of exposure, consider chemically resistant aprons or coveralls.[5]

  • Respiratory Protection: All handling of the solid compound or its volatile solutions should be performed inside a certified chemical fume hood to prevent inhalation.[4] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with cartridges appropriate for organic vapors is necessary.[4][7]

Part 2: Core Disposal Protocol: Segregation & Containment

The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing halogenated compounds with non-halogenated waste streams can lead to regulatory violations and complicates the disposal process, as non-halogenated solvents may be recycled as fuel, a process incompatible with halogenated materials.[2][8]

Step-by-Step Waste Collection Procedure
  • Select the Correct Waste Container: Obtain a dedicated, leak-proof waste container with a secure screw-top cap, clearly labeled "HALOGENATED ORGANIC WASTE - SOLID" for the pure compound and contaminated consumables (e.g., weigh boats, contaminated wipes) or "HALOGENATED ORGANIC WASTE - LIQUID" for solutions.

  • Labeling: Before adding any waste, ensure the container is labeled with:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde". Avoid abbreviations.

    • An approximate concentration or list of all constituents if it is a mixed waste stream.

    • The primary hazard characteristics (e.g., "Irritant").

  • Waste Addition:

    • Solids: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.[5]

    • Liquids: Transfer solutions into the liquid waste container using a funnel.

    • Contaminated Items: Place items like gloves, paper towels, or silica gel used for cleanup into the solid waste container.

  • Container Management:

    • Keep the waste container securely closed at all times except when actively adding waste.[8]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is clearly marked, well-ventilated, and provides secondary containment to capture any potential leaks.

    • Crucially, do NOT mix this waste with incompatible materials.

Chemical Incompatibilities: What to Avoid

To prevent dangerous reactions within the waste container, NEVER mix halogenated waste with the following:

  • Strong Oxidizing Agents[7]

  • Strong Acids or Bases[7][9]

  • Non-halogenated organic solvents[2][8]

  • Aqueous solutions (unless the waste stream is already aqueous)[9]

The following diagram illustrates the decision-making workflow for proper waste segregation.

G cluster_0 Waste Generation & Segregation Workflow A Generate Waste Containing 6-Bromo-2-methylimidazo [1,2-a]pyridine-3-carbaldehyde B Is the waste primarily solid (pure compound, contaminated items)? A->B C Container: 'HALOGENATED ORGANIC WASTE - SOLID' B->C Yes D Container: 'HALOGENATED ORGANIC WASTE - LIQUID' B->D No (Liquid Solution) E Add waste to correctly labeled container C->E D->E F Is the container full? E->F G Store securely in Satellite Accumulation Area (SAA) F->G No H Arrange for pickup by Environmental Health & Safety (EHS) F->H Yes G->E Continue generating waste

Caption: Waste Segregation Decision Workflow for Halogenated Compounds.

Part 3: Contingency Planning: Spills and Exposure

Even with meticulous planning, accidents can occur. A robust disposal plan includes clear instructions for emergency situations.

Spill Cleanup Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For small spills of solid material, and only if you are trained and equipped to do so, proceed with cleanup. For large spills or any liquid spill, contact your institution's EHS immediately.

  • Cleanup (Small Solid Spills):

    • Wear the full mandatory PPE described in Part 1.

    • Gently sweep up the solid material, avoiding dust generation.[4][5] Use a dustpan and brush or absorbent pads. Do not dry sweep aggressively.

    • Place all contaminated materials into a sealed container labeled as "HALOGENATED ORGANIC WASTE - SOLID" .

    • Decontaminate the area with an appropriate solvent (e.g., isopropanol, ethanol) and wipe clean with paper towels, which must also be disposed of as hazardous waste.

    • Wash the area with soap and water.[5]

First Aid and Exposure Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Part 4: Final Disposal and Record Keeping

Once your waste container is full, seal it tightly and arrange for pickup through your institution's Environmental Health & Safety (EHS) or equivalent department. Ensure all necessary paperwork is completed accurately. Maintaining a meticulous record of the waste generated is not just good practice—it's a regulatory requirement.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, building trust in our collective ability to handle novel chemical entities with the respect and care they demand.

References

  • MSDS of 6-Bromo-imidazo[1,2-A]pyridine-2-carbaldehyde. Capot Chemical. [Link]

  • 6-Bromo-3-pyridinecarboxaldehyde Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia, Safety & Risk Services. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

Sources

Navigating the Safe Handling of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a halogenated aromatic aldehyde. By moving beyond a simple checklist, we will delve into the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Hazard Profile: Understanding the Risks

  • Skin Irritation (H315): May cause redness, itching, and inflammation upon contact with the skin.[1][2]

  • Serious Eye Irritation (H319): Can cause significant irritation, redness, and discomfort if it comes into contact with the eyes.[1][3]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may lead to irritation of the respiratory tract, causing coughing and shortness of breath.[2][4]

  • Harmful if Swallowed (H302): Ingestion of the compound could lead to adverse health effects.[5][6]

Given these potential hazards, a multi-faceted approach to personal protective equipment (PPE) is not just recommended, but essential for ensuring the well-being of laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde. The following table outlines the recommended PPE, along with the rationale for each selection.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or Neoprene gloves.[7][8][9]These materials offer good resistance to a range of chemicals, including aromatic aldehydes.[8][10] It is crucial to inspect gloves for any signs of degradation or punctures before each use. For prolonged or immersive contact, consider double-gloving.[7]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[3]To prevent contact with the eyes, which can cause serious irritation.[3] A face shield may be necessary when there is a risk of splashing.
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor cartridges.[11][12]To prevent the inhalation of dust or vapors that may cause respiratory irritation.[2][4] The use of a respirator should be in accordance with a comprehensive respiratory protection program.
Protective Clothing A properly fitting lab coat.To protect the skin and personal clothing from accidental spills and contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde will minimize the risk of exposure. The following workflow is designed to provide a clear and logical sequence of operations.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal Prep Don Appropriate PPE Gather Gather Materials in a Ventilated Hood Prep->Gather Weigh Weigh Compound Carefully Gather->Weigh Dissolve Dissolve/React in a Closed System Weigh->Dissolve Transfer Transfer with Caution Dissolve->Transfer Clean Clean Work Area Transfer->Clean Segregate Segregate Halogenated Waste Transfer->Segregate Doff Doff PPE Correctly Clean->Doff Store Store Compound in a Cool, Dry, Well-Ventilated Area Doff->Store Label Label Waste Container Segregate->Label Dispose Dispose via Licensed Contractor Label->Dispose

Caption: Safe Handling Workflow for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Step-by-Step Protocol:

  • Preparation:

    • Before entering the laboratory, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes).

    • Don the recommended PPE as outlined in the table above.

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

    • When weighing the compound, use a draft shield to prevent the dispersal of fine particles.

  • Handling:

    • If dissolving or reacting the compound, do so in a closed system whenever possible to contain any vapors.

    • When transferring solutions, use appropriate tools such as a pipette or a cannula to avoid spills.

  • Cleanup and Storage:

    • After completing your work, decontaminate the work area with an appropriate solvent and cleaning agent.

    • Remove PPE in a manner that avoids contaminating your skin or clothing.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan: Responsible Management of Halogenated Waste

As a brominated organic compound, 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde and any materials contaminated with it must be disposed of as halogenated organic waste. Improper disposal can have serious environmental consequences.

Waste Segregation and Disposal Protocol:

  • Segregate Waste: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, properly labeled halogenated waste container.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste or aqueous waste streams. This is crucial as the disposal methods for these waste types differ significantly, and cross-contamination can lead to complications and increased disposal costs.

  • Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and should list the chemical constituents.

  • Licensed Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, ensuring both personal safety and environmental responsibility.

References

  • UBC Glove Selection Guide. (2021, October). Safety & Risk Services.
  • A Guide to Selecting Chemical Protective Gloves - Part 1. Honeywell.
  • Hazard Statement (s) H302 Harmful if swallowed. (2024, August 29). ECP Labchem.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • Glove Selection Chart. University of California, Santa Cruz.
  • Hazard Statements: H315 Causes skin irritation.
  • Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety.
  • Danger Hazard Statement(s)
  • Safety D
  • Safety d
  • Classification of the substance or mixture Skin Irrit. 2 H315 Causes skin irritation. Eye Irrit. 2A H319 Causes serious. (n.d.). Lubricants.
  • Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. (n.d.).
  • Eye Corrosive 2A Eye irritant: Subcategory 2A, Reversible in 21 days GHS Ratings. (2016, October 21). Secure Winter Products.
  • WARNING Hazard Statement(s)
  • Hydrochloric acid. (n.d.). In Wikipedia.
  • Hazard st
  • H-phrases (hazard st
  • Hazard and Precautionary St
  • Sikasil® WS-304 ME. (2026, January 9). Sika Canada.
  • No Nonsense Expanding Foam Hand-Held 750ml. (n.d.). Screwfix.
  • Eye Protection Safety Equipment. (n.d.).
  • Sigma-Aldrich - 216763. (2017, September 22).
  • OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH - CDC.
  • H335 May cause respiratory irrit

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.